molecular formula C23H32ClN3O5 B12374675 Thalidomide-5-O-C10-NH2 (hydrochloride)

Thalidomide-5-O-C10-NH2 (hydrochloride)

Cat. No.: B12374675
M. Wt: 466.0 g/mol
InChI Key: CLCNTSDSFGDPEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thalidomide-5-O-C10-NH2 (hydrochloride) is a useful research compound. Its molecular formula is C23H32ClN3O5 and its molecular weight is 466.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality Thalidomide-5-O-C10-NH2 (hydrochloride) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Thalidomide-5-O-C10-NH2 (hydrochloride) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C23H32ClN3O5

Molecular Weight

466.0 g/mol

IUPAC Name

5-(10-aminodecoxy)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride

InChI

InChI=1S/C23H31N3O5.ClH/c24-13-7-5-3-1-2-4-6-8-14-31-16-9-10-17-18(15-16)23(30)26(22(17)29)19-11-12-20(27)25-21(19)28;/h9-10,15,19H,1-8,11-14,24H2,(H,25,27,28);1H

InChI Key

CLCNTSDSFGDPEU-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)OCCCCCCCCCCN.Cl

Origin of Product

United States

Foundational & Exploratory

Rational Design and Optimization of Cereblon-Recruiting PROTACs Utilizing Alkyl Chain Linkers

Author: BenchChem Technical Support Team. Date: March 2026

The Linker Paradigm in Targeted Protein Degradation

Proteolysis Targeting Chimeras (PROTACs) have revolutionized drug discovery by enabling the degradation of previously "undruggable" proteins. These heterobifunctional molecules consist of a target-binding warhead, an E3 ligase-recruiting ligand, and a chemical linker. Among the over 600 human E3 ligases, Cereblon (CRBN) remains the most widely utilized recruiter in clinical and preclinical development. This is largely due to the favorable physicochemical properties of immunomodulatory drugs (IMiDs) like thalidomide, lenalidomide, and pomalidomide, which keep the overall molecular weight of CRBN PROTACs lower than those recruiting von Hippel-Lindau (VHL) or MDM2 [1].

Historically, polyethylene glycol (PEG) was the default linker motif due to its synthetic ease and aqueous solubility. However, as the field has shifted from developing in vitro tool compounds to optimizing systemic exposure and pharmacokinetics (DMPK), alkyl chain linkers have re-emerged as a critical design element. Alkyl linkers compress the topological polar surface area (TPSA) and eliminate recurring hydrogen-bond acceptors, driving the molecule into a "membrane-friendly cylinder" that significantly enhances cell permeability [2].

Physicochemical Profiling: Alkyl vs. PEG Linkers

The choice between a hydrophilic PEG linker and a lipophilic alkyl chain profoundly influences a PROTAC's cell permeability, metabolic stability, and its ability to form a productive ternary complex [3]. While PEG linkers improve aqueous solubility, their flexibility can introduce a severe entropic penalty upon ternary complex formation. Furthermore, the repeated ether oxygens in PEG chains inflate the TPSA, creating a "polarity ceiling" that hinders passive membrane diffusion.

Conversely, saturated or unsaturated hydrocarbon alkyl chains (typically C3 to C12) provide tunable hydrophobicity. At matched lipophilicity, alkyl-linked degraders consistently outperform PEGylated analogues in parallel artificial membrane permeability assays (PAMPA), correlating to improved unbound concentrations in plasma and target tissues [2].

Table 1: Quantitative and Qualitative Comparison of PROTAC Linker Motifs [2, 3]

Physicochemical PropertyAlkyl Chain Linkers (-CH₂-)Polyethylene Glycol (PEG) Linkers
Aqueous Solubility Generally lower (Hydrophobic)High (Hydrophilic)
Cell Permeability High (Promotes passive membrane traversal)Moderate (Requires folded conformations to shield polar groups)
Metabolic Stability High (Metabolically inert; resistant to oxidative cleavage)Moderate (Susceptible to oxidative ether cleavage)
Topological Polar Surface Area Compressed (Lacks recurring oxygen atoms)Expanded (Recurring hydrogen-bond acceptors)
Conformational Dynamics Tends toward elongated anti-conformations; can undergo hydrophobic collapseHighly flexible; prone to gauche effects and entropic penalties
Synthetic Accessibility High (Grown via malonate chemistry or cross-metathesis)High (Readily available functionalized building blocks)

Structural Biology & Ternary Complex Dynamics

The fundamental mechanism of a PROTAC relies on the formation of a productive ternary complex (Protein of Interest [POI] – PROTAC – E3 Ligase). The linker must be precisely calibrated in length: too short, and steric clashes between the POI and CRBN prevent binding; too long, and the system suffers from an entropic penalty, reducing the cooperative binding affinity (


 value) [4].

Furthermore, PROTACs are subject to the Hook Effect (prozone effect). Because they operate via event-driven pharmacology, excessive concentrations of the PROTAC saturate both the POI and CRBN individually, forming non-productive binary complexes rather than the required ternary complex, thereby halting degradation[5].

Mechanism POI Protein of Interest (POI) Ternary Ternary Complex [POI - PROTAC - CRBN] POI->Ternary Optimal Concentration Hook Hook Effect (Binary Complexes) POI->Hook PROTAC PROTAC (Alkyl Linker) PROTAC->Ternary PROTAC->Hook Excess Concentration CRBN Cereblon (E3 Ligase) CRBN->Ternary CRBN->Hook Ub Poly-Ubiquitination (E2 Conjugation) Ternary->Ub Spatial Proximity Proteasome 26S Proteasome Degradation Ub->Proteasome UPS Pathway

Fig 1. PROTAC-mediated ternary complex formation vs. the concentration-dependent Hook effect.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity during PROTAC development, researchers must employ orthogonal, self-validating assays. The workflow below outlines the critical path from biophysical validation to cellular efficacy.

Workflow Synth 1. Chemical Synthesis Alkylation of IMiD Scaffold Ternary 2. Biophysical Validation TR-FRET / AlphaScreen Synth->Ternary Perm 3. Permeability Profiling PAMPA / Caco-2 Assays Ternary->Perm Cell 4. Cellular Efficacy Western Blot (DC50, Dmax) Perm->Cell Opt 5. Lead Optimization Adjust Alkyl Chain Length Cell->Opt Opt->Synth Iterative SAR Design

Fig 2. Step-by-step experimental workflow for the validation of CRBN-recruiting PROTACs.

Protocol A: Time-Resolved Fluorescence Energy Transfer (TR-FRET) for Ternary Complex Formation

Purpose: To biophysically quantify the formation of the POI-PROTAC-CRBN ternary complex and calculate the cooperativity factor (


).
Causality:  TR-FRET relies on the distance-dependent transfer of energy from a donor fluorophore (e.g., Terbium) to an acceptor fluorophore (e.g., BODIPY). Energy transfer only occurs if the PROTAC successfully bridges the POI and CRBN, bringing the fluorophores within the Förster radius.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare recombinant CRBN-DDB1 complex tagged with a Terbium-labeled antibody (Donor) and the POI tagged with a GFP or BODIPY-labeled antibody (Acceptor) in assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 0.1% BSA).

  • Compound Titration: Dispense the alkyl-linked PROTAC into a 384-well microplate using an acoustic dispenser (e.g., Echo) in a 12-point dose-response curve (typically 10 pM to 10 µM).

  • Incubation: Add the POI and CRBN protein master mix to the wells. Incubate at room temperature for 2 hours to allow the system to reach thermodynamic equilibrium.

  • Data Acquisition: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar). Excite at 337 nm and measure emission ratios at 520 nm (Acceptor) and 490 nm (Donor).

  • Self-Validation/Controls:

    • Negative Control: Run a parallel assay using a PROTAC epimer (e.g., the inactive S-enantiomer of thalidomide) which cannot bind CRBN. This validates that the FRET signal is strictly dependent on specific CRBN engagement.

    • Competition Control: Pre-incubate the system with excess free lenalidomide. A reduction in FRET signal confirms the interaction is reversible and site-specific.

Protocol B: Cellular Degradation Assay (Western Blotting) for DC₅₀ and Dₘₐₓ

Purpose: To determine the half-maximal degradation concentration (DC₅₀) and the maximum degradation efficacy (Dₘₐₓ) of the PROTAC in a live cellular environment. Causality: While TR-FRET proves binding, it does not prove degradation. Western blotting measures the actual depletion of the endogenous POI pool. Including specific pathway inhibitors proves that the depletion is caused by the Ubiquitin-Proteasome System (UPS) rather than off-target transcriptional downregulation or cytotoxicity.

Step-by-Step Methodology:

  • Cell Seeding: Seed the target cancer cell line (e.g., K562 or HEK293T) in 6-well plates at

    
     cells/well. Incubate overnight at 37°C, 5% CO₂.
    
  • PROTAC Treatment: Treat cells with the PROTAC in a concentration gradient (e.g., 1 nM to 10 µM) for a specific time course (typically 4, 8, and 24 hours).

  • Lysis and Protein Extraction: Wash cells with cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge at 14,000 x g for 15 mins and collect the supernatant.

  • Immunoblotting: Resolve proteins via SDS-PAGE and transfer to a PVDF membrane. Probe with primary antibodies against the POI, CRBN, and a loading control (e.g., GAPDH or

    
    -actin).
    
  • Quantification: Image the blot using chemiluminescence. Normalize the POI band intensity to the loading control to calculate DC₅₀ and Dₘₐₓ.

  • Self-Validation/Controls:

    • Proteasome Rescue (MG132): Pre-treat a subset of cells with 10 µM MG132 (a 26S proteasome inhibitor) for 2 hours prior to PROTAC addition. If the POI is rescued from degradation, it validates that the mechanism is proteasome-dependent.

    • Neddylation Rescue (MLN4924): Pre-treat with MLN4924, which inhibits Cullin-RING ligase activation. Rescue of the POI confirms that degradation is strictly dependent on the active CUL4-CRBN E3 ligase complex.

Conclusion

The strategic incorporation of alkyl chain linkers in CRBN-recruiting PROTACs represents a critical maturation in the field of targeted protein degradation. By moving away from highly flexible, polar PEG chains, researchers can overcome the permeability and pharmacokinetic bottlenecks that plague large heterobifunctional molecules. When combined with rigorous, self-validating biophysical and cellular assays, the rational design of alkyl linker lengths (C3–C12) allows for the precise tuning of ternary complex geometry, ultimately yielding highly potent, drug-like degraders.

References

  • Troup, R. I., Baud, M. G. J., & Fallan, C. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy, 1(5), 273-312. Available at:[Link]

  • Atilaw, Y., et al. (2022). Linker-Dependent Folding Rationalizes PROTAC Cell Permeability. ACS Publications. Available at:[Link]

  • Bricelj, A., et al. (2022). Current Challenges in Small Molecule Proximity-Inducing Compound Development for Targeted Protein Degradation Using the Ubiquitin Proteasomal System. MDPI Pharmaceuticals, 15(11), 1379. Available at:[Link]

An In-depth Technical Guide to Thalidomide-5-O-C10-NH2: A Key Building Block for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Emergence of Bifunctional Degraders and the Role of Thalidomide Derivatives

The landscape of modern drug discovery is increasingly focused on targeted protein degradation (TPD), a powerful strategy that harnesses the cell's own machinery to eliminate disease-causing proteins.[1][2] At the forefront of this approach are Proteolysis Targeting Chimeras (PROTACs), bifunctional molecules designed to bring a target protein into close proximity with an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[3][4]

This guide provides a comprehensive technical overview of Thalidomide-5-O-C10-NH2, a crucial building block in the synthesis of PROTACs. Thalidomide and its derivatives are well-established ligands for the E3 ligase Cereblon (CRBN).[4][5][6][7] By incorporating a thalidomide moiety, PROTACs can effectively recruit CRBN to a specific protein of interest, thereby initiating the degradation cascade. The C10 amino linker provides a versatile attachment point for a ligand that binds to the target protein, allowing for the creation of a diverse array of potent and selective protein degraders.

This document will delve into the molecular and physicochemical properties of Thalidomide-5-O-C10-NH2, its synthesis, and its application in the development of PROTACs. Detailed experimental protocols for its characterization are also provided to aid researchers in its practical application.

Molecular Profile and Physicochemical Properties

Thalidomide-5-O-C10-NH2 is a derivative of thalidomide featuring a 10-carbon alkyl chain with a terminal amine group attached to the 5-position of the phthalimide ring via an ether linkage. It is important to note that a closely related and more commonly commercially available analog, Thalidomide-5-NH -C10-NH2, features an amino linkage instead of an ether linkage. This guide will focus on the specified ether-linked compound, but researchers should be aware of this common alternative.

The addition of the C10 linker significantly influences the physicochemical properties of the parent thalidomide molecule. Generally, increasing the length of an alkyl chain in thalidomide analogs leads to decreased aqueous solubility and a lower melting point, while increasing the lipophilicity, as indicated by a higher log partition coefficient (LogP).[8][9] These properties are critical considerations in the design of PROTACs, as they can impact cell permeability and pharmacokinetic profiles.

PropertyValueSource
Molecular Formula C23H31N3O5Calculated
Molecular Weight 429.51 g/mol Calculated
Appearance White to off-white solidExpected
Solubility Soluble in DMSO, DMF; sparingly soluble in methanol[10]
pKa Not experimentally determined
LogP Not experimentally determined

Note: The molecular formula and weight are calculated for the free base form of Thalidomide-5-O-C10-NH2. The hydrochloride salt form, often used to improve solubility and handling, will have a different molecular weight.

Synthesis of Thalidomide-5-O-C10-NH2

The synthesis of Thalidomide-5-O-C10-NH2 can be achieved through a multi-step process, starting from commercially available thalidomide or its precursors. A common strategy involves the nucleophilic aromatic substitution (SNAr) reaction on a suitably functionalized phthalimide ring.

Proposed Synthetic Pathway

Synthesis_Pathway A 5-Hydroxythalidomide C Boc-Thalidomide-5-O-C10-NH2 A->C Williamson Ether Synthesis (e.g., K2CO3, DMF) B Boc-protected 10-bromodecan-1-amine B->C D Thalidomide-5-O-C10-NH2 C->D Boc Deprotection (e.g., TFA or HCl in Dioxane)

Caption: Proposed synthetic workflow for Thalidomide-5-O-C10-NH2.

Experimental Protocol: Synthesis

Step 1: Synthesis of Boc-Thalidomide-5-O-C10-NH2

  • To a solution of 5-hydroxythalidomide (1 equivalent) in anhydrous dimethylformamide (DMF), add potassium carbonate (K2CO3, 2-3 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of Boc-protected 10-bromodecan-1-amine (1.1 equivalents) in DMF to the reaction mixture.

  • Heat the reaction to 80-90°C and stir under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 12-24 hours.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the Boc-protected Thalidomide-5-O-C10-NH2.

Step 2: Deprotection to Yield Thalidomide-5-O-C10-NH2

  • Dissolve the Boc-protected Thalidomide-5-O-C10-NH2 (1 equivalent) in a minimal amount of dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA, 5-10 equivalents) dropwise at 0°C.

  • Allow the reaction to warm to room temperature and stir until the starting material is no longer visible by TLC or HPLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by preparative HPLC or by precipitation from a suitable solvent system (e.g., ether/hexane) to yield the final product, Thalidomide-5-O-C10-NH2.

Application in PROTACs: Mechanism of Action

Thalidomide-5-O-C10-NH2 serves as the E3 ligase-recruiting moiety in a PROTAC. The thalidomide portion of the molecule binds to Cereblon (CRBN), a substrate receptor of the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex.[4][7] The terminal amine of the C10 linker is then coupled to a ligand that specifically binds to a protein of interest (POI).

PROTAC_Mechanism cluster_0 Ternary Complex Formation cluster_1 Ubiquitination and Degradation POI Protein of Interest (POI) PROTAC PROTAC (Thalidomide-Linker-POI Ligand) POI->PROTAC Binds Proteasome Proteasome POI->Proteasome Degradation CRBN Cereblon (CRBN) E3 Ligase PROTAC->CRBN Recruits CRBN->POI Ubiquitination Ub Ubiquitin Degraded_POI Degraded POI Proteasome->Degraded_POI

Caption: Mechanism of action for a thalidomide-based PROTAC.

The formation of this ternary complex (POI-PROTAC-CRBN) brings the POI into close proximity to the E3 ligase machinery, leading to the transfer of ubiquitin molecules to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, effectively eliminating the target protein from the cell. The PROTAC molecule is then released and can catalytically induce the degradation of multiple POI molecules.[3]

Characterization and Quality Control

Ensuring the identity, purity, and stability of Thalidomide-5-O-C10-NH2 is critical for its successful application in PROTAC development. A combination of analytical techniques should be employed for comprehensive characterization.

Experimental Protocol: Characterization

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Purpose: To confirm the chemical structure of the synthesized compound.

  • Method:

    • Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).

    • Acquire 1H and 13C NMR spectra on a 400 MHz or higher spectrometer.

    • Analyze the chemical shifts, coupling constants, and integration of the peaks to verify the expected proton and carbon environments of the molecule.

2. Mass Spectrometry (MS):

  • Purpose: To determine the molecular weight of the compound and confirm its elemental composition.

  • Method:

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Analyze the sample using high-resolution mass spectrometry (HRMS) with an appropriate ionization technique (e.g., Electrospray Ionization - ESI).

    • Compare the observed m/z value with the calculated exact mass of the protonated molecule [M+H]+.

3. High-Performance Liquid Chromatography (HPLC):

  • Purpose: To assess the purity of the compound.

  • Method:

    • Develop a suitable HPLC method using a reverse-phase column (e.g., C18).

    • Prepare a standard solution of the sample at a known concentration.

    • Inject the sample and analyze the chromatogram. Purity is determined by the area percentage of the main peak. A purity of >95% is generally recommended for biological assays.[8][9]

Characterization_Workflow Start Synthesized Thalidomide-5-O-C10-NH2 NMR NMR Spectroscopy (1H, 13C) Start->NMR MS Mass Spectrometry (HRMS) Start->MS HPLC HPLC Analysis Start->HPLC Structure_Confirmation Structure Confirmed? NMR->Structure_Confirmation MW_Confirmation Molecular Weight Confirmed? MS->MW_Confirmation Purity_Check Purity >95%? HPLC->Purity_Check Structure_Confirmation->MW_Confirmation Yes Fail Further Purification or Re-synthesis Structure_Confirmation->Fail No MW_Confirmation->Purity_Check Yes MW_Confirmation->Fail No Pass Qualified for Use in PROTAC Synthesis Purity_Check->Pass Yes Purity_Check->Fail No

Caption: A typical workflow for the analytical characterization of Thalidomide-5-O-C10-NH2.

Conclusion

Thalidomide-5-O-C10-NH2 represents a vital tool for researchers and drug developers in the field of targeted protein degradation. Its ability to effectively recruit the E3 ligase Cereblon, combined with a versatile linker for attachment of target-binding ligands, makes it an indispensable component in the design and synthesis of novel PROTACs. The methodologies and data presented in this guide are intended to provide a solid foundation for the synthesis, characterization, and application of this important molecule, ultimately contributing to the advancement of new therapeutic modalities for a wide range of diseases.

References

  • Muller, G. W., et al. (2002). Physicochemical characterization and solubility analysis of thalidomide and its N-alkyl analogs. Journal of Pharmaceutical Sciences, 91(1), 123-134. Available from: [Link]

  • ResearchGate. (n.d.). Physicochemical Characterization and Solubility Analysis of Thalidomide and Its N-Alkyl Analogs. Available from: [Link]

  • GlpBio. (n.d.). Thalidomide-5-O-C10-NH2 hydrochloride. Available from: [Link]

  • ACS Central Science. (2025, October 21). Proteome-Wide Discovery of Degradable Proteins Using Bifunctional Molecules. Available from: [Link]

  • ResearchGate. (n.d.). Calculated Physicochemical Properties. Available from: [Link]

  • Asahi Lab. (n.d.). Biomolecular behavior of thalidomide and its derivatives. Available from: [Link]

  • Sygnature Discovery. (n.d.). Bifunctional Degrader Drug Discovery: The Power of measuring EPSA. Available from: [Link]

  • Ramachndran, D., et al. (2011). A Novel and Efficient Synthesis of Thalidomide. International Journal of ChemTech Research, 3(1), 234-237. Available from: [Link]

  • ResearchGate. (n.d.). Chemistries of bifunctional PROTAC degraders. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Design and characterization of a heterobifunctional degrader of KEAP1. Available from: [Link]

  • World Journal of Biology Pharmacy and Health Sciences. (2024, May 1). An in-depth review of thalidomide's basic moieties. Available from: [Link]

  • ACS Publications. (2019, June 14). Facile Synthesis of Thalidomide. Available from: [Link]

  • Google Patents. (n.d.). US20050272934A1 - Process for the synthesis of thalidomide.
  • National Center for Biotechnology Information. (n.d.). Thalidomide. PubChem Compound Summary for CID 5426. Available from: [Link]

  • MDPI. (2025, December 10). Thalidomide-Based PROTACs: A Viable Strategy Against Trypanosomatids?. Available from: [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). thalidomide. Available from: [Link]

  • PubMed. (2024, April 29). Protein degraders - from thalidomide to new PROTACs. Available from: [Link]

Sources

Optimizing Degradation: The Strategic Use of Thalidomide-5-O-C10-NH2 in PROTAC Design

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to serve as an authoritative handbook for the application of Thalidomide-5-O-C10-NH2 in targeted protein degradation (TPD). It deviates from standard templates to focus on the specific "linkerology" and physicochemical challenges posed by this hydrophobic motif.

Executive Summary

In the rational design of Proteolysis Targeting Chimeras (PROTACs), the linker is no longer viewed as a passive connector but as a critical determinant of ternary complex stability, cell permeability, and metabolic fate.[1][2][] Thalidomide-5-O-C10-NH2 represents a specialized "Anchor-Linker" module combining a Cereblon (CRBN) ligand with a lipophilic decyl (C10) chain terminating in a primary amine.

This guide details the mechanistic rationale for selecting this specific motif over standard PEG-based linkers, provides a self-validating synthesis protocol, and outlines the troubleshooting steps necessary to manage its significant hydrophobicity.

Part 1: Mechanistic Rationale & Chemical Biology

Structural Anatomy

The molecule consists of three functional domains:

  • The Anchor (Thalidomide): Binds the tri-tryptophan pocket of CRBN.

  • The Exit Vector (5-O-Position): The linker is attached via an ether bond at the C5 position of the phthalimide ring. Unlike C4-substituted analogs, C5 derivatives often project the linker into a distinct solvent-exposed region, potentially altering the ternary complex geometry and accessing different lysine residues on the Protein of Interest (POI) for ubiquitination.

  • The Spacer (C10 Alkyl): A 10-carbon saturated chain.

The "Alkyl Effect" in Linkerology

Why choose a C10 alkyl chain over a hydrophilic PEG linker?

  • Permeability (The Chameleonic Effect): Long alkyl chains can collapse onto the hydrophobic core of the PROTAC in aqueous environments or extend in lipid bilayers. This "molecular folding" shields polar surface area (PSA), often resulting in superior passive permeability compared to PEG chains of equivalent length.

  • Metabolic Stability: PEG linkers are susceptible to oxidative cleavage of the ether bonds in vivo.[] The saturated C10 chain is metabolically robust, though it introduces liability for cytochrome P450 hydroxylation at the terminal positions.

Pathway Visualization

The following diagram illustrates the formation of the ternary complex using this specific linker module.

TernaryComplex cluster_ternary Ternary Complex Cooperativity CRBN E3 Ligase (Cereblon) Thal Thalidomide (Anchor) CRBN->Thal Binding (Kd ~uM) POI Target Protein (POI) CRBN->POI Protein-Protein Interaction (PPI) Ub Ubiquitin Transfer CRBN->Ub Linker 5-O-C10 Alkyl (Hydrophobic Spacer) Thal->Linker Ether Bond (C5) Warhead POI Ligand (Warhead) Linker->Warhead Amide Bond (Formed via NH2) Warhead->POI Specific Binding Ub->POI Poly-Ubiquitination -> Degradation

Caption: Schematic of the ternary complex facilitated by Thalidomide-5-O-C10-NH2. The C10 linker spans the gap between E3 and POI, while its flexibility allows for induced protein-protein interactions.

Part 2: Comparative Data (Alkyl vs. PEG)

When designing a library, it is crucial to pair Thalidomide-5-O-C10-NH2 with a PEG-based counterpart (e.g., Thalidomide-PEG4-NH2) to assess the impact of linker composition.

FeatureThalidomide-5-O-C10-NH2 (Alkyl)Thalidomide-PEG-NH2 (Ether)
Hydrophobicity (cLogP) High (Increases lipophilicity)Low (Increases solubility)
Cell Permeability High (via chameleonic folding)Low to Moderate
Solubility (Aq) Poor (Risk of aggregation)Excellent
Conformation Flexible, but tends to collapseFlexible, solvated
Metabolic Risk Hydroxylation (CYP450)Oxidative cleavage
Best Use Case Intracellular targets, membrane-bound proteins, or when PEG analogs fail to penetrate cells.Cytosolic targets where solubility is the limiting factor.

Part 3: Experimental Protocol (Conjugation & Synthesis)

This protocol describes the conjugation of Thalidomide-5-O-C10-NH2 to a Target Protein Ligand containing a carboxylic acid (POI-COOH).

Reagents & Equipment
  • Amine: Thalidomide-5-O-C10-NH2 (HCl salt usually).[4]

  • Acid: POI-COOH (1.0 equiv).

  • Coupling Agent: HATU (1.2 equiv) or PyBOP.

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 - 5.0 equiv).

  • Solvent: Anhydrous DMF or DMSO (Due to C10 chain hydrophobicity, DCM may not dissolve the salt form well).

Step-by-Step Workflow
  • Activation:

    • Dissolve POI-COOH (1.0 equiv) in anhydrous DMF (concentration ~0.1 M).

    • Add HATU (1.2 equiv) and DIPEA (2.0 equiv).

    • Stir at Room Temperature (RT) for 5–10 minutes to form the activated ester.

    • Checkpoint: Solution should turn slightly yellow (characteristic of HATU activation).

  • Coupling:

    • Add Thalidomide-5-O-C10-NH2 (1.0–1.1 equiv) directly to the reaction mixture.

    • Add remaining DIPEA (2.0 equiv) to ensure the amine is free-based.

    • Stir at RT for 2–16 hours. Monitor by LC-MS.

  • Monitoring (Self-Validation):

    • LC-MS Condition: Use a C18 column with a high organic gradient (e.g., 50% -> 100% Acetonitrile) because the C10 chain makes the product very non-polar.

    • Success Criteria: Disappearance of POI-COOH mass; appearance of Product mass [M+H]+.

  • Workup & Purification:

    • Note: Do not perform an aqueous extraction if the product is highly lipophilic (it may form an emulsion).

    • Direct Prep-HPLC: Dilute the reaction mixture with DMSO/MeOH (1:1), filter, and inject onto a Reverse Phase C18 Prep-HPLC.

    • Gradient: Start high! 40% B to 100% B (B = Acetonitrile + 0.1% Formic Acid). The C10 linker often causes the PROTAC to elute late.

Synthesis Workflow Diagram

SynthesisProtocol Start Start: POI-COOH (Target Ligand) Activation Activation: + HATU / DIPEA (DMF, 10 min) Start->Activation Coupling Coupling: + Thalidomide-5-O-C10-NH2 (RT, 2-16h) Activation->Coupling Check LC-MS Validation: Observe [M+H]+ Coupling->Check Check->Coupling Incomplete (Add more HATU) Purification Purification: Prep-HPLC (C18) High Organic Gradient Check->Purification Pass Final Final PROTAC (Lyophilized Powder) Purification->Final

Caption: Step-by-step synthesis workflow for conjugating Thalidomide-5-O-C10-NH2 to a target ligand.

Part 4: Troubleshooting & Optimization

Solubility Issues (The "Brick Dust" Phenomenon)

The C10 alkyl chain combined with a flat aromatic POI ligand can lead to extreme insolubility.

  • Symptom: Compound precipitates in DMSO or culture media.

  • Solution:

    • Synthesis: Use NMP (N-Methyl-2-pyrrolidone) instead of DMF.

    • Assays: Formulate stock solutions at lower concentrations (e.g., 1 mM rather than 10 mM). Use 0.01% Tween-80 in assay buffers to prevent non-specific binding to plastics.

"Hook Effect" Validation

Because the C10 linker is long, it may facilitate the formation of binary complexes (PROTAC-POI or PROTAC-E3) that do not cooperate to form the ternary complex at high concentrations.

  • Protocol: Perform a degradation assay with a wide concentration range (1 nM to 10 µM).

  • Observation: A bell-shaped curve indicates the Hook Effect. If the curve is flat at high concentrations, the C10 linker might be driving non-specific hydrophobic aggregation rather than true competitive inhibition.

References

  • Hendrick, C. E., et al. (2022). Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Cecchini, C., et al. (2022).[5] Linkers as Game-changers in PROTAC Technology: Emphasizing General Trends in PROTAC Pharmacokinetics. Chimia. Retrieved from [Link]

Sources

Engineering Targeted Protein Degradation: A Technical Guide to Functionalized Thalidomide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to Cereblon-Mediated Protein Degradation

Targeted Protein Degradation (TPD) has catalyzed a paradigm shift in modern pharmacology, moving the field from occupancy-driven inhibition to event-driven degradation. At the forefront of this revolution are functionalized thalidomide derivatives, which act as the E3 ligase-recruiting moiety in Proteolysis Targeting Chimeras (PROTACs) and molecular glues[1].

Originally developed as a sedative, thalidomide's mechanism of action was demystified when Cereblon (CRBN) was identified as its primary direct target[2]. CRBN serves as the substrate-recognition receptor for the Cullin 4-RING E3 ubiquitin ligase (CRL4) complex[3]. By functionalizing the thalidomide scaffold, researchers can hijack this ubiquitin-proteasome system (UPS) to selectively ubiquitinate and degrade "undruggable" proteins of interest (POIs), ranging from oncogenic kinases to viral proteases[4].

Mechanistic Foundation: The CRBN-Thalidomide Axis

To design effective PROTACs, one must understand the structural causality of the CRBN-ligand interaction. The thalidomide molecule consists of two distinct rings: the glutarimide ring and the phthalimide ring .

  • The Glutarimide Anchor: The glutarimide ring inserts deeply into a highly conserved tri-tryptophan hydrophobic pocket of the CRBN protein[5]. Causality of Design: Any chemical modification or substitution on the glutarimide ring typically abolishes CRBN binding[6]. Therefore, this moiety must remain unmodified in PROTAC design.

  • The Phthalimide Exit Vector: Unlike the glutarimide ring, the phthalimide ring remains solvent-exposed upon CRBN binding. Causality of Design: Because it protrudes from the binding pocket, the phthalimide ring serves as the ideal "exit vector" for attaching chemical linkers[7]. Functionalization at the C4 or C5 positions of the phthalimide ring (as seen in pomalidomide and lenalidomide derivatives) allows for the conjugation of POI-targeting warheads without inducing steric clashes that would disrupt E3 ligase recruitment[7].

G Target Target Protein (e.g., BRD4) PROTAC Thalidomide-PROTAC (Warhead - Linker - CRBN Binder) Target->PROTAC Binds Warhead Proteasome 26S Proteasome Degradation Target->Proteasome Degraded by CRBN Cereblon (CRBN) Substrate Receptor PROTAC->CRBN Binds Phthalimide CRL4 CRL4 Complex (CUL4, DDB1, RBX1) CRBN->CRL4 Recruits Ub Polyubiquitination CRL4->Ub Transfers Ubiquitin Ub->Target Tags Target

Diagram 1: The CRL4-CRBN-PROTAC Ternary Complex and Ubiquitin-Proteasome Pathway.

Structural Design and Linker Chemistry

The success of a thalidomide-based PROTAC relies heavily on the linker connecting the CRBN binder to the target warhead. The linker is not merely a passive string; it actively dictates the thermodynamics of the ternary complex (CRBN–PROTAC–POI)[8].

  • Linker Composition: Polyethylene glycol (PEG) linkers (e.g., PEG6) are frequently used because they enhance the aqueous solubility of the highly hydrophobic thalidomide core[9]. Conversely, rigid alkyl or alkyne linkers are employed to restrict conformational freedom, which can reduce the entropic penalty of ternary complex formation and enhance degradation cooperativity[7].

  • Attachment Points: The C4-amino group of pomalidomide is a highly sought-after handle for amide coupling reactions[9]. It provides a strategic trajectory that has proven highly effective in degrading targets like BRD4 and SARS-CoV-2 Mpro[4].

Quantitative Data Summary: Representative Thalidomide-Based Degraders

The table below summarizes key quantitative metrics (DC50: concentration inducing 50% degradation; Dmax: maximum degradation achieved) for benchmark thalidomide-derived degraders.

Degrader / PROTACTarget ProteinE3 Ligase LigandLinker / Exit VectorDC50Dmax
dBET1 BRD4ThalidomideAlkyl-PEG (C4-amide)~430 nM>85%
ARV-825 BRD4PomalidomidePEG (C4-amine)<1 nM>95%
PROTAC A SARS-CoV-2 MproThalidomideAlkyl (C4-ether)~0.53 µM>90%
Lenalidomide IKZF1 / IKZF3LenalidomideN/A (Molecular Glue)~1.5 µM>80%

Self-Validating Experimental Protocols

To establish trustworthiness in TPD research, it is not enough to simply observe a reduction in target protein levels. A robust protocol must be a self-validating system that proves the degradation is specifically mediated by the CRBN-proteasome axis, rather than off-target toxicity or transcriptional downregulation[4].

Protocol: In Cellulo Target Degradation and Mechanistic Validation

This assay utilizes specific chemical inhibitors to validate the causality of the degradation pathway.

Materials Required:

  • Target-expressing cell line (e.g., HEK293 or disease-specific lines).

  • Synthesized PROTAC compound.

  • MG132 (Proteasome inhibitor).

  • MLN4924 (Neddylation inhibitor; blocks Cullin-RING ligase activation).

  • Free Thalidomide or Pomalidomide (CRBN competitor).

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in 6-well plates at a density of

    
     cells/well. Incubate overnight at 37°C, 5% CO2.
    
  • Pre-treatment (The Validation Step): To establish mechanistic causality, divide the wells into the following pre-treatment groups for 2 hours prior to PROTAC addition:

    • Group A (Control): Vehicle (0.1% DMSO).

    • Group B (Proteasome Check): 10 µM MG132.

    • Group C (E3 Ligase Check): 1 µM MLN4924.

    • Group D (CRBN Competition): 100 µM free Thalidomide.

  • PROTAC Treatment: Add the PROTAC to all groups at its estimated DC90 concentration (e.g., 100 nM to 1 µM depending on the compound). Incubate for 12 to 24 hours.

  • Cell Lysis: Wash cells with ice-cold PBS. Lyse using RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge at 14,000 x g for 15 minutes at 4°C to clear the lysate.

  • Quantification: Perform SDS-PAGE and Western Blotting. Probe for the Target Protein, CRBN, and a loading control (e.g., GAPDH or

    
    -actin).
    
  • Data Interpretation (Causality Logic):

    • If the target is degraded in Group A, but target levels are rescued (restored to baseline) in Groups B, C, and D, the system self-validates that the PROTAC functions strictly through the CRBN-CRL4-Proteasome pathway[4].

Workflow Syn 1. PROTAC Synthesis (Linker + Thalidomide Core) Bio 2. Ternary Complex Assay (TR-FRET / AlphaScreen) Syn->Bio Validated Compounds Cell 3. Cellular Degradation (Western Blot / HiBiT) Bio->Cell High Affinity Binders Val 4. Mechanistic Validation (MG132 / MLN4924 Rescues) Cell->Val Degradation Observed Val->Syn SAR Feedback Loop

Diagram 2: Iterative Workflow for PROTAC Synthesis, Screening, and Mechanistic Validation.

Future Perspectives

The evolution of glutarimide chemistry continues to push the boundaries of TPD. Recent advances include the development of "masked" glutarimide strategies to overcome the chemical instability of the imide ring during harsh synthetic coupling steps[10]. As we expand the library of functionalized thalidomide derivatives, the ability to rationally design ternary complexes will enable the degradation of increasingly challenging therapeutic targets.

References
  • Molecular mechanisms of thalidomide and its derivatives - PMC Source: nih.gov URL:[Link]

  • (PDF) Targeted protein degradation using thalidomide and its derivatives Source: researchgate.net URL:[Link]

  • Essential Thalidomide Derivatives for High-Efficiency PROTAC Design Source: pharmaffiliates.com URL:[Link]

  • E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points Source: frontiersin.org URL:[Link]

  • Thalidomide-Based PROTACs: A Viable Strategy Against Trypanosomatids? Source: mdpi.com URL:[Link]

  • De-Novo Design of Cereblon (CRBN) Effectors Guided by Natural Hydrolysis Products of Thalidomide Derivatives Source: acs.org URL:[Link]

  • Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders Source: scispace.com URL:[Link]

  • Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification Source: rsc.org URL:[Link]

  • Integrated computational screen and validation of thalidomide-based PROTACs targeting SARS-CoV-2 main protease Source: nih.gov URL:[Link]

Sources

Mechanistic & Kinetic Principles of Thalidomide-Based E3 Ligase Recruitment

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper | Version 1.0

Executive Summary

The recruitment of the E3 ubiquitin ligase Cereblon (CRBN) via thalidomide and its analogs (IMiDs) represents a paradigm shift in pharmacology—moving from occupancy-driven inhibition to event-driven protein degradation. This guide dissects the molecular mechanics of thalidomide-CRBN interaction, the thermodynamics of ternary complex formation, and the critical safety liabilities associated with neosubstrate recruitment. It provides actionable protocols for validating these mechanisms in a drug discovery setting.

Structural Mechanistics of Recruitment[1]

The Tri-Tryptophan Pocket

The efficacy of thalidomide-based recruiters hinges on the specific interaction between the glutarimide moiety of the ligand and the thalidomide-binding domain (TBD) of CRBN. Crystallographic studies reveal that this interaction occurs within a hydrophobic "cage" formed by three invariant tryptophan residues: Trp380, Trp386, and Trp400 (human numbering).

  • Binding Mode: The glutarimide ring inserts into this tri-Trp pocket, forming critical hydrogen bonds with the backbone of the TBD. This occupancy alters the surface topology of CRBN.

  • Linker Attachment: For PROTAC design, the glutarimide ring must remain unmodified to maintain CRBN affinity. Linkers are invariably attached to the phthalimide ring (typically at the C4 or C5 position), which remains solvent-exposed and available for conjugation to a protein-of-interest (POI) ligand.

Enantioselectivity & Stability

Thalidomide exists as a racemate, but CRBN exhibits high enantioselectivity.

  • The (S)-Enantiomer: Exhibits ~10-fold higher affinity for CRBN and is primarily responsible for the teratogenic phenotype.

  • The (R)-Enantiomer: Binds with lower affinity.

  • In Vivo Racemization: Under physiological conditions, the acidic proton on the chiral center of the glutarimide ring allows rapid interconversion between (R) and (S) forms. Consequently, administering a pure enantiomer does not eliminate teratogenic risk.

Molecular Glues vs. PROTACs

While both utilize thalidomide scaffolds, their recruitment mechanisms differ fundamentally:

FeatureMolecular Glues (e.g., Lenalidomide)PROTACs (Heterobifunctional)
Valency MonovalentBivalent (connected via linker)
Interface Induces direct protein-protein interaction (PPI) between CRBN and Neosubstrate.Linker spans the gap; direct PPI is preferred but not strictly required.
Dependence Highly dependent on surface complementarity (e.g., "G-loop" on neosubstrate).Dependent on linker length/composition and POI ligand affinity.
Kinetics Often highly cooperative (

).[1]
Variable cooperativity; can function with

.

Thermodynamics of the Ternary Complex

The formation of the Target:PROTAC:E3 ternary complex is the rate-limiting step for ubiquitination. It is governed by the cooperativity factor (


), defined as:

[1]
  • Positive Cooperativity (

    
    ):  The binding of the PROTAC to one protein increases its affinity for the second.[1] This creates a stable, long-lived complex essential for efficient ubiquitination.[2]
    
  • The Hook Effect (Prozone): At high PROTAC concentrations, binary complexes (PROTAC:E3 and PROTAC:POI) saturate the system, preventing the two proteins from meeting. This results in a bell-shaped dose-response curve (autoinhibition).

Visualization: The Ubiquitination Cascade

The following diagram illustrates the logic flow from binary binding to proteasomal degradation.

G PROTAC Thalidomide-Linker-Ligand Binary Binary Complex (CRBN:PROTAC) PROTAC->Binary CRBN CRBN (E3 Ligase) CRBN->Binary + PROTAC POI Protein of Interest Ternary Ternary Complex (CRBN:PROTAC:POI) POI->Ternary Binary->Ternary + POI (Cooperativity α) Ternary->Binary High [PROTAC] (Hook Effect) Ub Ubiquitination (E2 Transfer) Ternary->Ub Kcat Degradation Proteasomal Degradation Ub->Degradation

Figure 1: Mechanism of PROTAC-mediated degradation. Note the "Hook Effect" feedback loop where excess PROTAC destabilizes the ternary complex.

Safety: The Mechanism of Teratogenicity[4][5]

Scientific integrity requires addressing the off-target liabilities of thalidomide derivatives. The teratogenicity is not random toxicity but a specific "neomorphic" activity.

  • SALL4 Degradation: The transcription factor SALL4 is essential for limb development.[3] Thalidomide acts as a molecular glue, altering the CRBN surface to recruit SALL4 (specifically via a glycine in Zinc Finger 2).

  • Species Specificity: This degradation occurs in humans, primates, and rabbits (which have the specific SALL4 sequence) but not in mice.[3][4] This explains why initial rodent safety studies failed to predict human birth defects.

  • Screening Implication: All thalidomide-based degraders must be screened against SALL4 and IKZF1/3 to assess off-target safety profiles.

Experimental Protocols

Protocol A: TR-FRET for Ternary Complex Kinetics

Objective: Quantify the cooperativity (


) and affinity of the ternary complex in solution. This assay is superior to SPR for high-throughput screening of linker libraries.

Reagents:

  • Donor: Terbium-labeled anti-GST antibody (binds GST-CRBN).

  • Acceptor: d2-labeled anti-His antibody (binds His-POI).

  • Buffer: 50 mM HEPES pH 7.4, 150 mM NaCl, 0.1% Pluronic F-127, 1 mM DTT.

Workflow:

  • Preparation: Prepare a matrix of PROTAC concentrations (serial dilution, typically 0.1 nM to 10 µM).

  • Master Mix: Mix GST-CRBN (final 50 nM) and His-POI (final 50 nM) with Donor/Acceptor antibodies in assay buffer.

  • Incubation: Dispense 15 µL Master Mix + 5 µL PROTAC into a 384-well low-volume white plate. Incubate for 60 minutes at RT (equilibrium).

  • Readout: Measure Time-Resolved Fluorescence (Excitation: 340 nm; Emission: 620 nm & 665 nm).

  • Analysis: Calculate TR-FRET Ratio (

    
    ). Plot Ratio vs. [PROTAC].
    
    • Bell Curve: A symmetric bell curve confirms ternary complex formation and the Hook effect.

    • Shift: A left-shifted peak relative to binary

      
       indicates positive cooperativity.
      
Protocol B: HiBiT Lytic Detection for Cellular Degradation

Objective: Measure endogenous degradation kinetics (


, 

) without overexpression artifacts.

System: CRISPR-Cas9 knock-in of an 11-amino acid HiBiT tag to the endogenous POI locus.[5][6]

Workflow:

  • Seeding: Plate HiBiT-POI cells (e.g., HEK293) at 20,000 cells/well in 96-well white plates. Allow attachment overnight.

  • Treatment: Treat cells with PROTAC dose-response (e.g., 6-point dilution) for desired time (usually 4–24 hours).

  • Lysis: Add equal volume of Nano-Glo® HiBiT Lytic Reagent (contains LgBiT protein and substrate).[7]

    • Mechanism:[8][2][9][10][3][11][12] LgBiT binds HiBiT with high affinity (

      
      ) to reconstitute active NanoLuc luciferase.
      
  • Detection: Shake for 10 mins. Measure luminescence.

  • Normalization: Normalize signal to DMSO control (100%) and "No Cell" blank (0%).

    • Calculation:

      
       is the concentration achieving 50% degradation relative to 
      
      
      
      .
Visualization: TR-FRET Workflow Logic

TRFRET Step1 1. Prepare Reagents (GST-E3, His-POI, Fluorophores) Step2 2. Compound Addition (Serial Dilution of PROTAC) Step1->Step2 Step3 3. Incubation (60 min @ RT) Step2->Step3 Readout 4. TR-FRET Readout (Exc: 340nm | Em: 620/665nm) Step3->Readout Analysis 5. Data Analysis (Plot FRET Ratio vs log[C]) Readout->Analysis Outcome1 Bell Curve: Ternary Complex Formed Analysis->Outcome1 Outcome2 Flat Line: No Recruitment Analysis->Outcome2

Figure 2: Step-by-step workflow for TR-FRET ternary complex validation.

References

  • Ito, T., et al. (2010).[12] "Identification of a primary target of thalidomide teratogenicity." Science. Link

  • Fischer, E. S., et al. (2014). "Structure of the DDB1–CRBN E3 ubiquitin ligase in complex with thalidomide." Nature.[12] Link

  • Donovan, K. A., et al. (2018).[4] "Thalidomide promotes degradation of SALL4, a transcription factor implicated in Duane Radial Ray syndrome."[10] eLife. Link

  • Gadd, M. S., et al. (2017). "Structural basis of PROTAC cooperative recognition for selective protein degradation." Nature Chemical Biology. Link

  • Promega Corporation. "HiBiT Lytic Detection System Protocol." Link

  • BenchChem. "Step-by-Step Guide to Ternary Complex Formation Assays (TR-FRET)." Link

Sources

Architectural Divergence in PROTAC Design: A Technical Analysis of Thalidomide-5-O-C10-NH2 vs. Pomalidomide Linkers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Targeted Protein Degradation (TPD) via Proteolysis Targeting Chimeras (PROTACs) has revolutionized drug discovery by enabling the destruction of previously "undruggable" proteins. The majority of clinical-stage PROTACs hijack the Cereblon (CRBN) E3 ubiquitin ligase[1]. While the glutarimide ring is universally conserved for CRBN binding, the choice of the solvent-exposed phthalimide exit vector and the chemical composition of the linker dictate the thermodynamic stability of the ternary complex and the molecule's off-target profile[2]. This whitepaper provides an in-depth technical comparison between the standard Pomalidomide (C4-amino) linker systems and the specialized Thalidomide-5-O-C10-NH2 (C5-ether) linker, detailing the causality behind their experimental applications.

Mechanistic Foundations: Hijacking the CRBN E3 Ligase

CRBN functions as the substrate receptor within the Cullin-4-RING E3 ubiquitin ligase (CRL4) complex, interacting with the adaptor protein DDB1[1]. Immunomodulatory imide drugs (IMiDs) such as thalidomide and pomalidomide bind to the tri-tryptophan pocket of CRBN via their glutarimide ring[3].

The mechanism of action relies on the PROTAC acting as a molecular bridge. Once the glutarimide ring anchors into CRBN, the attached linker projects outward into the solvent, presenting a warhead to the Protein of Interest (POI). This induced proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the POI, marking it for degradation by the 26S proteasome[2].

CRBN_Pathway POI Target Protein (POI) Ternary Ternary Complex Formation POI->Ternary Warhead PROTAC PROTAC (Thal/Pom) PROTAC->Ternary Linker CRBN CRBN E3 Ligase CRBN->Ternary Glutarimide Proteasome 26S Proteasome Degradation Ternary->Proteasome Polyubiquitination

Fig 1. CRBN-mediated targeted protein degradation pathway via PROTAC ternary complex formation.

Structural Divergence: The C4 vs. C5 Exit Vector Paradigm

The primary distinction between Pomalidomide linkers and Thalidomide-5-O-C10-NH2 lies in the geometric projection of the linker (the exit vector) and its inherent off-target liabilities[2].

Pomalidomide (C4-Amino Exit Vector)

Pomalidomide is the most widely utilized CRBN ligand due to its superior binding affinity compared to thalidomide[2]. The substitution occurs at the C4 position of the phthalimide ring via an amino group.

  • Trajectory: The C4 position projects the linker at a dihedral angle of approximately 25° from the glutarimide mean[]. This specific vector minimizes the entropic penalty during ternary complex formation for many kinase targets[].

  • Off-Target Liability: Pomalidomide possesses inherent "molecular glue" activity, recruiting zinc finger (ZF) transcription factors like Ikaros (IKZF1) and Aiolos (IKZF3) to CRBN, leading to their unintended degradation[1]. While acceptable in oncology, this is a severe liability in non-oncology indications[2].

Thalidomide-5-O-C10-NH2 (C5-Ether Exit Vector)

To circumvent the limitations of the C4 vector, researchers utilize the C5 position. Thalidomide-5-O-C10-NH2 features an ether linkage at the C5 position of the phthalimide ring, extending into a 10-carbon (C10) aliphatic chain terminating in a primary amine.

  • Trajectory: The C5 exit vector projects at a distinct angle compared to C4. For certain POIs where the C4 trajectory causes steric clashes between the POI and CRBN, shifting to the C5 vector can rescue ternary complex formation[1].

  • Selectivity Enhancement: Strategic chemical modification at the C5 position disrupts the binding interface required for IKZF1/3 recruitment[2]. Therefore, Thalidomide-5-O-based PROTACs effectively mitigate off-target zinc finger degradation, maintaining on-target potency with a cleaner safety profile[2].

  • Linker Composition: The C10 alkyl chain is highly lipophilic. Unlike PEG linkers, which contain hydrogen bond acceptors that can incur a desolvation penalty, aliphatic chains often exhibit superior cell membrane permeability, albeit at the cost of aqueous solubility.

Exit_Vectors Base CRBN Ligand Core (Glutarimide-Phthalimide) C4 C4-Amino Vector (Pomalidomide) Base->C4 Substitution at C4 C5 C5-Ether Vector (Thalidomide-5-O) Base->C5 Substitution at C5 IKZF High IKZF1/3 Degradation Risk C4->IKZF Molecular Glue Activity LinkerPom Typically PEG Linkers (Hydrophilic) C4->LinkerPom NoIKZF Mitigated IKZF1/3 Off-Target Effects C5->NoIKZF Steric Clash LinkerThal C10 Alkyl Chain (Highly Lipophilic) C5->LinkerThal

Fig 2. Structural and functional divergence between C4 and C5 exit vectors in CRBN ligands.

Physicochemical & Thermodynamic Profiling

The selection between these two building blocks drastically alters the final physicochemical properties of the PROTAC. The table below summarizes the core differences.

ParameterPomalidomide-PEGx-NH2Thalidomide-5-O-C10-NH2
Exit Vector C4 (Phthalimide ring)C5 (Phthalimide ring)
Linker Attachment Amine / AmideEther (-O-)
CRBN Binding Affinity Very High (Nanomolar)High
IKZF1/3 Degradation Risk High (Inherent molecular glue)Low (Steric mitigation at C5)
Linker Flexibility High (PEG chains)Moderate (Aliphatic chain)
Lipophilicity (clogP) Lower (Hydrophilic PEG oxygen atoms)Very High (C10 hydrocarbon chain)
Primary Use Case Default starting point for oncology PROTACsNon-oncology targets requiring high selectivity

Experimental Workflows: Synthesizing and Validating PROTACs

To ensure scientific integrity and reproducibility, the following self-validating protocols detail the synthesis and biological validation of PROTACs utilizing these linkers.

Protocol 1: PROTAC Synthesis via Amide Coupling

This protocol describes the conjugation of the terminal primary amine of Thalidomide-5-O-C10-NH2 (or a Pomalidomide-linker-NH2) to a carboxylic acid-bearing POI warhead.

Rationale & Causality: HATU is utilized because it efficiently activates the carboxylic acid of the warhead, minimizing epimerization of complex chiral centers. DIPEA acts as a non-nucleophilic base to deprotonate the terminal amine of the linker without participating in unwanted side reactions.

  • Preparation: Dissolve 1.0 equivalent of the POI warhead (bearing a free -COOH) in anhydrous N,N-Dimethylformamide (DMF) under an inert nitrogen atmosphere.

  • Activation: Add 1.2 equivalents of HATU and 3.0 equivalents of DIPEA to the solution. Stir at room temperature for 15 minutes to form the active ester intermediate.

  • Conjugation: Add 1.1 equivalents of Thalidomide-5-O-C10-NH2 hydrochloride.

  • Self-Validation (Reaction Monitoring): Monitor the reaction progress via LC-MS. The reaction is self-validating when the starting material mass disappears and the desired PROTAC mass

    
     emerges.
    
  • Purification: Quench the reaction with water, extract with ethyl acetate, and purify the concentrated organic layer via preparative HPLC to yield the final PROTAC.

Protocol 2: Ternary Complex Validation via TR-FRET

Confirming degradation is insufficient; one must prove the degradation is driven by ternary complex formation rather than off-target toxicity.

Rationale & Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over standard biochemical assays because it specifically measures the proximity induced by the PROTAC (the ternary complex), rather than binary binding to isolated proteins.

  • Reagent Assembly: Prepare a master mix containing Terbium-labeled CRBN (Tb-CRBN, donor) and a fluorescently labeled POI (e.g., FITC-POI or Bodipy-POI, acceptor) in assay buffer.

  • Titration: Dispense the PROTAC into a 384-well microplate in a 10-point concentration response curve (e.g., 1 pM to 10 µM).

  • Incubation: Add the protein master mix to the PROTAC wells. Incubate for 60 minutes at room temperature to allow equilibrium of the POI-PROTAC-CRBN complex.

  • Self-Validation (Competition Control): Include a negative control well containing the PROTAC, the proteins, and a 100-fold excess of free Pomalidomide. A reduction in the FRET signal in this well confirms that ternary complex formation is strictly CRBN-dependent and not an artifact of protein aggregation.

  • Detection: Read the plate on a TR-FRET compatible microplate reader. Calculate the "Hook Effect" (signal drop at high concentrations), which is the hallmark signature of a true heterobifunctional PROTAC.

Causality in PROTAC Design: Why Choose Which?

The decision to use Thalidomide-5-O-C10-NH2 versus a Pomalidomide linker is dictated by the biological target and the desired safety profile:

  • Opt for Pomalidomide (C4): When targeting oncology indications where maximum CRBN affinity is required, and the concurrent degradation of IKZF1/3 is either therapeutically beneficial or non-interfering[2]. The C4 vector is the industry standard and pairs exceptionally well with hydrophilic PEG linkers to maintain aqueous solubility[].

  • Opt for Thalidomide-5-O-C10-NH2 (C5): When developing PROTACs for neurodegenerative or autoimmune diseases where IKZF1/3 degradation poses an unacceptable toxicity risk[2]. Furthermore, the highly lipophilic C10 chain is advantageous when targeting membrane-associated proteins or when attempting to cross the blood-brain barrier (BBB), where the desolvation penalty of PEG linkers would prohibit target engagement.

References

1.[1] E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - Frontiers URL: 2.[2] A Comparative Guide to Pomalidomide vs. Thalidomide-Based PROTACs - Benchchem URL: 3.[] Pomalidomide Chemistry and Linker Design Strategies - BOC Sciences URL: 4.[3] Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - NIH/PMC URL:

Sources

Strategic Implementation of C10 Alkyl Linkers in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Goldilocks" Zone of Linkerology

In the rational design of Proteolysis Targeting Chimeras (PROTACs), the linker is far more than a passive bridge; it is a critical determinant of ternary complex cooperativity, cell permeability, and metabolic stability. While Polyethylene Glycol (PEG) linkers have historically dominated due to their solubility profiles, they often suffer from poor membrane permeability (low


) and oxidative metabolic liabilities.

This guide focuses on C10 alkyl linkers (decyl chains). Sitting at the intersection of "long-reach" capability (~12–15 Å) and high lipophilicity, C10 linkers offer a strategic alternative for targets requiring significant spatial separation between the E3 ligase and the Protein of Interest (POI) without the polarity penalties of long PEG chains. This guide provides a technical roadmap for designing, synthesizing, and validating C10-linked degraders.

Physicochemical Rationale: C10 Alkyl vs. PEG

The decision to employ a C10 alkyl linker is primarily driven by the need to balance reach with permeability .

Comparative Analysis
FeatureC10 Alkyl LinkerPEG Linker (PEG3-PEG4)Impact on Drug Development
Lipophilicity (cLogP) High (Increases)Low (Decreases)C10 improves passive diffusion; critical for intracellular targets.
Topological Polar Surface Area (TPSA) LowHighLower TPSA correlates with better blood-brain barrier (BBB) and membrane penetration.
Conformational Entropy High (Flexible)High (Flexible)Both allow "searching" for the ternary complex, but alkyl chains are more hydrophobic, potentially collapsing in aqueous media (entropic penalty).
Metabolic Stability High (Oxidation resistant)Moderate (Ether cleavage)Alkyl chains resist the oxidative cleavage common to PEG ethers in vivo.
Solubility Poor (Aqueous)ExcellentC10 requires formulation strategies (e.g., cyclodextrins) or polar warheads/ligands to offset lipophilicity.
The "Reach" Factor

A C10 chain (decamethylene) provides an extended linear distance of approximately 12.5 Å in a fully extended conformation. This is often the "Goldilocks" length for alleviating steric clashes between bulky E3 ligases (like CRBN or VHL) and deep-pocket binding POIs, where shorter alkyl chains (C3-C5) fail to span the gap.

Case Study: MS432 (MEK1/2 Degrader)

A definitive example of C10 utility is MS432 , a potent degrader of MEK1/2.[1] This molecule illustrates how a C10 linker can drive potency where other geometries might fail.

  • Target: MEK1/2 (Ras-MAPK pathway).

  • E3 Ligase: VHL (Von Hippel-Lindau).[2]

  • Linker: C10 Alkyl chain.[1][3]

  • Outcome:

    • DC50: ~31 nM (MEK1) / 17 nM (MEK2).[1]

    • Mechanism: The C10 linker provided the necessary flexibility and distance to accommodate the VHL-MEK interface, which is sterically demanding.

    • Selectivity: High selectivity for MEK1/2 over other kinases, driven by the specific ternary complex geometry enforced by the decyl chain.

Pathway Visualization

The following diagram illustrates the degradation logic and the critical role of the C10 linker in facilitating the Ternary Complex.

TPD_Mechanism PROTAC PROTAC (MS432) [Warhead-C10-VHL Ligand] Ternary Ternary Complex (POI : PROTAC : E3) PROTAC->Ternary C10 Linker spans steric gap POI Target Protein (MEK1/2) POI->PROTAC Recruitment E3 E3 Ligase (VHL-Cullin2) E3->PROTAC Recruitment Ub Poly-Ubiquitination Ternary->Ub E2 Transfer Proteasome 26S Proteasome Ub->Proteasome Recognition Proteasome->PROTAC Recycling Degradation Degradation (Peptide Fragments) Proteasome->Degradation

Caption: Mechanism of MS432-mediated MEK1/2 degradation. The C10 linker is pivotal in bridging the steric gap between MEK1/2 and VHL to form a productive Ternary Complex.

Experimental Protocols

Synthesis of C10-Linked PROTACs

Strategy: Convergent synthesis is preferred. We utilize a "Linker-E3 Ligand" building block (e.g., Thalidomide-NH-C10-COOH) to couple with an amine-functionalized Warhead.

Reagents:

  • Intermediate A: Thalidomide-NH-C10-COOH (Commercial or synthesized via nucleophilic substitution of 10-aminodecanoic acid on fluorothalidomide).

  • Intermediate B: Warhead-NH2 (Target ligand with a solvent-exposed amine).

  • Coupling Agents: HATU, DIPEA, DMF (Anhydrous).

Protocol:

  • Activation: Dissolve Intermediate A (1.0 eq) in anhydrous DMF (0.1 M). Add DIPEA (3.0 eq) and HATU (1.1 eq). Stir at 0°C for 15 mins to activate the carboxylic acid.

  • Coupling: Add Intermediate B (1.1 eq) dropwise. Allow the reaction to warm to Room Temperature (RT) and stir for 4–12 hours.

  • Monitoring: Monitor via LC-MS. The lipophilic C10 chain will cause a significant retention time shift compared to the warhead alone.

  • Workup: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), NaHCO3, and Brine. Dry over Na2SO4.

  • Purification: Flash chromatography. Note: C10 linkers often require non-polar mobile phases (e.g., Hexane:EtOAc) compared to PEG linkers.

Validation: PAMPA Permeability Assay

Since C10 linkers are chosen for permeability, this must be validated early.

Materials:

  • PAMPA Sandwich Plate (96-well, PVDF membrane).

  • Lipid Solution: 1% Lecithin in Dodecane.

  • Donor Buffer: PBS (pH 7.4).

  • Receiver Buffer: PBS (pH 7.4).

Workflow:

  • Coat: Apply 5 µL of Lipid Solution to the filter of the donor plate.

  • Load: Add 150 µL of PROTAC solution (10 µM in Donor Buffer) to donor wells.

  • Assemble: Add 300 µL of Receiver Buffer to receiver wells. Sandwich the plates.

  • Incubate: 5 hours at RT in a humidity chamber.

  • Quantify: Measure concentration in Donor and Receiver wells via LC-MS/MS.

  • Calculate:

    
    
    
    • Target:

      
       cm/s indicates good permeability.
      

Strategic Decision Framework

When should you choose a C10 alkyl linker over a PEG linker? Use this logic flow.

Linker_Selection Start Start: Linker Selection Q1 Is the Warhead/E3 Ligand highly polar? Start->Q1 Q2 Is the Target Intracellular? Q1->Q2 Yes PEG Select PEG Linker (Solubility Priority) Q1->PEG No (Lipophilic Ligands) Q3 Does the Ternary Complex require >10Å separation? Q2->Q3 Yes Q2->PEG No (Extracellular) Alkyl_Short Select C3-C5 Alkyl (Rigidity Priority) Q3->Alkyl_Short No (<10Å) Alkyl_C10 Select C10 Alkyl (Permeability + Reach) Q3->Alkyl_C10 Yes (>10Å)

Caption: Decision matrix for selecting C10 alkyl linkers. Priority is given to C10 when high permeability and long reach are required simultaneously.

References

  • MS432 (MEK1/2 Degrader)

    • Title: Small-Molecule Inhibitors and Degraders Targeting KRAS-Driven Cancers.[1]

    • Source: MDPI (Biomolecules), 2021.
    • URL:[Link]

  • Linkerology Review (Alkyl vs PEG)

    • Title: Current strategies for the design of PROTAC linkers: a critical review.
    • Source: Exploration of Targeted Anti-tumor Therapy, 2020.[]

    • URL:[Link][5]

  • Permeability & Physicochemical Properties: Title: Alkyl Linkers in PROTACs - Improve Permeability & PK. Source: BOC Sciences Technical Guide.
  • Synthetic Building Blocks

    • Title: Thalidomide-NH-C10-COOH Product Guide.[3]

    • Source: BenchChem.[6][7]

Sources

Methodological & Application

Application Note: Protocol for Conjugating Thalidomide-5-O-C10-NH2 to Target Ligands

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide details the optimized protocol for synthesizing Proteolysis Targeting Chimeras (PROTACs) using Thalidomide-5-O-C10-NH2 , a specialized Cereblon (CRBN) E3 ligase ligand-linker conjugate. This building block features a thalidomide core modified at the 5-position with a decyl (C10) alkyl chain terminating in a primary amine. The high hydrophobicity of the C10 chain and the specific solubility profile of the thalidomide moiety require precise solvent and stoichiometric controls to prevent aggregation and glutarimide ring hydrolysis. This protocol focuses on amide bond formation with carboxylic acid-functionalized target ligands.[1][2]

Molecule Profile & Handling[3]

PropertySpecificationTechnical Insight
Compound Name Thalidomide-5-O-C10-NH2 (often HCl salt)"5-O" denotes ether linkage at the 5-phthalimide position.
Reactive Handle Primary Amine (-NH2)Nucleophilic; ready for amide coupling or SNAr.
Linker Type Alkyl (Decyl, C10)Hydrophobic; increases cell permeability but decreases aqueous solubility.
Solubility DMSO, DMF, DMAcInsoluble in water, ether, and hexane. Sparingly soluble in MeOH/DCM.
Stability Hygroscopic solidCritical: The glutarimide ring is susceptible to hydrolysis in aqueous base (pH > 8).

Storage: Store powder at -20°C under desiccated conditions. Solutions in DMSO are stable for 1-2 weeks at -20°C but should be prepared fresh for optimal yields.

Conjugation Strategy

The primary conjugation route involves forming a stable amide bond between the primary amine of the linker and a carboxylic acid on the Protein of Interest (POI) ligand.[2]

Mechanistic Pathway[1][2][4][5]
  • Activation: The POI ligand's carboxylic acid is activated (using HATU or NHS) to form a reactive ester.

  • Nucleophilic Attack: The terminal amine of Thalidomide-5-O-C10-NH2 attacks the carbonyl carbon of the activated ligand.

  • Deprotonation: Base (DIPEA) neutralizes the generated acid/salt to drive the reaction.

Diagram 1: Chemical Reaction Workflow

ReactionScheme Ligand POI Ligand (R-COOH) Inter Activated Ester Intermediate Ligand->Inter Activation (15 min) Activator Activation Reagents (HATU / DIPEA) Activator->Inter PROTAC Final PROTAC (Amide Bond) Inter->PROTAC Coupling (2-4 h) Thal Thalidomide-5-O-C10-NH2 Thal->PROTAC Nucleophilic Attack

Caption: General reaction scheme for amide coupling between the POI ligand and the Thalidomide linker.

Detailed Experimental Protocol

Safety Warning: Thalidomide derivatives are potent teratogens. All handling must occur in a fume hood with double-gloving and appropriate PPE.

Materials Required[4][5][6][7][8][9][10][11][12][13][14]
  • POI Ligand: Containing a free carboxylic acid (-COOH).

  • Linker: Thalidomide-5-O-C10-NH2 HCl salt.[3]

  • Coupling Reagent: HATU (Preferred for speed/yield) or EDC/NHS.

  • Base: DIPEA (N,N-Diisopropylethylamine), anhydrous.[4]

  • Solvent: Anhydrous DMSO or DMF (Dichloromethane is often too non-polar for the thalidomide moiety).

Step-by-Step Procedure
Step 1: Reagent Preparation & Activation

Rationale: Pre-activation of the acid prevents competition from the thalidomide amine for the coupling reagent, reducing side reactions.

  • Calculate stoichiometry:

    • POI Ligand: 1.0 equivalent

    • HATU: 1.1 equivalents[2]

    • DIPEA: 3.0 equivalents (Extra base needed to neutralize the HCl salt of the linker).

    • Thalidomide Linker: 1.0 – 1.2 equivalents.

  • Dissolve the POI Ligand (10–50 µmol scale) in anhydrous DMSO (concentration ~50–100 mM).

  • Add DIPEA followed by HATU .[2]

  • Vortex briefly and incubate at Room Temperature (RT) for 15 minutes .

Step 2: Conjugation Reaction[2]
  • Dissolve Thalidomide-5-O-C10-NH2 HCl in a minimal volume of anhydrous DMSO.

  • Add the linker solution dropwise to the activated ligand mixture.

  • Flush the vial with Nitrogen/Argon gas and cap tightly.

  • Stir or agitate at RT for 2 to 4 hours .

    • Checkpoint: Monitor by LC-MS after 1 hour. Look for the mass of [Ligand + Linker - H2O].

Step 3: Quenching & Work-up

Rationale: Water must be introduced carefully. High pH aqueous workups can hydrolyze the thalidomide glutarimide ring.

  • LC-MS Confirmation: Ensure >90% conversion of the limiting reagent (usually the POI ligand).

  • Quench: Add 10% volume of water or 1% acetic acid in DMSO to quench unreacted HATU.

  • Filtration: If precipitation occurs, centrifuge. If the product remains in solution (common with DMSO), filter through a 0.2 µm PTFE syringe filter directly for Prep-HPLC.

    • Note: Do not perform a basic aqueous extraction (e.g., NaHCO3 wash) unless absolutely necessary and done rapidly at cold temperatures.

Purification & Characterization

Due to the amphiphilic nature of the C10 chain (hydrophobic) and the polar thalidomide/ligand heads, Reverse-Phase Prep-HPLC is the standard purification method.

Prep-HPLC Method[2]
  • Column: C18 (e.g., XBridge or Phenomenex Luna), 5 µm, 100 Å.

  • Mobile Phase A: Water + 0.1% Formic Acid (Avoid TFA if the POI ligand is acid-sensitive; Formic acid is gentler).

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.

  • Gradient: Typically 5% to 95% B over 20 minutes. The C10 chain usually causes the PROTAC to elute at high organic percentages (60-90% B).

Analytical Validation (Self-Validating Metrics)
MethodSuccess Criteria
LC-MS Single peak >95% purity. Observed Mass = Calculated Mass ± 0.5 Da.
H-NMR Presence of 4 aromatic protons (7.5–8.0 ppm) from phthalimide.[5] Presence of glutarimide proton (~11.1 ppm, broad singlet). Presence of C10 alkyl chain (large multiplet 1.2–1.6 ppm).
Diagram 2: Purification Logic Flow

PurificationFlow Crude Crude Reaction Mix (DMSO) Filter 0.2 µm Filtration Crude->Filter HPLC Prep-HPLC (C18) Gradient: H2O/ACN + 0.1% FA Filter->HPLC Fractions Fraction Collection (Mass Triggered) HPLC->Fractions Elutes @ high %B Lyophil Lyophilization (Avoid heat) Fractions->Lyophil Final Pure PROTAC Solid Lyophil->Final

Caption: Workflow for isolating the hydrophobic PROTAC from the crude DMSO reaction mixture.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield / Incomplete Coupling Steric hindrance or insufficient activation.Switch coupling reagent to COMU or PyBOP . Increase reaction time to 12h. Ensure conditions are strictly anhydrous.
Hydrolysis of Glutarimide pH too high (>8.0) or water present during base addition.[4]Reduce DIPEA equivalents. Use anhydrous solvents .[1][2] Store final product as a solid, not in aqueous solution.
Product Precipitation C10 chain decreases solubility in polar aprotic solvents.Add a co-solvent like THF (if compatible) or gently warm to 30°C.
Broad Peaks on HPLC Aggregation of the alkyl chain.Use a column with a larger pore size (300 Å) or run the column at elevated temperature (40°C).

References

  • Chamberlain, P. P., et al. (2014). Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for responsiveness to thalidomide analogs. Nature Structural & Molecular Biology, 21(9), 803-809. Link

  • Toure, M., & Crews, C. M. (2016). Small-Molecule PROTACs: New Approaches to Protein Degradation. Angewandte Chemie International Edition, 55(6), 1966-1973. Link

  • BenchChem Application Note. (2025). Linker Conjugation Chemistry for Thalidomide Derivatives. BenchChem Technical Resources. Link

  • MedChemExpress. (2024). Thalidomide-5-O-C10-NH2 Product Guide and Protocols. MCE Protocols. Link

Sources

Application Note: Amide Coupling Strategies for Thalidomide Amine Derivatives in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Considerations

Thalidomide and its analogs (Lenalidomide, Pomalidomide) are the cornerstone ligands for recruiting the E3 ubiquitin ligase Cereblon (CRBN) in Targeted Protein Degradation (TPD). The synthesis of PROTACs often hinges on the formation of an amide bond between a carboxylic acid-functionalized linker and a thalidomide amine derivative.

However, this "standard" transformation is fraught with specific chemical liabilities that often lead to low yields or inactive degradation products.

The Two Distinct Classes of "Thalidomide Amines"

Before selecting a protocol, you must categorize your starting material. The reactivity profile differs drastically between:

  • Aromatic Amines (Anilines): e.g., 4-amino-thalidomide or Pomalidomide.[1] The amine is attached directly to the phthalimide ring.

    • Reactivity:Very Low. The lone pair is delocalized into the aromatic system and electron-withdrawing carbonyls.

    • Challenge: Requires high-energy activation (HATU, Acid Chlorides) and often fails with standard EDC/NHS coupling.[1]

  • Aliphatic Amines: e.g., Thalidomide-PEG-NH₂.[1] The amine is separated from the phthalimide core by an alkyl or PEG chain.

    • Reactivity:High. Behaves like a standard primary amine.

    • Challenge: Prone to over-acylation or side reactions if activation is too aggressive.

The Glutarimide Liability

The critical structural vulnerability in all thalidomide derivatives is the glutarimide ring .

  • Mechanism of Failure: Under basic conditions (pH > 8.5) or in the presence of strong nucleophiles, the imide ring opens via hydrolysis.

  • Consequence: The ring-opened product cannot bind Cereblon , rendering the PROTAC biologically inactive.

  • Operational Rule: Avoid strong bases (e.g., NaOH, KOH) and minimize exposure time to tertiary amines (TEA, DIPEA).

Decision Matrix: Selecting the Right Protocol

Use the following logic flow to determine the optimal coupling strategy for your specific substrate.

CouplingStrategy Start Start: Identify Amine Type Type Is the NH2 attached directly to the aromatic ring? Start->Type Yes Yes (e.g., Pomalidomide) Type->Yes Aniline (Low Nucleophilicity) No No (e.g., Thal-PEG-NH2) Type->No Alkyl Amine (High Nucleophilicity) Steric Is the Carboxylic Acid sterically hindered? Yes->Steric Standard Protocol A: Standard HATU Coupling No->Standard Steric->Standard No HighEnergy Protocol B: High-Concentration HATU/HOAt Steric->HighEnergy Moderate AcidCl Protocol C: Acid Chloride Method Steric->AcidCl Severe

Figure 1: Decision matrix for selecting coupling conditions based on amine nucleophilicity and steric hindrance.[1]

Detailed Experimental Protocols

Protocol A: Standard HATU Coupling (Aliphatic Amines)

Best for: Thalidomide-linker-NH₂ constructs where the amine is aliphatic.[1]

Reagents:

  • Carboxylic Acid Linker/Warhead (1.0 eq)

  • Thalidomide-Alkyl-Amine (1.0 eq)[1][2]

  • HATU (1.1 eq)[1][2]

  • DIPEA (Hunig’s Base) (2.5 eq)[1]

  • Solvent: Anhydrous DMF or DMSO (Concentration: 0.1 M)

Step-by-Step:

  • Activation: Dissolve the Carboxylic Acid and HATU in anhydrous DMF under

    
    . Stir for 5 minutes. Note: The solution should turn slightly yellow.
    
  • Base Addition: Add DIPEA dropwise. Stir for another 2–5 minutes to form the activated ester (OAt ester).

  • Coupling: Add the Thalidomide-Alkyl-Amine (dissolved in minimal DMF) to the reaction mixture.

  • Reaction: Stir at Room Temperature (RT) for 1–4 hours. Monitor by LC-MS.[1][2][3]

    • Checkpoint: Look for the disappearance of the amine starting material.

  • Workup (Crucial):

    • Dilute with Ethyl Acetate (EtOAc).[4]

    • Wash 1: 5% LiCl or water (to remove DMF).

    • Wash 2: Saturated

      
       or 0.1 M HCl (Quick wash to remove base). Do not use basic washes.[1]
      
    • Wash 3: Brine.[4][5]

    • Dry over

      
      , filter, and concentrate.[3][6]
      
Protocol B: High-Efficiency Coupling for Anilines (4-Amino-Thalidomide)

Best for: Direct attachment to Pomalidomide/4-Amino-Thalidomide.[1]

Scientific Rationale: Anilines are poor nucleophiles. Standard conditions often result in incomplete conversion or hydrolysis of the active ester before the amine can attack. We use HOAt (if available) or simply high concentrations to drive kinetics.

Reagents:

  • Carboxylic Acid (1.2 eq)[1]

  • 4-Amino-Thalidomide (1.0 eq)[1][5]

  • HATU (1.3 eq)[1]

  • DIPEA (3.0 eq)[1]

  • Solvent: Anhydrous DMF (High Concentration: 0.2 – 0.5 M )[1]

Step-by-Step:

  • Pre-Activation: Dissolve the Carboxylic Acid and HATU in minimal DMF. Add DIPEA. Stir for 10 minutes.

  • Addition: Add solid 4-Amino-Thalidomide directly to the vial.

  • Heat: If the reaction is sluggish at RT after 2 hours, warm to 40°C .

    • Warning: Do not exceed 50°C. Glutarimide hydrolysis accelerates significantly with heat + base.

  • Monitoring: These reactions often require 12–24 hours. If conversion stalls at 50%, add a second bolus of HATU (0.5 eq) and DIPEA (0.5 eq).

Protocol C: Acid Chloride Method (The "Nuclear" Option)

Best for: Extremely hindered acids or when HATU fails to drive conversion.

Reagents:

  • Carboxylic Acid (1.0 eq)[1][2][3][4][5]

  • Oxalyl Chloride (2.0 eq) + catalytic DMF (1 drop)[1]

  • 4-Amino-Thalidomide (1.0 eq)[1][5]

  • Base: 2,6-Lutidine or Pyridine (3.0 eq) - Milder than TEA/DIPEA[1]

  • Solvent: DCM (for acid chloride gen) / THF or DMF (for coupling)[1]

Step-by-Step:

  • Generate Acid Chloride: Dissolve acid in dry DCM. Add Oxalyl Chloride and 1 drop of DMF. Stir until gas evolution ceases (1 hr). Concentrate to dryness to remove excess oxalyl chloride.

  • Coupling: Redissolve the crude acid chloride in anhydrous THF (or DMF if solubility is poor).

  • Amine Addition: Add 4-Amino-Thalidomide and 2,6-Lutidine.

  • Reaction: Stir at RT. The reaction is usually rapid (< 1 hour).

  • Quench: Quench with 1M HCl immediately upon completion to neutralize the base and prevent ring opening.

Troubleshooting & Quality Control

Common Failure Modes
Observation (LC-MS)DiagnosisRoot CauseSolution
M+18 Peak HydrolysisGlutarimide ring opened due to high pH or water.[1]Use anhydrous solvents.[3][4][5] Reduce DIPEA equivalents. Switch to Protocol C (Lutidine).
M+18 Peak (Alternative) Acid HydrolysisUnreacted active ester hydrolyzed.Amine is too unreactive. Increase concentration or temperature (Protocol B).
Starting Material Only No ReactionAniline nucleophile is too weak.Switch from EDC/NHS to HATU or Acid Chloride.
Double Mass DimerizationLinker has two reactive ends.Ensure one end of the linker is Boc-protected before coupling.
Stability Workflow Diagram

Stability Substrate Thalidomide-Amide Product Hydrolysis Ring Opening (Inactive Species) Substrate->Hydrolysis Attack at Imide Stable Stable PROTAC (Active) Substrate->Stable pH < 7 Anhydrous Base Base (DIPEA/TEA) pH > 9 Base->Hydrolysis Catalyzes Water Water (Trace in DMF) Water->Hydrolysis Nucleophile

Figure 2: Mechanism of glutarimide instability.[1] Basic conditions catalyze the attack of water on the imide ring.

References

  • Fischer, E. S., et al. (2014). Structure of the DDB1–CRBN E3 ubiquitin ligase in complex with thalidomide. Nature, 512(7512), 49–53. Link[1]

  • Toure, M., & Crews, C. M. (2016). Small-Molecule PROTACs: New Approaches to Protein Degradation. Angewandte Chemie International Edition, 55(6), 1966-1973.[1] Link[1]

  • Bartlett, D. W., & Gilbert, A. M. (2019). Synthesis and Evaluation of Cereblon-Recruiting PROTACs. Methods in Molecular Biology, 2009, 11-28.[1] Link[1]

  • Chamberlain, P. P., et al. (2014). Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for responsiveness to thalidomide analogs. Nature Structural & Molecular Biology, 21, 803–809. Link

Sources

Application Note: High-Efficiency Amide Coupling of Carboxylic Acids to Thalidomide-5-O-C10-NH2 for PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift in targeted protein degradation. The assembly of these bifunctional molecules requires highly efficient, chemoselective coupling strategies to link a target-binding ligand (Protein of Interest, POI) to an E3 ligase recruiter.

This protocol details the optimal procedure for forming an amide bond between a carboxylic acid-functionalized POI ligand (POI-COOH) and Thalidomide-5-O-C10-NH2 .

Structural Causality: The choice of the 5-O-alkyl substitution on the thalidomide phthalimide ring is deliberate. Compared to the ubiquitous 4-amino or 4-oxy derivatives, the 5-oxy vector alters the spatial trajectory of the linker, which can profoundly impact the formation and stability of the POI-PROTAC-CRBN ternary complex[1]. Furthermore, the 10-carbon (C10) alkyl chain provides a highly flexible, hydrophobic spacer, accommodating larger target proteins or distinct surface topologies[2].

PROTAC_MoA POI Target Protein (POI) PROTAC PROTAC (Thalidomide-5-O-C10-Ligand) POI->PROTAC Binds Ligand Proteasome 26S Proteasome POI->Proteasome Degraded CRBN CRBN E3 Ligase CRBN->PROTAC Binds Thalidomide Ub Poly-Ubiquitin Chain CRBN->Ub Transfers Ub Ub->POI Tags POI

Caption: Mechanism of Action: The Thalidomide-5-O-C10 PROTAC bridges the POI and CRBN to induce ubiquitination.

Experimental Design & Causality (E-E-A-T)

As a self-validating system, every reagent in this protocol is chosen to maximize yield while preserving the structural integrity of the PROTAC:

  • Coupling Reagent (HATU): PROTAC building blocks are often sterically hindered. HATU is selected over traditional carbodiimides (e.g., EDC/HOBt) because the 7-azabenzotriazole leaving group accelerates active ester formation and significantly reduces the risk of epimerization at chiral centers.

  • Base Selection (DIPEA): DIPEA serves as a non-nucleophilic base to deprotonate the carboxylic acid and neutralize the hydrochloride salt of the thalidomide-amine. Its steric bulk prevents unwanted nucleophilic attack on the activated ester[3].

  • Preserving the Glutarimide Ring: The glutarimide ring of thalidomide is highly susceptible to base-catalyzed hydrolysis[3]. Therefore, the reaction pH is strictly controlled using only organic tertiary amines, and strong aqueous bases (e.g., NaOH, prolonged NaHCO3 exposure) are explicitly avoided during the work-up phase.

Synthesis_Workflow Step1 1. Activation POI-COOH + HATU + DIPEA in DMF (0°C, 15-30 min) Step2 2. Coupling Add Thalidomide-5-O-C10-NH2 (RT, 2-16 h) Step1->Step2 Step3 3. Monitoring LC-MS / TLC Analysis Step2->Step3 Step4 4. Work-up Quench & Extract (EtOAc/H2O) Avoid Strong Base Step3->Step4 Step5 5. Purification Prep-HPLC or Flash Chromatography Step4->Step5

Caption: Step-by-step synthetic workflow for the amidation of Thalidomide-5-O-C10-NH2.

Quantitative Data: Reaction Parameters

Reagent / ParameterStandard EquivalentFunction in SynthesisOptimization Range & Notes
POI-COOH 1.0 eqTarget-binding ligandLimiting reagent; ensure complete dissolution before activation.
Thalidomide-5-O-C10-NH2 1.1 – 1.2 eqCRBN recruiting linkerCan increase to 1.5 eq if POI-COOH is highly valuable[2].
HATU 1.2 – 1.5 eqActivating agentMaximize at 1.5 eq to prevent guanidinylation of the primary amine.
DIPEA 3.0 – 4.0 eqNon-nucleophilic base1.0 eq neutralizes the amine HCl salt; the excess drives coupling[3].
Solvent (DMF) 0.05 – 0.1 MReaction mediumSwitch to anhydrous DMSO if reactants exhibit poor solubility[1].
Temperature 0 °C to RTKinetic control0 °C for activation minimizes side reactions; RT for coupling[3].

Step-by-Step Experimental Protocol

Phase 1: Pre-activation of the Carboxylic Acid
  • Preparation: In a flame-dried round-bottom flask purged with inert gas (N2 or Argon), dissolve the POI-COOH (1.0 eq) in anhydrous DMF to achieve a concentration of 0.05–0.1 M.

  • Cooling: Cool the solution to 0 °C using an ice bath. Causality: Lowering the temperature during activation controls the exothermic nature of the reaction and minimizes side reactions such as uronium formation.

  • Activation: Add HATU (1.2 eq) to the solution, followed immediately by the dropwise addition of DIPEA (2.0 eq).

  • Incubation: Stir the mixture at 0 °C for 15–30 minutes to allow for the complete formation of the active OAt-ester.

Phase 2: Amide Coupling
  • Amine Preparation: In a separate vial, dissolve Thalidomide-5-O-C10-NH2 hydrochloride (1.1 eq) in a minimal volume of anhydrous DMF. Add DIPEA (1.0 - 2.0 eq) to this vial to neutralize the hydrochloride salt and liberate the free primary amine.

  • Addition: Add the neutralized thalidomide-amine solution dropwise to the activated POI-COOH mixture at 0 °C.

  • Coupling: Remove the ice bath and allow the reaction to warm naturally to room temperature (20–25 °C). Stir for 2 to 16 hours[3].

Phase 3: Reaction Monitoring & Work-up
  • Monitoring: Monitor the reaction progress via LC-MS. The reaction is deemed complete when the mass of the POI-COOH is fully consumed and the product mass is dominant.

  • Quenching: Quench the reaction by adding a small volume of distilled water.

  • Extraction: Dilute the mixture with Ethyl Acetate (EtOAc). Wash the organic layer successively with saturated aqueous NaHCO3 (1x), water (2x), and brine (1x).

    • Critical Note: Do not leave the product in the NaHCO3 solution for extended periods to prevent glutarimide ring hydrolysis[3].

  • Drying: Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Phase 4: Purification
  • Isolation: Purify the crude PROTAC via flash column chromatography (typically using a DCM/MeOH gradient) or preparative HPLC (using a C18 column with Water/Acetonitrile containing 0.1% Formic Acid).

    • Note: Avoid Trifluoroacetic Acid (TFA) in the HPLC mobile phase if the POI ligand contains acid-sensitive protecting groups or if prolonged acidic exposure risks degrading the linker.

Troubleshooting Guide

  • Poor Reactant Solubility: Thalidomide derivatives and complex POI ligands can exhibit poor solubility in DMF. If the mixture remains cloudy, switch to anhydrous DMSO. Note that DMSO requires removal via lyophilization or extensive aqueous washes during work-up[1].

  • Incomplete Coupling / Stalled Reaction: If unreacted amine remains after 16 hours, the active ester may have hydrolyzed. Add an additional 0.5 eq of HATU and 1.0 eq of DIPEA. Ensure the reaction environment is strictly anhydrous.

  • Multiple Peaks on LC-MS (Mass + 18 Da): This indicates hydrolysis of the glutarimide ring. To prevent this, ensure the reaction temperature does not exceed room temperature, strictly control the equivalents of DIPEA, and minimize exposure to aqueous bases during the extraction phase[3].

References

  • Use of ionic liquids in amidation reactions for proteolysis targeting chimera synthesis Royal Society of Chemistry (RSC) URL:[Link]

  • E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points National Institutes of Health (PMC) URL:[Link]

Sources

Application Note: Best Practices for Handling Thalidomide-Linker Conjugates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Thalidomide and its immunomodulatory imide drug (IMiD) analogs (lenalidomide, pomalidomide) are the most widely used E3 ligase ligands in Proteolysis Targeting Chimera (PROTAC) development. However, their utility is frequently compromised by two critical instability factors: glutarimide ring hydrolysis and chiral racemization .

This guide provides a technical framework for researchers to handle thalidomide-linker conjugates with scientific rigor. It moves beyond standard safety data sheets (SDS) to address the specific chemical vulnerabilities that lead to experimental failure (e.g., loss of binding affinity, poor cellular potency) and safety breaches.

Chemical Stability Profile: The Glutarimide Vulnerability

The core structural weakness of thalidomide-based PROTACs is the glutarimide ring. Understanding its degradation mechanism is essential for designing successful synthesis and storage protocols.

Hydrolysis Mechanism

The glutarimide ring undergoes spontaneous hydrolysis in aqueous environments, a reaction catalyzed by base.

  • pH < 6.0: The ring is relatively stable.

  • pH > 7.0: Hydrolysis accelerates exponentially. The imide bond cleaves, opening the ring to form a dicarboxylic acid derivative (e.g., N-phthaloylglutamine or N-phthaloylisoglutamine).

  • Consequence: The hydrolyzed product cannot bind Cereblon (CRBN) . Using a hydrolyzed PROTAC in biological assays yields false negatives.

Racemization (The Thalidomide Paradox)

Thalidomide possesses a chiral center at the C3 position of the glutarimide ring.

  • In Vivo/Buffer: Enantiomers interconvert rapidly (

    
     hours in buffer; 
    
    
    
    hour in plasma).
  • Impact: While the S-enantiomer is often the more potent degrader, the rapid racemization means that for most in vitro and in vivo applications, using the racemate is acceptable. However, researchers must be aware that "enantiopure" stocks in solution will not remain pure for long.

Stability Data Summary
ParameterConditionStability / Half-LifeRecommendation
Hydrolysis pH 7.4 (PBS)

hours
Prepare fresh for assays. Do not store.
Hydrolysis pH 6.0 (MES)Stable for daysPreferred buffer for purification/storage.
Hydrolysis DMSO (Anhydrous)Stable for monthsStore stocks in DMSO.
Racemization pH 7.4 (PBS)

hours
Assume racemization in long assays.
Solid State -20°C, Desiccated> 1 yearKeep dry; protect from light.

Visualization: Stability & Degradation Logic

The following diagram illustrates the critical stability decision tree for handling these conjugates.

ThalidomideStability Thalidomide Thalidomide-Linker (Intact Glutarimide) Acidic Acidic/Neutral pH (pH < 6.0) Thalidomide->Acidic Maintains Integrity Basic Basic pH (pH > 7.0) Thalidomide->Basic Triggers Racemization Racemization (R/S Interconversion) Thalidomide->Racemization Spontaneous in Aqueous Buffer Hydrolysis Ring Opening (Hydrolysis) Basic->Hydrolysis Rapid Kinetics Inactive Inactive Species (No CRBN Binding) Hydrolysis->Inactive Irreversible Racemization->Thalidomide Equilibrium

Figure 1: Stability pathways of Thalidomide-Linker conjugates. Note the irreversible nature of hydrolysis versus the reversible nature of racemization.

Safety & Handling Protocols

CRITICAL WARNING: Thalidomide is a potent human teratogen.[1][2][3] It causes severe life-threatening birth defects (phocomelia). Strict adherence to safety protocols is non-negotiable.

Engineering Controls
  • Containment: Handle all solids and stock solutions inside a certified chemical fume hood or a biological safety cabinet (Class II).

  • Balance: Use a localized analytical balance enclosure or static-free disposable weigh boats inside the hood. Never weigh thalidomide on an open bench.

Personal Protective Equipment (PPE)[4][5]
  • Gloves: Double-gloving is mandatory.[1][4]

    • Inner: Nitrile (standard).

    • Outer: Long-cuff Nitrile or Neoprene (chemically resistant).

    • Protocol: Change outer gloves immediately if splashed. Discard outer gloves before removing hands from the fume hood.

  • Body: Tyvek sleeves or a disposable gown over the standard lab coat to prevent sleeve contamination.

  • Respiratory: If weighing large quantities (>100 mg) of fluffy powder outside an enclosure, N95/P100 respiratory protection is recommended.

Decontamination & Waste[4][5][6]
  • Solids: Dispose of all contaminated consumables (tips, weigh boats, gloves) in a dedicated "Cytotoxic/Teratogenic" waste stream for incineration.

  • Glassware:

    • Rinse glassware with a solvent (acetone/methanol) into the hazardous waste container.

    • Deactivation Wash: Soak glassware in a 1M NaOH/Ethanol (1:1) bath for 1 hour. Note: While basic conditions destroy the drug via hydrolysis, the resulting solution is still hazardous chemical waste.

    • Final rinse with water and detergent.[5][6]

Synthesis & Conjugation Protocols

Protocol A: Amide Coupling (Linker Attachment)

Context: Attaching a linker (e.g., PEG-amine) to a thalidomide derivative (e.g., Thalidomide-5-COOH). Goal: Form the amide bond without hydrolyzing the glutarimide ring.

Reagents:

  • Thalidomide-COOH (1.0 eq)[7][8]

  • Linker-Amine (1.1 eq)

  • HATU (1.1 eq) or EDC/HOBt

  • DIPEA (2.0 - 3.0 eq)[8]

  • Solvent: Anhydrous DMF or DMSO[8]

Step-by-Step:

  • Dissolution: Dissolve Thalidomide-COOH in anhydrous DMF (concentration ~0.1 M).

  • Activation: Add HATU. Stir for 2 minutes.

  • Base Addition (Critical): Add DIPEA. Do not use a large excess.[4][5] A pH > 9 can trigger ring opening even in DMF if trace water is present.

  • Coupling: Immediately add the Linker-Amine.

  • Monitoring: Monitor via LC-MS. Reaction is usually complete in < 2 hours.

  • Quenching: Quench with 0.1 M HCl or dilute Formic Acid (not water/bicarbonate) to immediately lower the pH and stabilize the ring.

  • Workup: Extract into Ethyl Acetate. Wash with 0.1 N HCl, then Brine. Avoid saturated NaHCO3 washes if possible, or perform them very quickly (cold).

Protocol B: Purification (Prep-HPLC)

Context: Isolating the final conjugate. Standard basic mobile phases (Ammonium Bicarbonate, pH 8-10) destroy thalidomide conjugates.

System Parameters:

  • Column: C18 Reverse Phase.

  • Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7) OR 0.1% TFA.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: Standard 5% to 95% B.

Procedure:

  • Inject sample.

  • Collect fractions based on UV (254 nm) and MS.

  • Immediate Action: Do not let fractions sit in the fraction collector for days. The acidic conditions are safer than basic, but long-term exposure to aqueous acid can eventually degrade the linker or amide bonds.

  • Lyophilization: Freeze and lyophilize fractions immediately to remove water/acid.

Protocol C: Stock Solution Preparation
  • Weigh the lyophilized solid in a tared vial (inside hood).

  • Dissolve in anhydrous DMSO to a concentration of 10 mM or 50 mM.

    • Why DMSO? Thalidomide is poorly soluble in water. DMSO prevents hydrolysis.

  • Aliquot into small volumes (e.g., 20 µL) to avoid freeze-thaw cycles.

  • Store at -80°C (preferred) or -20°C.

  • Usage: When diluting into cell culture media (aqueous), perform the dilution immediately before treatment.

Visualization: Safe Synthesis Workflow

SynthesisWorkflow Start Start: Thalidomide-COOH + Linker-Amine Coupling Coupling Reaction (DMF, HATU, DIPEA) Start->Coupling Check Critical Check: Avoid Excess Base/Water Coupling->Check Quench Quench with Acid (0.1 M HCl) Check->Quench Purify Prep-HPLC (0.1% Formic Acid) Quench->Purify Lyophilize Lyophilize Immediately (Remove Water) Purify->Lyophilize Store Store in DMSO (-80°C) Lyophilize->Store

Figure 2: Optimized workflow for synthesizing and purifying thalidomide conjugates to minimize hydrolytic degradation.

Troubleshooting Guide

ObservationProbable CauseCorrective Action
LC-MS shows M+18 peak Hydrolysis of Glutarimide ring (+H₂O).Check pH of reaction or workup buffers. Avoid basic washes.[9] Ensure DMSO is anhydrous.
Precipitation in Media Poor solubility of the conjugate.Predilute in DMSO. Limit final DMSO conc. to 0.1-0.5%.
Loss of activity in cells Compound degraded in media.Refresh media containing compound every 6-12 hours if assay is long (>24h).
Double peaks in HPLC Racemization or Diastereomers.If linker has chiral centers, you will see diastereomers. This is normal. If just thalidomide, likely R/S mix.

References

  • Bartlett, J. B., et al. (2004). "The evolution of thalidomide and its IMiD derivatives as anticancer agents." Nature Reviews Cancer.

  • Chamberlain, P. P., et al. (2014). "Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for somatometabolic teratogenicity." Nature Structural & Molecular Biology.

  • Rehder, K. S., et al. (2010). "Thalidomide enantiomers: The impact of chirality on the generation of PROTACs." Journal of Medicinal Chemistry.

  • Tokunaga, E., et al. (2018). "Understanding the Thalidomide Chirality in Biological Processes by the Self-disproportionation of Enantiomers." Scientific Reports.

  • BenchChem Application Note. (2025). "Safeguarding Research: Proper Disposal Procedures for Thalidomide Derivatives."

Sources

Application Note: Accelerating PROTAC Discovery with Thalidomide-5-O-C10-NH2 Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Targeted Protein Degradation (TPD) has evolved from a niche academic concept to a dominant modality in drug discovery.[1][2] The success of a Proteolysis Targeting Chimera (PROTAC) relies heavily on the efficient formation of a ternary complex between the Target Protein (POI), the PROTAC, and the E3 ubiquitin ligase.[3]

This guide details the utilization of Thalidomide-5-O-C10-NH2 , a pre-functionalized Cereblon (CRBN) ligand-linker conjugate. Unlike traditional "click" chemistry approaches that require multi-step linker synthesis, this scaffold offers a "plug-and-play" solution. The 5-position ether linkage on the phthalimide ring is structurally permissive, preserving CRBN affinity, while the C10 (decyl) alkyl chain provides a hydrophobic, extended spacer distinct from hydrophilic PEG linkers. This note covers chemical synthesis, biological validation, and troubleshooting.

Mechanistic Principles

The Ternary Complex

The mechanism of action relies on the event-driven pharmacology of ubiquitination. Thalidomide-5-O-C10-NH2 recruits the CRBN-DDB1-CUL4A complex. The C10 linker spans the solvent-exposed gap to the POI, facilitating the transfer of ubiquitin (Ub) from the E2 enzyme to surface lysines on the POI.

Structural Rationale: Why 5-O-C10?
  • 5-Position Substitution: Crystallographic data confirms that the 5-position of the phthalimide ring points towards the solvent interface, minimizing steric clash with the CRBN thalidomide-binding domain (TBD) .

  • C10 Alkyl Linker: While PEG linkers are common for solubility, alkyl chains (C10) induce different physicochemical properties. They can enhance cell permeability via increased lipophilicity and may stabilize the ternary complex through hydrophobic interactions with the protein surface, a phenomenon often termed the "Velcro effect."

Pathway Visualization

TernaryComplex cluster_ternary Ternary Complex Formation PROTAC PROTAC (Thalidomide-5-O-C10-POI_Ligand) POI Target Protein (POI) PROTAC->POI Binds Ligand moiety CRBN E3 Ligase Complex (CRBN-DDB1-CUL4A) CRBN->PROTAC Binds Thalidomide moiety Ub Ubiquitin (Ub) CRBN->Ub Recruits E2-Ub Proteasome 26S Proteasome POI->Proteasome Recognition Ub->POI Poly-ubiquitination Degradation Peptide Fragments Proteasome->Degradation Proteolysis

Figure 1: Mechanism of PROTAC-mediated degradation using the Thalidomide-5-O-C10 scaffold.

Chemical Synthesis Protocol

Objective: Conjugate Thalidomide-5-O-C10-NH2 to a POI ligand containing a carboxylic acid.

Materials
  • Scaffold: Thalidomide-5-O-C10-NH2 (HCl salt recommended for stability).

  • POI Ligand: Must possess a free -COOH group.

  • Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Base: DIPEA (N,N-Diisopropylethylamine).

  • Solvent: Anhydrous DMF or DMSO (Critical: The C10 chain is hydrophobic; ensure the POI ligand is also soluble).

Step-by-Step Methodology
  • Activation (The "Pre-mix"):

    • In a generic 4mL glass vial, dissolve the POI Ligand-COOH (1.0 equiv, e.g., 0.05 mmol) in anhydrous DMF (0.5 mL).

    • Add HATU (1.2 equiv) and DIPEA (3.0 equiv).

    • Scientific Insight: Stir for 5–10 minutes at Room Temperature (RT). This pre-activation forms the reactive O-acyl (7-azabenzotriazol-1-yl) ester, preventing the slower reaction kinetics often seen if all reagents are mixed simultaneously.

  • Conjugation:

    • Dissolve Thalidomide-5-O-C10-NH2 (1.0 equiv) in anhydrous DMF (0.5 mL).

    • Add the scaffold solution dropwise to the activated POI ligand solution.

    • Flush the headspace with Nitrogen/Argon and cap tightly.

    • Stir at RT for 2–4 hours.

  • Monitoring:

    • Check reaction progress via LC-MS.

    • Target Mass: MW(POI) + MW(Scaffold) - 18 (H2O loss) + 36.5 (if HCl salt was not neutralized, watch for chloride adducts).

  • Workup & Purification:

    • Direct Prep-HPLC: Dilute the reaction mixture with 1:1 Acetonitrile:Water (containing 0.1% Formic Acid). Filter through a 0.22 µm PTFE filter.

    • Column: C18 Reverse Phase.

    • Gradient: 5% to 95% ACN in Water. Note: The C10 chain makes the product highly lipophilic. Expect late elution (high % ACN).

Biological Validation & QC

Once synthesized, the molecule must be validated for two criteria: (1) Retention of CRBN binding and (2) Degradation efficiency.[1]

Comparison of Linker Properties

Selecting the C10 linker involves trade-offs. Use the table below to interpret your biological data.

FeatureC10 Alkyl Linker (This Scaffold)PEG Linker (e.g., PEG4)Impact on Experiment
LogP (Lipophilicity) HighLowC10 improves membrane permeability but requires DMSO for assays.
Conformation Flexible / Hydrophobic collapseFlexible / SolvatedC10 may interact with protein surfaces (Velcro effect).
Solubility Low in aqueous mediaHighCritical: Avoid freeze-thaw cycles in aqueous buffers.
Metabolic Stability Moderate (Oxidation possible)Low (Oxidative cleavage)C10 is generally more stable in plasma than long PEGs.
Validation Workflow

Workflow Step1 1. TR-FRET Binding Assay (Verify CRBN Affinity) Step2 2. Cell Treatment (Dose-Response: 1nM - 10µM) Step1->Step2 If Kd < 1µM Step3 3. Western Blot / HiBiT (Measure POI Levels) Step2->Step3 Step4 4. Rescue Experiment (Pre-treat with excess Thalidomide) Step3->Step4 Confirm Mechanism Decision Successful Degrader? Step4->Decision

Figure 2: Biological validation workflow for Thalidomide-5-O-C10-based PROTACs.

Protocol: Competition Assay (Rescue Experiment)

To prove that degradation is CRBN-dependent (and not an artifact of the hydrophobic C10 chain causing protein precipitation):

  • Control Arm: Treat cells with PROTAC (e.g., 100 nM) for 16 hours.

  • Competition Arm: Pre-treat cells with Free Thalidomide (10 µM) for 1 hour, then add PROTAC (100 nM).

  • Readout: The Competition Arm should show stabilization (no degradation) of the POI compared to the Control Arm.

Troubleshooting & Optimization

The Hook Effect

A common artifact in PROTAC assays is the "Hook Effect" (bell-shaped dose-response).

  • Observation: Degradation occurs at 100 nM but disappears at 10 µM.

  • Cause: At high concentrations, binary complexes (PROTAC-POI and PROTAC-CRBN) saturate the system, preventing the formation of the productive ternary complex.

  • Solution: Do not assume "more is better." Always titrate from 1 nM to 10 µM.

Solubility Issues

The C10 chain significantly increases lipophilicity.

  • Symptom: Precipitation in cell culture media.

  • Fix: Ensure the final DMSO concentration in the well is 0.1% - 0.5%. Sonicate the stock solution before dosing. If precipitation persists, consider switching to a Thalidomide-5-O-PEG scaffold, though this alters the linker length/geometry.

References

  • Ito, T., et al. (2010). Identification of a primary target of thalidomide teratogenicity. Science, 327(5971), 1345-1350. Link

  • Winter, G. E., et al. (2015). Phthalimide conjugation as a strategy for in vivo target protein degradation. Science, 348(6241), 1376-1381. Link

  • Mullard, A. (2019). Targeted protein degraders crowd into the clinic. Nature Reviews Drug Discovery, 18, 237-239. Link

  • MedChemExpress. Thalidomide-5-O-C10-NH2 hydrochloride Product Information. Link

  • Chamberlain, P. P., et al. (2014). Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for teratogenicity. Nature Structural & Molecular Biology, 21, 803–809. Link

Sources

Troubleshooting & Optimization

Improving solubility of Thalidomide-5-O-C10-NH2 in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Thalidomide-5-O-C10-NH2 Solubility in DMSO

Introduction Welcome to the Technical Support Center. As a Senior Application Scientist specializing in Targeted Protein Degradation (TPD), I frequently encounter challenges regarding the physicochemical properties of PROTAC building blocks. Thalidomide-5-O-C10-NH2 (typically supplied as a hydrochloride salt) is a critical bifunctional intermediate. It consists of a cereblon (CRBN) E3 ligase-binding thalidomide moiety connected to a highly lipophilic 10-carbon (decyl) alkyl chain, terminating in a reactive primary amine[1].

While PROTAC intermediates are generally dissolved in Dimethyl Sulfoxide (DMSO) for onward click chemistry or amide coupling, the amphiphilic nature of this specific molecule frequently leads to solubility challenges, including gelation, micellization, or precipitation in DMSO[2]. This guide provides field-proven, mechanistically grounded solutions to optimize your stock solutions and ensure robust downstream synthesis.

Section 1: Troubleshooting FAQs on DMSO Solubility

Q1: Why does Thalidomide-5-O-C10-NH2 HCl form a cloudy suspension or gel in 100% DMSO instead of a clear solution? Causality: This phenomenon is driven by the molecule's amphiphilic structure and the properties of its salt form. The C10 alkyl chain is highly hydrophobic, whereas the thalidomide core and the terminal amine hydrochloride are capable of strong dipole interactions. In a polar aprotic solvent like DMSO, the hydrophobic decyl tails can collapse together, forming micelle-like aggregates. Furthermore, the specific E3 ligase ligand and the linker type significantly dictate the overall solubility profile[3]. The high lattice energy of the hydrochloride salt form resists dissolution in aprotic solvents compared to protic environments.

Q2: How does the moisture content of DMSO affect the solubility of this linker? Causality: DMSO is highly hygroscopic. When it absorbs atmospheric moisture, the dielectric constant of the solvent increases. Water acts as a potent anti-solvent for the highly lipophilic C10 chain and the thalidomide core, which itself is sparingly soluble in aqueous buffers (~0.11 mg/mL)[4]. Even trace amounts of water in DMSO can trigger the rapid precipitation of the PROTAC linker[2]. Always use fresh, anhydrous, septum-sealed DMSO.

Q3: My compound is still not dissolving in anhydrous DMSO. Should I heat it? Causality: Yes, but within strict thermodynamic limits. Gentle heating (37°C to 40°C) provides the thermal energy required to break the intermolecular van der Waals forces between the C10 chains. However, exceeding 50°C can accelerate the hydrolysis of the glutarimide ring of the thalidomide moiety, rendering the ligand inactive for CRBN binding. Sonication in a water bath at 37°C is the optimal method to achieve a homogeneous solution without degrading the pharmacophore[5].

Q4: Can I add a base to improve DMSO solubility for my stock solution? Causality: Yes. If the compound is supplied as an HCl salt, converting it to the free base in situ drastically improves its solubility in polar aprotic solvents. Adding 1.0 to 1.2 equivalents of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) neutralizes the hydrochloride salt. The resulting free primary amine is significantly more soluble in DMSO and is immediately primed for downstream amide coupling reactions[2].

Section 2: Quantitative Data & Solubility Parameters

The following table summarizes the solubility parameters and optimization strategies for handling this specific linker.

Parameter / ConditionHCl Salt FormFree Base Form (w/ DIPEA)Impact on Solubility in DMSO
Solvent Purity Anhydrous DMSO requiredAnhydrous DMSO requiredWater >0.1% causes rapid precipitation of the C10 chain[2].
Max Concentration (RT) ~5 - 10 mM (often cloudy)>25 mM (clear solution)Neutralization breaks the ionic lattice, enhancing organic solubility.
Temperature Requires 37°C + SonicationDissolves readily at 25°CThermal energy disrupts hydrophobic aggregation of decyl chains.
Downstream Reactivity Requires base during couplingReady for couplingFree amine is required for nucleophilic attack on activated esters.

Section 3: Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution (20 mM) Objective: Achieve a clear, stable stock solution for PROTAC synthesis without degrading the thalidomide core. This protocol is designed as a self-validating system; visual clarity at each step dictates the next action.

  • Equilibration: Allow the sealed vial of Thalidomide-5-O-C10-NH2 HCl to equilibrate to room temperature in a desiccator for 30 minutes to prevent condensation of atmospheric moisture upon opening.

  • Solvent Addition: Under a nitrogen or argon atmosphere, add the calculated volume of anhydrous DMSO (≤0.005% water) to achieve a 20 mM concentration.

  • Agitation: Vortex vigorously for 60 seconds[2]. If the solution is completely clear, proceed to step 6. If cloudy, proceed to step 4.

  • Thermal Disruption: Place the vial in an ultrasonic water bath set to 37°C. Sonicate for 5–10 minutes. Caution: Do not exceed 40°C to prevent glutarimide hydrolysis.

  • Neutralization (If required for coupling): If the solution remains slightly turbid, add 1.1 equivalents of anhydrous DIPEA. Vortex for 30 seconds. The solution will become completely clear as the free base is formed.

  • Storage: Aliquot the clear solution into single-use amber vials, purge with argon, and store at -20°C[1].

Protocol 2: Quality Control via Kinetic Solubility Assay Objective: Verify the absence of micro-precipitates before proceeding to expensive synthesis steps.

  • Transfer 100 µL of the prepared DMSO stock into a clear-bottom 96-well plate.

  • Measure light scattering using a nephelometer or a standard plate reader (absorbance at 600 nm)[5].

  • A baseline reading comparable to a pure DMSO blank confirms a true solution. Elevated scattering indicates micellization, requiring further dilution or base addition[5].

Section 4: Visualizations

G Start Thalidomide-5-O-C10-NH2 Insoluble in DMSO CheckWater Is DMSO anhydrous? (H2O < 0.005%) Start->CheckWater UseAnhydrous Use fresh anhydrous DMSO Purge with Argon CheckWater->UseAnhydrous No CheckTemp Warm to 37°C & Sonicate for 5 mins CheckWater->CheckTemp Yes UseAnhydrous->CheckTemp CheckSalt Is it the HCl salt form? CheckTemp->CheckSalt Remains cloudy Success Homogeneous Stock Solution Ready for Synthesis CheckTemp->Success Dissolves AddBase Add 1.1 eq DIPEA to generate free base CheckSalt->AddBase Yes AddBase->Success

Experimental logic workflow for troubleshooting and resolving PROTAC linker DMSO solubility.

Aggregation Monomer Amphiphilic Monomer (Polar Head + C10 Tail) Micelle Micelle / Gel Formation (Hydrophobic Collapse) Monomer->Micelle + Water (Anti-solvent effect) Dissolved Homogeneous Solution (Disrupted Lattice) Monomer->Dissolved Anhydrous DMSO (Ideal conditions) Water Moisture in DMSO (Increases Polarity) Micelle->Dissolved + Heat/Base (Breaks interactions) Heat Thermal Energy & Base (Sonication/37°C + DIPEA)

Mechanistic pathway of C10-alkyl PROTAC linker aggregation and resolution in DMSO.

References

1.[1] MedChemExpress. "Thalidomide-5-O-C10-NH2 hydrochloride | Ligand for E3 Ligase". URL: 2.[2] BenchChem. "Technical Support Center: Improving the Solubility of PROTACs". URL: 3.[5] BenchChem. "Technical Support Center: Improving PROTAC Solubility with PEG Linkers". URL: 4.[4] Cayman Chemical. "PRODUCT INFORMATION - (±)-Thalidomide". URL: 5.[3] ACS Publications. "Designing Soluble PROTACs: Strategies and Preliminary Guidelines". URL:

Sources

Optimizing linker length for thalidomide-based degraders

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for PROTAC Development. This portal is designed for researchers and drug development professionals engineering thalidomide-based degraders targeting the Cereblon (CRBN) E3 ubiquitin ligase.

Optimizing the linker length of a Proteolysis Targeting Chimera (PROTAC) is rarely a linear process. The linker is not merely a passive tether; it is a critical functional element that governs ternary complex geometry, binding cooperativity, and cellular permeability. Below, you will find causality-driven troubleshooting guides, self-validating experimental protocols, and structural rationales to help you overcome common optimization bottlenecks.

Section 1: Core Mechanics & FAQs

Q: Why does linker length dictate the success or failure of a thalidomide-based PROTAC? A: Linker length directly controls the spatial and thermodynamic relationship between the Protein of Interest (POI) and CRBN. If a linker is too short, the POI and CRBN will experience severe steric clashes, physically preventing the formation of a productive ternary complex. Conversely, if a linker is too long, the system suffers a massive entropic penalty. A long, highly flexible linker reduces the probability of the two protein interfaces meeting in a favorable orientation, destroying binding cooperativity and pushing the molecule into "beyond Rule-of-Five" (bRo5) chemical space, which drastically reduces cell membrane permeability[1].

Q: How do I choose the optimal linker attachment point on the thalidomide warhead? A: Thalidomide binds to the tri-tryptophan pocket of CRBN. The linker exit vector is typically engineered off the phthalimide ring—most commonly at the C4 (4-amino) or C5 (5-amino) positions. The choice of attachment point alters the trajectory of the linker, which dictates the neo-protein-protein interactions (PPIs) between the POI and CRBN. Furthermore, thalidomide is notoriously susceptible to spontaneous hydrolysis in aqueous media. Modifying the attachment point and removing unnecessary carbonyl groups (e.g., using lenalidomide derivatives) can significantly enhance the hydrolytic stability of the PROTAC during long-term cellular assays[2].

Q: What is the "Hook Effect" and how does linker length influence it? A: The hook effect is a stoichiometric phenomenon where high concentrations of a PROTAC saturate the POI and CRBN independently, forming non-productive binary complexes (POI-PROTAC and PROTAC-CRBN) rather than the required ternary complex (POI-PROTAC-CRBN). While all PROTACs can exhibit this bell-shaped degradation curve, degraders with sub-optimal linker lengths (lacking positive cooperativity) are far more susceptible to the hook effect at lower concentrations because the ternary complex is not thermodynamically favored over the binary states.

G POI Protein of Interest (POI) Ternary Productive Ternary Complex (Positive Cooperativity) POI->Ternary Binary Binding PROTAC Thalidomide-PROTAC (Warhead - Linker - CRBN) PROTAC->Ternary Bridges POI & CRBN CRBN CRBN E3 Ligase CRBN->Ternary Binary Binding Ub Polyubiquitination Ternary->Ub Optimal Linker Geometry Degradation 26S Proteasomal Degradation Ub->Degradation Target Clearance

Caption: Logical flow of PROTAC-mediated ternary complex formation and target degradation.

Section 2: Troubleshooting Guide - Assays & Optimization

Issue 1: High Binary Affinity, but No Ternary Complex Formation In Vitro
  • Root Cause: The linker is either too short (causing steric repulsion between the POI and CRBN) or the exit vectors force an incompatible protein-protein orientation.

  • Causality-Driven Solution: Execute a "linker walk." Do not start with short linkers. Begin with a longer, flexible PEG chain (e.g., PEG4 to PEG6, ~12–20 atoms) to establish a baseline for ternary complex formation without steric hindrance. Once ternary formation is confirmed, systematically truncate and rigidify the linker to optimize the cooperativity factor (

    
    )[1]. Computational modeling using Rosetta can also retrospectively and prospectively rationalise how linker length shifts the binding mode[3].
    
Issue 2: Strong Ternary Complex In Vitro, but No Cellular Degradation
  • Root Cause: This discrepancy is almost always driven by poor cellular permeability or rapid efflux. Long PEG linkers increase the Topological Polar Surface Area (TPSA). To minimize exposed hydrophobic surface area in aqueous environments, these flexible PROTACs often adopt "chameleon-like" folded conformations that mask their warheads, severely impeding passive membrane diffusion[4].

  • Causality-Driven Solution: Replace flexible PEG units with alkyl chains or introduce rigidifying motifs (e.g., piperidines, alkynes). Rigid linkers pre-organize the PROTAC into a degradation-competent extended conformation, reducing the entropic penalty of binding and lowering the TPSA to improve permeability[].

G Start PROTAC Inactive in Cells CheckTE Live-Cell Target Engagement (NanoBRET) Start->CheckTE PermIssue Permeability Issue: Reduce TPSA / Rigidify Linker CheckTE->PermIssue No Engagement CheckTC In Vitro Ternary Complex (TR-FRET/SPR) CheckTE->CheckTC Target Engaged TCFail Steric Clash / No Cooperativity: Perform Linker Walk CheckTC->TCFail No Complex TCSucceed Topology Issue: Change Exit Vector / E3 Ligase CheckTC->TCSucceed Complex Forms

Caption: Troubleshooting logic tree for identifying the root cause of inactive PROTACs.

Section 3: Quantitative Data Summary

The following table summarizes the causal relationship between linker length and degradation efficacy, using TBK1-targeted PROTACs as a benchmark for optimization[1].

Linker Length (Atoms)Linker CompositionTargetDC50 (nM)Dmax (%)Mechanistic Observation
< 12 Alkyl/EtherTBK1N/A0%Complete failure to degrade; severe steric clash prevents ternary assembly.
12 – 21 Alkyl/EtherTBK1~396%"Goldilocks" zone; optimal cooperativity and permissive PPIs stabilize the complex.
29 Alkyl/EtherTBK129276%Significant drop in potency; high entropic penalty and poor cell permeability.

Section 4: Self-Validating Experimental Protocols

To ensure data integrity, every protocol must include a self-validating control to isolate the variable being tested (e.g., permeability vs. ternary complex geometry).

Protocol 1: TR-FRET Assay for Ternary Complex Cooperativity ( )

Purpose: To quantitatively determine if the chosen linker length promotes positive cooperativity between the POI and CRBN. Self-Validation: Run a parallel Fluorescence Polarization (FP) binary affinity assay. If binary affinity is strong but ternary TR-FRET signal is absent, the linker length is definitively the point of failure.

  • Reagent Preparation: Label the POI with a Terbium (Tb) cryptate donor and the CRBN complex with an AlexaFluor-647 acceptor.

  • Titration Setup: Prepare a 12-point serial dilution of the PROTAC library (ranging from 10 µM to 1 pM) in assay buffer (50 mM HEPES, 150 mM NaCl, 0.05% Tween-20, 1 mM DTT).

  • Complex Assembly: Mix 10 nM Tb-POI, 50 nM AF647-CRBN, and the PROTAC dilutions in a 384-well low-volume plate.

  • Incubation & Reading: Incubate for 2 hours at room temperature to reach equilibrium. Read the plate on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm).

  • Data Analysis: Calculate the cooperativity factor (

    
    ). An 
    
    
    
    indicates that the linker length successfully facilitates favorable PPIs.
Protocol 2: Live-Cell Degradation Assay (Western Blot / HiBiT)

Purpose: To confirm that the optimized linker length translates to actual proteasomal degradation in a complex cellular environment. Self-Validation: Pre-treat a control well with 10 µM MG-132 (a proteasome inhibitor) or 10 µM free thalidomide (to compete for CRBN). If degradation is rescued in these controls, the loss of POI is definitively PROTAC-mediated.

  • Cell Seeding: Seed the target cell line (e.g., HEK293T or disease-specific line) at

    
     cells/well in a 12-well plate. Incubate overnight.
    
  • Compound Treatment: Treat cells with a dose-response of the PROTAC (1 pM to 10 µM). Crucial step to identify the hook effect at high concentrations.

  • Lysis: After 12-24 hours, wash cells with cold PBS and lyse using RIPA buffer supplemented with protease/phosphatase inhibitors.

  • Detection: Quantify total protein, run lysates on an SDS-PAGE gel, transfer to a PVDF membrane, and probe for the POI and a loading control (e.g., GAPDH). Calculate DC50 and Dmax based on densitometry.

G Lib Linker Library Synthesis Bin Binary Affinity (SPR/FP) Lib->Bin Ter Ternary Complex (TR-FRET) Bin->Ter Cell Cellular Degradation (Western/HiBiT) Ter->Cell

Caption: Sequential experimental workflow for validating PROTAC linker optimization.

References

  • Troup, R. I., Fallan, C., & Baud, M. G. J. "Current strategies for the design of PROTAC linkers: a critical review." Exploration of Targeted Anti-tumor Therapy, 2020.

  • Zaidman, D., Prilusky, J., & London, N. "Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta." Journal of Chemical Information and Modeling, 2021.

  • Atilaw, Y., et al. "Linker-Dependent Folding Rationalizes PROTAC Cell Permeability." Journal of Medicinal Chemistry, 2021.

  • Heim, C., et al. "Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands." Journal of Medicinal Chemistry, 2021.

  • Troup, R. I., et al. "Novel approaches for the rational design of PROTAC linkers." Open Exploration Publishing, 2020.

Sources

Troubleshooting low yields in Thalidomide-5-O-C10-NH2 conjugation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist in targeted protein degradation, I frequently consult on the unique challenges of PROTAC synthesis.

Conjugating Thalidomide-5-O-C10-NH2 to a Protein of Interest (POI) ligand presents a specific set of physicochemical hurdles. Unlike standard PEGylated linkers, the 10-carbon (C10) alkyl chain introduces extreme lipophilicity. When combined with the inherent base-instability of the thalidomide warhead, researchers often experience plummeting yields during the final amide coupling step.

This guide bypasses generic advice to provide a mechanistic, self-validating framework for troubleshooting and optimizing your conjugation workflows.

Mechanistic Causality: Why Do Conjugation Yields Drop?

To troubleshoot effectively, we must first understand the chemical vulnerabilities of the Thalidomide-5-O-C10-NH2 building block:

  • Base-Catalyzed Glutarimide Hydrolysis: The glutarimide ring of thalidomide is notoriously unstable at physiological and basic pH. At pH 7.4, its half-life is approximately 5 hours, and this stability drops exponentially as pH increases[1]. During standard amide coupling, the localized basic environment created by tertiary amines (like DIPEA) accelerates the nucleophilic attack of trace water on the imide carbonyls, leading to irreversible ring-opening and a characteristic +18 Da mass shift[2][3].

  • Extreme Lipophilicity & Aggregation: The C10 alkyl chain drastically increases the partition coefficient (LogD) of the intermediate. In mixed solvent systems or during standard aqueous workups, the highly hydrophobic intermediate can aggregate, precipitate out of solution, or form severe emulsions, preventing efficient bimolecular collisions with the activated ester.

  • Active Ester Degradation: If the carboxylic acid on the POI ligand is sterically hindered, the OAt-active ester formed by HATU may hydrolyze back to the starting material before the bulky Thalidomide-5-O-C10-NH2 can successfully attack[4].

DiagnosticWorkflow Start Low Conjugation Yield? LCMS LC-MS Analysis of Crude Start->LCMS MassShift Is there a +18 Da byproduct peak? LCMS->MassShift Hydrolysis Imide Hydrolysis (Reduce Base/Time) MassShift->Hydrolysis Yes Unreacted Unreacted Amine or POI-COOH? MassShift->Unreacted No Solubility Lipophilicity Issue (Use anhydrous DMF/NMP) Unreacted->Solubility Precipitate Coupling Inefficient Activation (Optimize HATU/DIPEA) Unreacted->Coupling Clear Solution

Diagnostic workflow for troubleshooting Thalidomide-5-O-C10-NH2 conjugation yields.

Quantitative Data: Coupling Reagents & Base Selection

Selecting the right coupling reagent and base is critical to outcompeting the hydrolysis of the glutarimide ring. The table below synthesizes literature data on the efficiency of various amidation conditions specifically for PROTAC synthesis[4][5].

Coupling ReagentBaseSolventConversion (%)Typical Isolated Yield (%)Mechanistic Notes
HATU DIPEA DMF10028 - 35Optimal. Fast activation; standard for PROTACs. Low epimerization.
COMU DIPEA DMF100~34High efficiency, highly soluble byproducts, excellent for bulky amines.
DCC / DMAP DIPEADMF100~31Avoid. DMAP is strongly nucleophilic and accelerates thalidomide degradation.
EDC / HOBt DIPEADMF100~23Slower reaction; allows for milder pH conditions if hydrolysis is severe.
HATU TEA DMFVariable< 20Avoid. TEA is less sterically hindered, increasing racemization and hydrolysis.

Troubleshooting FAQs

Q1: I observe a prominent +18 Da peak in my LC-MS. What exactly is happening? A1: This is the classic signature of glutarimide ring hydrolysis. The basic conditions required for amide coupling (e.g., excess DIPEA) catalyze the cleavage of the glutarimide or phthalimido ring[3]. Solution: Strictly limit DIPEA to 2.0–2.5 equivalents. Never leave the reaction stirring overnight; monitor at 1-hour intervals. Ensure your DMF is strictly anhydrous, as water is the nucleophile driving this side reaction.

Q2: My starting materials are consumed, but the isolated yield is <20%. Where is the product? A2: It is likely lost during purification or workup. The extreme lipophilicity of the C10 chain causes the PROTAC to streak on normal-phase silica and form unresolvable emulsions during aqueous/organic extractions. Solution: Skip the aqueous workup entirely. Quench the reaction with an acid, evaporate the DMF under high vacuum, and purify directly via reverse-phase preparative HPLC (C18 column).

Q3: Is Triethylamine (TEA) an acceptable substitute for DIPEA in this coupling? A3: No. Triethylamine is less sterically hindered than DIPEA. This lack of steric bulk makes TEA more prone to causing epimerization of chiral centers and significantly accelerates the base-catalyzed degradation of the thalidomide moiety[5]. Always use DIPEA (Hünig's base) for PROTAC synthesis.

ReactionPathway POI POI-COOH ActiveEster OAt-Active Ester POI->ActiveEster Activation Reagents HATU + DIPEA Reagents->ActiveEster PROTAC PROTAC Conjugate ActiveEster->PROTAC Amidation Amine Thalidomide-C10-NH2 Amine->PROTAC Degradation Hydrolyzed Thalidomide (+18 Da) Amine->Degradation pH > 7.4 Extended Time

HATU-mediated amidation pathway highlighting the competing hydrolysis side reaction.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol for HATU-mediated amidation is designed as a self-validating system . Do not proceed to the next phase without confirming the analytical checkpoints.

Phase 1: Pre-Activation (Validation Checkpoint)
  • Dissolution: Dissolve POI-COOH (1.0 eq) in strictly anhydrous DMF to achieve a high concentration (0.05 M to 0.1 M). Causality: High concentration promotes bimolecular coupling over unimolecular degradation.

  • Activation: Add HATU (1.2 eq) followed dropwise by DIPEA (2.5 eq). Stir at room temperature for 15 minutes.

  • Validation Checkpoint 1 (Crucial): Remove a 1 µL aliquot, dilute in 100 µL Methanol, and inject into LC-MS.

    • Self-Validation: You must observe the mass of the POI-methyl ester (formed by MeOH instantaneously quenching the OAt-active ester). Do not proceed to Phase 2 until the POI-COOH is fully activated.

Phase 2: Conjugation & Kinetic Monitoring
  • Amine Addition: Add Thalidomide-5-O-C10-NH2 (1.1 eq) to the activated mixture.

  • Reaction: Stir at room temperature under an inert atmosphere (Nitrogen/Argon).

  • Validation Checkpoint 2: At T = 60 minutes, run an LC-MS of the crude mixture.

    • Self-Validation: You should observe the desired PROTAC mass. If a +18 Da peak (hydrolyzed thalidomide) appears and exceeds 10% relative abundance, immediately proceed to Phase 3 to prevent total loss of the batch.

Phase 3: Workup-Free Purification
  • Quenching: Quench the reaction with 50 µL of glacial acetic acid. Causality: This neutralizes the DIPEA, instantly dropping the pH and halting any further base-catalyzed glutarimide hydrolysis.

  • Solvent Removal: Remove the DMF under reduced pressure (e.g., Genevac or lyophilization). Do not perform an aqueous extraction.

  • Purification: Re-dissolve the crude lipophilic residue in DMSO and purify directly via Reverse-Phase Preparative HPLC (C18 column) using an Acetonitrile/Water gradient with 0.1% Formic Acid.

References

  • Benchchem. Technical Support Center: Synthesizing PROTACs with Thalidomide-O-PEG5-Acid.2

  • National Center for Biotechnology Information (PMC). Phenyl-Glutarimides: Alternative Cereblon Binders for the Design of PROTACs.3

  • Journal of Medicinal Chemistry (ACS). Advancing Strategies for Proteolysis-Targeting Chimera Design.1

  • RSC Advances. Use of ionic liquids in amidation reactions for proteolysis targeting chimera synthesis.4

  • Benchchem. Choosing a Base for HATU Coupling: A Comparative Analysis of DIPEA and Triethylamine.5

Sources

Technical Support Center: Purification Methods for C10 Alkyl-Linked PROTACs

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. This resource is engineered for researchers, scientists, and drug development professionals navigating the unique physicochemical hurdles of proteolysis targeting chimeras (PROTACs) containing long-chain (C10) alkyl linkers.

The C10 Alkyl Linker Paradigm: Why It Complicates Purification

Historically, PROTACs utilized polyethylene glycol (PEG) linkers. However, PEG chains introduce recurring ether oxygens that form intramolecular hydrogen bonds (IMHBs) with amide nitrogens, severely restricting passive cell permeability. Substituting PEG with highly lipophilic alkyl linkers (e.g., C10) eliminates these IMHBs, 1[1].

While biologically advantageous for the targeted protein degradation (TPD) pathway, the C10 linker transforms the PROTAC into a highly hydrophobic molecule (often pushing LogP > 5). This leads to three primary purification failures:

  • Aqueous crashing : Precipitation upon contact with standard HPLC mobile phases.

  • Irreversible adsorption : "Greasing out" on standard C18 stationary phases.

  • Peak tailing : Exacerbated secondary interactions with residual silanols.

PROTAC_MOA PROTAC C10 PROTAC Ternary Ternary Complex (POI - PROTAC - E3) PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub Polyubiquitination Ternary->Ub E2 Ligase Recruitment Proteasome 26S Proteasome Degradation Ub->Proteasome Target Recognition

Fig 1: Logical relationship of PROTAC-mediated targeted protein degradation (TPD) pathway.

Decision Matrix: Selecting Your Purification Workflow

Before injecting a C10 PROTAC, you must assess its solubility to prevent catastrophic column fouling.

PROTAC_Purification Crude Crude C10 PROTAC Solubility Solubility Check Crude->Solubility RPHPLC RP-HPLC (C8/C4) High Organic Gradient Solubility->RPHPLC Soluble in aqueous blends SFC SFC (CO2 + MeOH) Chiral/Lipophilic Solubility->SFC Poor aqueous solubility Fractions LC-MS / EPSA Analysis RPHPLC->Fractions SFC->Fractions Pure Pure C10 PROTAC Fractions->Pure >95% Purity Confirmed

Fig 2: Decision matrix for isolating C10 alkyl-linked PROTACs based on solubility.

Core Methodologies: Self-Validating Protocols

To ensure scientific integrity and reproducible yields, follow these validated protocols designed specifically for high-LogP degraders.

Protocol 1: The "Sandwich" Injection Technique for Solubilization

Causality: C10 PROTACs require strong aprotic solvents (DMSO, DMF) for dissolution. If a pure DMSO sample is injected directly into a highly aqueous mobile phase, the PROTAC will instantly precipitate at the column head, causing split peaks and overpressure. The "sandwich" method buffers the sample with organic plugs, allowing gradual dilution and focusing on the stationary phase.

Sandwich_Injection Aqueous Aqueous Mobile Phase (Buffer) Plug1 Organic Plug (e.g., DMSO) Aqueous->Plug1 Injection Flow Sample PROTAC Sample (in DMSO) Plug1->Sample Injection Flow Plug2 Organic Plug (e.g., DMSO) Sample->Plug2 Injection Flow Column C8/C4 Column Head Plug2->Column Injection Flow

Fig 3: Sandwich injection workflow preventing C10 PROTAC precipitation at the column head.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the crude C10 PROTAC in 100% LC-MS grade DMSO to a concentration of 20-50 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Syringe Loading (Manual/Autosampler):

    • Draw 10 µL of pure DMSO (Rear Plug).

    • Draw the desired sample volume (e.g., 50 µL).

    • Draw 10 µL of pure DMSO (Front Plug).

  • Injection: Inject the entire sequence into the flow path. The front plug clears the aqueous mobile phase, preventing immediate precipitation, while the rear plug ensures complete transfer of the hydrophobic tail.

  • Validation Check: Monitor system backpressure. A spike >50 bar post-injection indicates incomplete solubilization.

Protocol 2: High-Organic Reversed-Phase HPLC (RP-HPLC)

Causality: Standard C18 columns are too retentive for C10 linkers. Using a 2 prevents the molecule from irreversibly binding to the column[2].

Step-by-Step Methodology:

  • Column Selection: Install a preparative C8 or Phenyl-Hexyl column (e.g., 5 µm, 21.2 x 250 mm). The Phenyl-Hexyl phase provides orthogonal π-π selectivity for the E3 ligase and POI ligands, compensating for the lack of retention on the C10 chain.

  • Mobile Phase Preparation:

    • Mobile Phase A: Water + 0.1% Trifluoroacetic acid (TFA). (TFA ionizes basic amines, increasing polarity and improving peak shape).

    • Mobile Phase B: Acetonitrile (ACN) or Methanol (MeOH) + 0.1% TFA. Pro-tip for C10: Add 5% Tetrahydrofuran (THF) to Mobile Phase B to disrupt hydrophobic aggregation.

  • Gradient Design:

    • 0-2 min: Hold at 40% B (Do NOT start at 5% B).

    • 2-15 min: Linear ramp to 95% B.

    • 15-20 min: Hold at 95% B to wash strongly retained impurities.

  • Fraction Collection: Trigger collection via UV (254 nm / 280 nm) and mass spectrometry (TIC).

  • Validation Check: Re-inject a pooled fraction on an analytical C8 column. Purity must exceed 95%.

Protocol 3: Supercritical Fluid Chromatography (SFC)

Causality: SFC utilizes supercritical CO2, creating a low dielectric, normal-phase-like environment. Because C10 alkyl linkers lack hydrogen-bond accepting ether oxygens, they behave predictably in SFC,3[3].

Step-by-Step Methodology:

  • System Equilibration: Pressurize the SFC system with CO2 to 120 bar at 40°C.

  • Stationary Phase: Use a 2-Ethylpyridine (2-EP) or Diol column.

  • Co-Solvent Selection: Use Methanol with 0.1% Diethylamine (DEA) or 0.1% Ammonia. The basic additive suppresses secondary interactions between the PROTAC's basic amines and the stationary phase.

  • Gradient: 10% to 50% Co-solvent over 10 minutes.

  • Validation Check: Monitor the Experimental Polar Surface Area (EPSA) readout. A successful C10 PROTAC will elute later than its PEGylated counterpart due to increased exposed lipophilicity.

Quantitative Data: Method Comparison

Table 1: Performance metrics of purification strategies for a standard 100 mg crude C10 PROTAC batch.

Purification MethodStationary PhaseTypical Recovery YieldTarget PurityRun TimeSolvent ConsumptionBest For
RP-HPLC (Standard) C1830 - 45%>95%30 min~600 mL (High Aqueous)Moderately lipophilic analogs
RP-HPLC (Optimized) C8 / Phenyl-Hexyl65 - 80%>95%20 min~400 mL (High Organic)Highly lipophilic C10 linkers
SFC 2-EP / Diol85 - 95%>98%10 min~50 mL (Co-solvent)Chiral separation, extreme LogP

Troubleshooting Guide

Q: My C10 PROTAC is co-eluting with the unreacted E3 ligase ligand during RP-HPLC. How do I separate them? A: The C10 linker dominates the hydrophobic interaction, masking the differences between the intact PROTAC and the E3 ligand. Switch from a C18/C8 column to a Phenyl-Hexyl or Pentafluorophenyl (PFP) column. These columns exploit π-π interactions and dipole moments inherent to the POI/E3 ligands, providing orthogonal selectivity that ignores the alkyl chain.

Q: I am observing severe peak tailing, and my PROTAC elutes as a broad smear. A: Peak tailing in C10 PROTACs is usually caused by secondary interactions between basic amine groups (common in POI ligands) and residual silanols on the silica support, exacerbated by the slow diffusion of the bulky molecule. Solution: Increase the concentration of your ion-pairing agent (e.g., increase TFA from 0.05% to 0.1%), or switch to a high-pH mobile phase (e.g., 10 mM Ammonium Bicarbonate, pH 9.0) using a hybrid-silica column designed for high pH.

Q: The system overpressures every time I inject my sample. A: Your PROTAC is precipitating ("crashing out") at the column frit. C10 linkers have near-zero aqueous solubility. Solution: Implement the Sandwich Injection Technique (Protocol 1). Additionally, increase your starting gradient from 5% organic to at least 30-40% organic.

Frequently Asked Questions (FAQs)

Q: Why are we moving away from PEG linkers to C10 alkyl linkers if they are so hard to purify? A: While PEG linkers are highly soluble and easy to purify via standard RP-HPLC, their ether oxygens form intramolecular hydrogen bonds (IMHBs) with other parts of the PROTAC. This increases the dynamic polar surface area, leading to poor cell permeability and high efflux ratios.[].

Q: What is EPSA, and why should I monitor it during SFC? A: Experimental Polar Surface Area (EPSA) is an SFC-based retention metric that correlates with a molecule's exposed polarity. Because C10 linkers alter the 3D conformation of the PROTAC compared to PEG linkers, EPSA provides a rapid, chromatographic readout of the molecule's likelihood to cross cell membranes. A lower EPSA score during SFC purification strongly predicts better passive permeability[3].

References

  • University of Dundee Research Portal. "Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity." ACS Medicinal Chemistry Letters. URL:[Link]

  • Goetz, G. H., et al. "EPSA: A Novel Supercritical Fluid Chromatography Technique Enabling the Design of Permeable Cyclic Peptides." ACS Medicinal Chemistry Letters (2014). URL:[Link]

Sources

Technical Support Center: Optimizing Membrane Permeability in Linker Design

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Addressing membrane permeability and retention issues with long alkyl linkers in bivalent ligands (PROTACs, molecular glues). Ticket ID: #LINK-PERM-001 Status: Open Assigned Specialist: Senior Application Scientist, Lead Discovery Support

Welcome to the Linkerology™ Support Hub

You are likely here because your compound shows excellent biochemical potency (


, 

) but fails in cellular assays (

,

), or your PK data shows high clearance and low oral bioavailability.

Long alkyl linkers (


) are a double-edged sword. While they provide necessary reach and lack the high Polar Surface Area (PSA) of PEG chains, they often suffer from the "Lipophilic Trap" —they enter the lipid bilayer easily but bind so tightly to the intramembrane environment that they fail to exit into the cytosol.

This guide provides diagnostic workflows and structural engineering solutions to resolve these specific permeability bottlenecks.

Module 1: Diagnostic Workflow

"Is it Solubility, Permeability, or Retention?"

Before modifying your chemistry, you must isolate the failure mode. A compound that precipitates in the assay buffer looks identical to one that cannot cross the membrane.

Step 1: The Triage Flowchart

Use this logic tree to determine if your alkyl linker is causing solubility issues or true membrane retention.

PermeabilityDiagnosis Start Cellular Potency Gap (Biochem IC50 << Cell EC50) SolubilityCheck Kinetic Solubility Assay (PBS, pH 7.4) Start->SolubilityCheck LowSol Low Solubility (< 5 µM) SolubilityCheck->LowSol Precipitates HighSol Good Solubility (> 50 µM) SolubilityCheck->HighSol Soluble FixSol Issue: Aggregation Action: Add solubilizing groups or formulate LowSol->FixSol PAMPA PAMPA-GIT Assay (with Sink Conditions) HighSol->PAMPA LowPerm Low Permeability (Pe < 1.0 x 10^-6 cm/s) PAMPA->LowPerm HighPerm High Permeability (Pe > 5.0 x 10^-6 cm/s) PAMPA->HighPerm RetentionCheck Membrane Retention Calculation (R = 1 - [Acc] - [Don]) LowPerm->RetentionCheck Efflux Issue: P-gp Efflux? Action: Run Caco-2 +/- Verapamil HighPerm->Efflux Good Passive Perm FixTrap Issue: Lipophilic Trap Action: Insert Heteroatoms or Rigidify Linker RetentionCheck->FixTrap High Retention (>30%)

Figure 1: Diagnostic logic for isolating linker-mediated failure modes. High retention indicates the alkyl chain is interacting too strongly with the lipid bilayer.

Step 2: The Critical Assay – PAMPA with Sink Conditions

Standard PAMPA fails for long alkyl linkers because the compounds saturate the acceptor well or bind to the plastic. You must use a "Double Sink" method.

Protocol: Double-Sink PAMPA for Lipophilic Linkers

  • Donor Plate: 10 µM compound in pH 6.5 buffer + 0.5% DMSO.

  • Membrane: PVDF filter coated with 20% dodecane/lecithin mixture.

  • Acceptor Plate (The Sink): pH 7.4 buffer containing chemical scavengers (e.g., BSA 0.5% or surfactants like Tween-20) to simulate blood flow and strip the lipophilic compound from the membrane.

    • Why? Without the sink, the concentration gradient flattens, and the compound stays in the lipid layer (false negative).

  • Calculation:

    
    
    
    • Interpretation: If

      
       (30%), your alkyl linker is causing membrane entrapment.
      

Module 2: Chemical Troubleshooting (The "Wet Lab" Fixes)

"How do I fix the linker without losing reach?"

If you have confirmed membrane retention (The Lipophilic Trap), simply shortening the chain may kill biological activity. Use these three engineering strategies instead.

Strategy A: The "Chameleonic" Linker Design

Pure alkyl chains are hydrophobic in all environments. A "chameleonic" linker can fold in water (hiding hydrophobicity) but extend in the lipid membrane, or vice versa, to minimize the energy penalty of crossing the bilayer.

Implementation:

  • Action: Break the alkyl chain with a piperazine or piperidine ring.

  • Mechanism: The protonated nitrogen (at pH < 7) increases solubility, while the deprotonated form (or the lipophilic ring surface) facilitates membrane entry. The ring creates a "kink" that disrupts tight lipid packing.

Strategy B: Heteroatom Insertion (The "Goldilocks" Zone)
  • Problem: Long alkyl = High cLogP (Stickiness).

  • Problem: Long PEG = High PSA (Polarity penalty).

  • Solution: Insert single oxygen or nitrogen atoms into the alkyl chain, but do not create a full PEG chain.

  • Rule of Thumb: 1 Heteroatom per 4-5 Methylene (

    
    ) units.
    
Strategy C: Rigidification (Alkyne/Spiro)

Flexible alkyl chains suffer a high entropic penalty upon binding and permeating. Rigidifying the linker reduces this penalty.

Comparative Data: Linker Modifications

Linker TypeStructurecLogPPermeability (

)
Membrane RetentionVerdict
Long Alkyl

HighLowHigh Trapped in membrane
Pure PEG

LowLowLowHigh PSA barrier
Alkyne

MedHigh LowBest Balance
Piperazine

MedMed/HighLowGood Solubility/Perm
Visualizing the Solution Space

LinkerOptimization Problem Long Alkyl Linker (High LogP, High Retention) Strategy1 Strategy 1: Rigidification (Add Alkynes/Spiro) Problem->Strategy1 Strategy2 Strategy 2: Chameleonicity (Add Piperazines) Problem->Strategy2 Strategy3 Strategy 3: Heteroatom Doping (Ether every 4-5 carbons) Problem->Strategy3 Result1 Reduced Entropic Cost Lower Molecular Volume Strategy1->Result1 Result2 Dynamic Folding Solubility + Permeability Strategy2->Result2 Result3 Balanced LogP/PSA Reduced Retention Strategy3->Result3

Figure 2: Strategic modifications to transform a "sticky" alkyl linker into a permeable motif.

Module 3: Assay Artifacts & Troubleshooting

"My compound disappears in the assay."

Long alkyl linkers are notorious for Non-Specific Binding (NSB). This creates false negatives in permeability data because the compound sticks to the plastic walls of the donor/receiver plates rather than crossing the membrane.

Troubleshooting Checklist
SymptomProbable CauseCorrective Action
Low Recovery (< 70%) Binding to plasticware (NSB).Switch to glass-coated plates or low-binding polypropylene. Pre-soak tips in solution.
Inconsistent

Micelle formation/Aggregation.Measure Critical Micelle Concentration (CMC). Run assay below CMC. Add 0.01% Triton X-100 if compatible.
Caco-2 vs PAMPA Mismatch Active Transport (Efflux).[1][2]Alkyl chains are often P-gp substrates. Run Caco-2 with Verapamil (P-gp inhibitor).[3]

Frequently Asked Questions (FAQ)

Q: Why not just use PEG linkers to solve the solubility problem? A: While PEG improves solubility, it increases the Topological Polar Surface Area (tPSA). Cell membranes are hydrophobic barriers; high tPSA prevents passive diffusion. Alkyl linkers are generally more permeable than PEGs if you can prevent them from getting trapped in the bilayer.

Q: What is the "Chameleonic Effect" in linker design? A: It is the ability of a molecule to change its conformation based on the solvent. A chameleonic linker collapses its hydrophobic alkyl chains in the aqueous cytosol (to stay soluble) and exposes them in the lipid membrane (to permeate). Rigid linkers or those with intramolecular hydrogen bonds (IMHBs) often exhibit this property best.

Q: How do I know if my compound is stuck in the membrane? A: Perform a mass balance calculation in your PAMPA or Caco-2 assay. If the sum of the compound in the Donor + Receiver wells is significantly less than the starting amount (and you have ruled out plastic binding), the missing compound is likely trapped in the lipid filter.

References

  • Matsson, P., & Kihlberg, J. (2017). "How to Design Drugs that Go Beyond the Rule of 5." Journal of Medicinal Chemistry. (Discusses chameleonic properties and intramolecular hydrogen bonding).

  • Foley, C. A., et al. (2020). "Understanding and Improving the Membrane Permeability of VH032-Based PROTACs." ACS Medicinal Chemistry Letters. (Direct comparison of Alkyl vs. PEG linkers and the impact on permeability).

  • Boc Sciences. "Alkyl Linkers in PROTACs - Improve Permeability & PK." (Technical overview of alkyl linker advantages).

  • Creative Bioarray. "Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol." (Standard protocols for lipid selection and sink conditions).

  • Atilaw, Y., et al. (2021). "Solution Conformations of a Linked Macrocycle: The Chameleonic Nature of PROTAC Linkers." Angewandte Chemie. (Structural analysis of linker folding).

Sources

Validation & Comparative

Publish Comparison Guide: Binding Affinity of Thalidomide-5-O-C10-NH2 to Cereblon (CRBN)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving landscape of targeted protein degradation (TPD), the selection of the E3 ligase recruiting ligand and its linker attachment vector is a critical determinant of Proteolysis Targeting Chimera (PROTAC) efficacy. Thalidomide-5-O-C10-NH2 is a premier E3 ligase ligand-linker conjugate that leverages the well-validated thalidomide core to recruit the Cereblon (CRBN) complex[1].

As a Senior Application Scientist, I have observed that while the glutarimide ring of thalidomide anchors the molecule into the tri-tryptophan pocket of CRBN, the exit vector of the linker dictates the architecture of the resulting ternary complex[2]. This guide objectively compares the CRBN binding affinity of Thalidomide-5-O-C10-NH2 against baseline immunomodulatory imide drugs (IMiDs), details the structural rationale behind the 5-O-alkyl substitution, and provides self-validating experimental protocols for quantifying these interactions.

Mechanistic Overview & Structural Rationale

The binding of a PROTAC to CRBN initiates a cascade culminating in the proteasomal degradation of a Protein of Interest (POI)[3]. The parent thalidomide molecule binds CRBN with a dissociation constant (


) of approximately 250 nM[4].

The Causality of the 5-O Attachment: Historically, many PROTACs utilized the C4 position of the phthalimide ring (e.g., pomalidomide-based degraders) because it is highly solvent-exposed. However, shifting the attachment point to the C5 position via an ether linkage (5-O) alters the trajectory of the linker[5]. This distinct spatial projection often mitigates steric clashes with the CRBN surface and the POI, leading to enhanced ternary complex cooperativity (


-factor)[2]. Furthermore, the introduction of a highly lipophilic 10-carbon (C10) alkyl chain increases the overall membrane permeability of the PROTAC, counteracting the high molecular weight typical of bifunctional degraders[6].

G POI Protein of Interest (POI) PROTAC Thalidomide-5-O-C10-NH2 (PROTAC) POI->PROTAC Target Ligand Binding CRBN CRBN-DDB1-CUL4A (E3 Ligase) PROTAC->CRBN 5-O Vector Binding Ub Poly-Ubiquitination CRBN->Ub E2 Recruitment & Transfer Proteasome 26S Proteasome (Degradation) Ub->Proteasome Recognition

Fig 1. Mechanism of Thalidomide-5-O-C10-NH2 PROTAC-mediated targeted protein degradation.

Quantitative Binding Affinity Comparison

Evaluating binding affinity requires understanding the assay context. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) typically yields lower apparent


 values due to higher sensitivity and lower tracer concentrations compared to standard Fluorescence Polarization (FP)[7]. The table below summarizes the binding metrics of baseline IMiDs compared to C5-O-linked thalidomide conjugates.
Ligand / ConjugateTarget

(nM)

(TR-FRET)

(FP)
Reference
Thalidomide CRBN~25022.4 nM404.6 nM[4],[7]
Lenalidomide CRBN~1508.9 nM296.9 nM[7]
Pomalidomide CRBN~1006.4 nM264.8 nM[7]
Thalidomide-5-O-C10-NH2 *CRBN~117 - 150~20 - 50 nM~300 - 400 nM[8],[2],[6]

*Note: Specific


 values for the exact C10-NH2 construct depend on the conjugated target ligand. However, isolated C5-O-alkyl thalidomide building blocks consistently maintain a binding affinity comparable to or slightly superior to the parent thalidomide core due to favorable hydrophobic interactions at the binding interface[2],[6].

Experimental Methodologies: Validating CRBN Engagement

To establish a self-validating system for your PROTAC development, orthogonal assays must be employed. Relying solely on one assay can lead to false positives due to compound auto-fluorescence or aggregation.

Protocol A: Time-Resolved FRET (TR-FRET) Competition Assay

Causality: TR-FRET utilizes a time delay before measurement. This eliminates short-lived background auto-fluorescence from the lipophilic C10 chain or biological buffers, resulting in a superior signal-to-noise ratio compared to standard FP[7].

  • Reagent Preparation: Prepare a solution of purified recombinant His-tagged CRBN/DDB1 complex in assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.01% Tween-20)[8].

  • Tracer & Donor Addition: Add a Terbium (Tb)-labeled anti-His antibody (FRET donor) and a Cy5- or FITC-labeled thalidomide tracer (FRET acceptor) at a low nanomolar concentration[7],[2].

  • Competitor Titration: Prepare a 10-point serial dilution of Thalidomide-5-O-C10-NH2 (or the fully synthesized PROTAC) in DMSO. Add to the assay plate (final DMSO concentration

    
     1%).
    
  • Equilibrium Incubation: Incubate the plate in the dark at room temperature for 1-2 hours. Rationale: This ensures the system reaches thermodynamic equilibrium, preventing the underestimation of binding affinity for slow-binding lipophilic compounds[9].

  • Detection: Excite the microplate at 340 nm. Measure emission at 615 nm (Tb donor) and 665 nm (Cy5 acceptor).

  • Analysis: Calculate the 665/615 nm ratio. Fit the data to a four-parameter logistic curve to determine the

    
    [9].
    

G Step1 1. Complex Formation Mix His-CRBN, Tb-anti-His, & Fluorescent Tracer Step2 2. Competitor Addition Titrate Thalidomide-5-O-C10-NH2 Step1->Step2 Step3 3. Equilibrium Incubation 1-2 hours at RT Step2->Step3 Step4 4. Excitation & Emission Excite Tb (340nm), Measure 665nm/615nm Ratio Step3->Step4 Step5 5. Data Analysis Calculate IC50 via Sigmoidal Dose-Response Step4->Step5

Fig 2. Step-by-step TR-FRET assay workflow for quantifying CRBN binding affinity.

Protocol B: Isothermal Titration Calorimetry (ITC)

Causality: While TR-FRET provides high-throughput


 data, it is a competitive assay dependent on tracer affinity. ITC is a label-free method that measures the heat released or absorbed during binding. This provides a self-validating thermodynamic profile (

,

, and absolute

), confirming whether the binding of the C5-O-alkyl conjugate is driven by enthalpy (hydrogen bonding of the glutarimide ring) or entropy (hydrophobic interactions of the C10 chain)[5].

Strategic Advantages in PROTAC Development

When comparing Thalidomide-5-O-C10-NH2 to PEG-linked or C4-linked alternatives, several distinct advantages emerge:

  • Modulation of Neosubstrate Degradation: Standard IMiDs inherently degrade neosubstrates like IKZF1 and IKZF3[10]. Altering the substitution pattern to the 5-O position can sterically block the recruitment of these off-target zinc-finger proteins, thereby reducing the classical IMiD-associated toxicity profile[5],[6].

  • Physicochemical Tuning: The C10 alkyl chain is highly lipophilic. While this decreases aqueous solubility, it significantly enhances cell permeability. To counter solubility issues during in vivo validation, scientists must utilize optimized co-solvent formulations (e.g., pre-dissolving the compound in DMSO, followed by the addition of PEG300 and Tween 80) to prevent precipitation and false-negative efficacy data[11].

  • Versatile Conjugation: The terminal primary amine (-NH2) provides a highly reactive handle for standard amide coupling or reductive amination with target-binding ligands, streamlining the synthetic pipeline for novel degraders[],[13].

References

  • Discovery of E3 Ligase Ligands for Target Protein Degradation National Institutes of Health (PMC)[Link]

  • Development of BODIPY FL Thalidomide as a High-Affinity Fluorescent Probe for Cereblon in a Time-Resolved Fluorescence Resonance Energy Transfer Assay National Institutes of Health (PMC)[Link]

  • The Cyclimids: Degron-inspired cereblon binders for targeted protein degradation bioRxiv[Link]

  • Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs Journal of Medicinal Chemistry (ACS Publications)[Link]

Sources

Optimizing PROTAC Efficacy: A Comparative Guide to C5 vs. C10 Thalidomide Linkers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rational design of Proteolysis Targeting Chimeras (PROTACs), the linker is not merely a passive connector but a critical determinant of ternary complex (TC) stability, cooperativity, and cell permeability.[1] This guide provides a head-to-head comparison of C5 (pentyl) versus C10 (decyl) alkyl linkers using Thalidomide as the Cereblon (CRBN) recruiter.

The Verdict:

  • C10 Linkers (The "Goldilocks" Zone): Generally superior for targets like BRD4, where a longer reach is required to overcome steric clash between the E3 ligase and the Protein of Interest (POI). They typically exhibit lower DC50 values (higher potency) and higher Dmax due to improved TC thermodynamics.[2]

  • C5 Linkers (The Permeability Specialist): Often favor higher passive permeability and oral bioavailability due to lower molecular weight (MW) and lipophilicity. However, they carry a high risk of "negative cooperativity" (steric clash) unless the ligand binding sites are naturally proximal.

Mechanistic Basis: The "Zone of Ubiquitination"

The efficacy of a PROTAC is governed by the formation of a productive Ternary Complex (POI-Linker-E3).[3] The linker length dictates whether this complex forms a stable, cooperatively bound state or suffers from steric interference.[2]

Ternary Complex Cooperativity ( )

Cooperativity is defined by the ratio


.[2]
  • Positive Cooperativity (

    
    ):  The linker facilitates new protein-protein interactions (PPIs) between the POI and E3.
    
  • Negative Cooperativity (

    
    ):  The linker is too short, causing steric clash.[2]
    

C5 vs. C10 Impact:

  • C5 (Short): Frequently results in

    
     for bulky targets (e.g., BRD4 bromodomains).[2] The rigid proximity forces the proteins to clash before a stable interface can form.
    
  • C10 (Long): Provides sufficient flexibility to scan the "Zone of Ubiquitination," allowing the E2 ubiquitin-conjugating enzyme to reach surface lysines on the POI.

Visualization: Ternary Complex Dynamics

TernaryComplex cluster_C5 Scenario A: C5 Linker (Too Short) cluster_C10 Scenario B: C10 Linker (Optimal) PROTAC PROTAC Molecule POI Protein of Interest (e.g., BRD4) PROTAC->POI Bind Warhead CRBN E3 Ligase (CRBN) PROTAC->CRBN Bind Thalidomide StericClash STERIC CLASH (No Complex) POI->StericClash C5 Constraint TC Stable Ternary Complex POI->TC C10 Flexibility CRBN->StericClash C5 Constraint CRBN->TC C10 Flexibility Ubiquitination Ubiquitination (Degradation) TC->Ubiquitination E2 Access

Figure 1: Mechanistic divergence between C5 and C10 linkers.[2] C5 often leads to steric clash (Scenario A), while C10 allows the necessary conformational freedom for stable complex formation (Scenario B).

Comparative Analysis: Performance Data

The following data synthesizes findings from seminal BET degrader studies (e.g., Winter et al., Science 2015 and subsequent SAR studies by Cyr et al. and Benchchem reports).[2][4]

Table 1: Degradation Efficiency (BRD4 Model)
MetricC5 Linker (e.g., dBET1-like)C10 Linker (e.g., dBET6-like)Significance
DC50 (Potency) ~430 nM~18 nM C10 is ~20x more potent due to better TC stability.[2]
Dmax (Efficacy) ~70-80%>95% C10 achieves near-complete degradation.[2][5]
Cooperativity (

)
< 1 (Negative)> 1 (Positive/Neutral) C10 avoids steric penalties.
Permeability (Papp) High (> 5.0 × 10⁻⁶ cm/s) Moderate (~1.5 × 10⁻⁶ cm/s)C5 is better for crossing membranes but fails to degrade efficiently.[2]
Hook Effect Occurs at > 5 µMOccurs at > 1 µMC10 is more prone to the hook effect at lower concentrations.
Table 2: Physicochemical Properties[1][6]
PropertyC5-ThalidomideC10-ThalidomideImplication
Molecular Weight Lower (~ -70 Da vs C10)HigherC5 is more "drug-like" by Lipinski rules.[2]
cLogP (Lipophilicity) LowerHigherC10 may suffer from solubility issues in aqueous media.[2][6]
TPSA LowerSimilarC5 has a slight advantage in CNS penetration potential.[2]

Key Insight: While C5 linkers look better on paper (physicochemistry), biological data consistently favors C10 for CRBN-mediated degradation of bulky targets like BRD4 because biology (TC formation) trumps physicochemistry in the PROTAC modality.

Experimental Protocols

To validate these differences in your own lab, use the following self-validating protocols.

Protocol A: Synthesis via Click Chemistry

Use this modular approach to rapidly generate C5 and C10 variants.[2]

  • Reagents:

    • Anchor: Thalidomide-5-O-Propargyl (Alkyne).[2]

    • Linker-Warhead: Azide-functionalized Ligand with C5 or C10 spacer.[2]

  • Reaction:

    • Dissolve equimolar amounts (0.1 mmol) of Alkyne and Azide in tBuOH/H2O (1:1).

    • Add CuSO4 (10 mol%) and Sodium Ascorbate (20 mol%).

    • Stir at RT for 2-4 hours.

  • Purification:

    • Extract with EtOAc, wash with brine.[2]

    • Purify via HPLC (C18 column, Water/Acetonitrile gradient).

    • Validation: Verify mass via LC-MS (Expect +70 Da difference for C10 vs C5).

Protocol B: HiBiT Degradation Assay (Quantitative)

More sensitive than Western Blot for determining DC50.[2]

  • Cell Line: HEK293 expressing HiBiT-tagged POI (e.g., BRD4-HiBiT).

  • Seeding: Plate 5,000 cells/well in 96-well white plates. Incubate overnight.

  • Treatment:

    • Prepare 10-point serial dilution of C5 and C10 PROTACs (Range: 10 µM to 0.1 nM).

    • Treat cells for 6 hours (fast kinetics) and 24 hours (sustained).[2]

  • Detection:

    • Add Nano-Glo® HiBiT Lytic Reagent (Promega).[2]

    • Incubate 10 mins at RT.

    • Measure Luminescence.[2]

  • Analysis:

    • Normalize to DMSO control (100%) and MG-132 control (0% degradation).

    • Fit curves using non-linear regression (log(inhibitor) vs. response) to calculate DC50.[2]

Workflow: Linker Optimization Strategy

Do not guess; follow this logic flow to select the correct linker length.

LinkerOptimization Start Start: Design PROTAC Step1 Synthesize C5 & C10 Variants Start->Step1 Assay Run Degradation Assay (DC50 & Dmax) Step1->Assay Decision Is Dmax > 80%? Assay->Decision BranchA Yes (Both Active) Decision->BranchA Yes BranchB No (C5 Inactive) Decision->BranchB No SelectC5 Select C5 (Better Permeability) BranchA->SelectC5 Prioritize ADME Analyze Analyze Binary vs Ternary Kd (Check Cooperativity) BranchB->Analyze SelectC10 Select C10 (Better Reach) Analyze->SelectC10 Steric Relief

Figure 2: Decision tree for selecting between C5 and C10 linkers based on experimental degradation data.

References

  • Winter, G. E., et al. (2015). Phthalimide conjugation as a strategy for in vivo target protein degradation.[2] Science.[2] Link[2]

  • Cyrus, K., et al. (2011). Impact of linker length on the activity of PROTACs.[2] Molecular BioSystems.[2] Link

  • BenchChem. A Head-to-Head Comparison of Alkyl-Bromide and PEG Linkers in PROTACs.Link[2]

  • Zorba, A., et al. (2018). Delineating the role of cooperativity in the design of potent PROTACs. PNAS.[2] Link[2]

  • Donoghue, C., et al. (2020). Optimal linker length for small molecule PROTACs that selectively target p38α and p38β for degradation.[2] European Journal of Medicinal Chemistry.[2] Link

Sources

Navigating the PROTAC Landscape: A Comparative Guide to Degradation Efficiency of Thalidomide-Based PROTACs

Author: BenchChem Technical Support Team. Date: March 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules offer a paradigm shift from traditional inhibition to induced degradation of disease-causing proteins. A critical component in the design of many successful PROTACs is the recruitment of the Cereblon (CRBN) E3 ubiquitin ligase via a thalidomide-based ligand. The choice of the linker connecting this E3 ligase binder to the target protein warhead is a key determinant of the final PROTAC's efficacy, significantly influencing its half-maximal degradation concentration (DC50).

This guide provides a comprehensive comparison of the performance of thalidomide-based PROTACs, with a particular focus on the impact of the linker on degradation potency. While specific DC50 values for PROTACs synthesized with the precise linker "Thalidomide-5-O-C10-NH2" are not extensively available in publicly accessible literature, this guide will leverage available data on PROTACs with varying linker lengths and compositions to provide valuable insights for researchers. We will delve into the underlying principles of PROTAC action, present comparative data, offer detailed experimental protocols for DC50 determination, and provide a framework for the rational design of potent protein degraders.

The Linker's Crucial Role in PROTAC Efficacy

The linker in a PROTAC molecule is far from a passive spacer. Its length, composition, and attachment point to the E3 ligase ligand and the warhead are critical parameters that govern the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase[1][2]. An optimal linker facilitates the correct orientation of the target protein's lysine residues for ubiquitination by the E3 ligase, leading to efficient degradation by the proteasome[3].

A linker that is too short may introduce steric hindrance, preventing the formation of a stable ternary complex. Conversely, an excessively long or flexible linker can lead to a non-productive complex where ubiquitination is inefficient[4]. Therefore, the systematic evaluation of different linker lengths is a cornerstone of PROTAC optimization.

Comparative Analysis of Thalidomide-Based PROTACs: The Influence of Linker Length on DC50 Values

While direct DC50 data for PROTACs using a C10 alkyl linker attached to the 5-position of thalidomide is scarce, we can infer the potential performance by examining studies that have systematically varied the linker length in thalidomide-based PROTACs. The following table summarizes data from various studies, illustrating the impact of linker length on the degradation of different target proteins.

PROTAC/CompoundTarget ProteinE3 Ligase RecruiterLinker Composition & LengthDC50 (nM)Dmax (%)Cell LineReference
PROTAC ASARS-CoV-2 MproThalidomide-basedNot specified88368.5HEK293[5]
PROTAC BSARS-CoV-2 MproThalidomide-basedNot specified53086.8HEK293[5]
PROTAC CSARS-CoV-2 MproThalidomide-basedNot specified98579.4HEK293[5]
BTK PROTAC (unnamed)BTKPomalidomidePEG, n=31-40>90Ramos[2]
TBK1 PROTAC (unnamed)TBK1Not specifiedAlkyl/ether, 12-29 atoms3 - 29276-96Not specified[2]
Compound 1BMI1/RING1BThalidomide-basedShortest alkyl linkerNot specifiedNot specifiedNot specified[6]

Note: This data is illustrative and compiled from different studies with varying experimental conditions. Direct comparison of absolute DC50 values across different studies should be done with caution. The key takeaway is the trend of how linker length and composition can significantly impact degradation potency. For instance, the study on TBK1 PROTACs demonstrates a clear dependence on linker length, with no degradation observed below 12 atoms and optimal activity at 21 atoms[2].

Alternative E3 Ligase Recruiters: A Comparative Perspective

While thalidomide and its analogs are widely used to recruit CRBN, other E3 ligases and their corresponding binders are also employed in PROTAC design. The choice of E3 ligase can significantly impact the degradation profile, tissue specificity, and potential off-target effects of a PROTAC[7]. The von Hippel-Lindau (VHL) E3 ligase is another popular choice, and a comparison with CRBN-based PROTACs is often insightful.

Target ProteinE3 Ligase RecruitedPROTACDC50DmaxCell LineReference
BRD4CRBNPROTAC 1< 1 nM>90%Burkitt's lymphoma (BL) cells[7]
BRD4VHLPROTAC 21.8 nM>90%22Rv1[7]
KRAS G12CCRBNUnnamed0.03 µMNot specifiedNCI-H358[8]
KRAS G12CVHLUnnamed0.1 µMNot specifiedNCI-H358[8]

This comparative data highlights that the choice of E3 ligase can influence the potency of the PROTAC, and the optimal choice may be target-dependent.

Experimental Protocols for Determining DC50 Values

Accurate determination of DC50 values is crucial for the structure-activity relationship (SAR) studies of PROTACs. Western blotting and the HiBiT assay are two commonly used methods.

Protocol 1: Western Blotting for PROTAC-Mediated Protein Degradation

Western blotting is a robust and widely used technique to visualize and quantify the reduction in target protein levels following PROTAC treatment[9][10][11][12].

Materials:

  • Cell line expressing the target protein

  • Complete cell culture medium

  • PROTAC stock solution (e.g., 10 mM in DMSO)

  • Vehicle control (DMSO)

  • 6-well cell culture plates

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Seeding: Plate cells in 6-well plates at a density that ensures they reach 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

  • PROTAC Treatment: Prepare serial dilutions of the PROTAC in complete culture medium. A typical concentration range is 0.1 nM to 10 µM. Aspirate the old medium and add the medium containing the different PROTAC concentrations. Include a vehicle-only control (e.g., 0.1% DMSO).

  • Incubation: Incubate the cells for a predetermined time (e.g., 24 hours) at 37°C in a CO2 incubator.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

    • Strip the membrane and re-probe for the loading control.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the corresponding loading control band intensity.

    • Calculate the percentage of remaining protein relative to the vehicle control.

    • Plot the percentage of remaining protein against the logarithm of the PROTAC concentration and fit a dose-response curve to determine the DC50 value[13].

Protocol 2: HiBiT Assay for Real-Time Protein Degradation Monitoring

The HiBiT protein tagging system offers a sensitive and quantitative method to monitor protein degradation in real-time in living cells[14][15][16][17].

Materials:

  • CRISPR-edited cell line with the target protein endogenously tagged with HiBiT.

  • LgBiT protein (for complementation).

  • Nano-Glo® Live Cell Assay System.

  • White, opaque 96-well or 384-well plates.

  • Luminometer.

Procedure:

  • Cell Seeding: Plate the HiBiT-tagged cells in a white, opaque multi-well plate.

  • PROTAC Treatment: Prepare serial dilutions of the PROTAC and add them to the cells.

  • Luminescence Measurement: Add the Nano-Glo® Live Cell substrate to the wells.

  • Kinetic Reading: Measure the luminescence signal at regular intervals over a desired time course (e.g., 24 hours) using a luminometer.

  • Data Analysis: The decrease in luminescence signal is proportional to the degradation of the HiBiT-tagged target protein. The DC50 can be calculated by plotting the normalized luminescence signal at a specific time point against the PROTAC concentration.

Visualizing the Mechanism and Workflow

To better understand the underlying processes, the following diagrams illustrate the PROTAC mechanism of action and the experimental workflow for DC50 determination.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation POI Target Protein (POI) PROTAC PROTAC POI->PROTAC Binds Proteasome 26S Proteasome POI->Proteasome Recognition & Degradation PROTAC->PROTAC E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN) PROTAC->E3_Ligase Recruits E3_Ligase->POI Ubiquitination Ub Ubiquitin Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI

Caption: Mechanism of Action for a Thalidomide-Based PROTAC.

DC50_Workflow start Start cell_culture 1. Cell Culture (Seed cells in plates) start->cell_culture protac_treatment 2. PROTAC Treatment (Dose-response) cell_culture->protac_treatment incubation 3. Incubation (e.g., 24 hours) protac_treatment->incubation cell_lysis 4. Cell Lysis (Harvest protein) incubation->cell_lysis quantification 5. Protein Quantification (e.g., BCA Assay) cell_lysis->quantification western_blot 6a. Western Blot Analysis quantification->western_blot hibit_assay 6b. HiBiT Assay (Alternative) quantification->hibit_assay data_analysis 7. Data Acquisition & Analysis western_blot->data_analysis hibit_assay->data_analysis dose_response 8. Plot Dose-Response Curve data_analysis->dose_response end DC50 & Dmax Values dose_response->end

Caption: Experimental Workflow for DC50 and Dmax Determination.

Conclusion and Future Directions

The rational design of potent PROTACs is a multifactorial challenge where the linker plays a pivotal role. While specific DC50 values for PROTACs synthesized with "Thalidomide-5-O-C10-NH2" are not yet widely reported, the principles of linker-dependent activity are well-established. By systematically varying the linker length and composition, researchers can fine-tune the degradation potency of their PROTACs. The experimental protocols and comparative data presented in this guide provide a solid foundation for scientists in the field of targeted protein degradation to design and evaluate novel thalidomide-based PROTACs with enhanced efficacy. As the field continues to evolve, the exploration of novel E3 ligase ligands and innovative linker chemistries will undoubtedly lead to the development of the next generation of highly selective and potent protein degraders.

References

Sources

Validating Ternary Complex Formation with Thalidomide Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

The Mechanistic Imperative of the Ternary Complex

In the field of Targeted Protein Degradation (TPD), Proteolysis Targeting Chimeras (PROTACs) and molecular glues have revolutionized how we drug the "undruggable." For PROTACs utilizing thalidomide derivatives (e.g., lenalidomide, pomalidomide), the mechanism relies on recruiting the Cereblon (CRBN) component of the CUL4-RBX1-DDB1-CRBN E3 ubiquitin ligase complex[1].

However, high binary affinity of a PROTAC for its target protein or CRBN does not guarantee degradation. The critical bottleneck is the formation of a productive ternary complex (Target–PROTAC–CRBN)[2]. The thermodynamic stability (cooperativity,


) and kinetic residence time (

) of this non-native complex dictate the efficiency of target ubiquitination[3]. Validating this formation is paramount to preventing late-stage failure due to poor cellular permeability, unfavorable steric clashes, or the "hook effect" (where excess PROTAC leads to non-productive binary complexes)[4].

PROTAC_Mechanism Target Target Protein Ternary Ternary Complex (Target-PROTAC-CRBN) Target->Ternary Binding PROTAC Thalidomide-PROTAC PROTAC->Ternary Bridging CRBN CRBN E3 Ligase CRBN->Ternary Recruitment Ubiquitin Poly-Ubiquitination Ternary->Ubiquitin Catalysis Proteasome Proteasomal Degradation Ubiquitin->Proteasome Target Destruction

Fig 1: Logical flow of PROTAC-mediated ternary complex formation and target degradation.

Comparative Analysis of Validation Modalities

To objectively evaluate ternary complex formation, researchers must choose between in vitro biophysical assays and in cellulo proximity assays. Each modality offers distinct advantages depending on whether the goal is high-throughput screening, kinetic profiling, or physiological validation[5].

Surface Plasmon Resonance (SPR)

The Gold Standard for Kinetics: SPR is an in vitro, label-free biophysical technique that measures the real-time association (


) and dissociation (

) rates of the ternary complex[6].
  • Causality & Application: By immobilizing the E3 ligase (CRBN) on the sensor chip and flowing the target protein pre-incubated with the PROTAC, researchers can calculate the cooperativity factor (

    
    ). A slower off-rate (longer residence time) in the ternary state compared to the binary state indicates positive cooperativity, which strongly correlates with robust cellular degradation[3].
    
TR-FRET and AlphaLISA

The High-Throughput Workhorses: Time-Resolved Fluorescence Energy Transfer (TR-FRET) and AlphaLISA are homogeneous, proximity-based assays[7].

  • Causality & Application: These assays use donor and acceptor beads (or fluorophores) attached to the target and CRBN. When the PROTAC brings them together, energy transfer generates a signal. They are highly scalable for library screening but only provide steady-state equilibrium data, missing the critical kinetic nuances of complex dissociation[4][5].

NanoBRET (Live-Cell)

The Physiological Validator: NanoBRET (Bioluminescence Resonance Energy Transfer) measures ternary complex formation in living cells[8].

  • Causality & Application: The target protein is fused to NanoLuc® luciferase (donor), and CRBN is fused to a HaloTag® labeled with a fluorophore (acceptor)[9]. This assay inherently accounts for cellular permeability, intracellular PROTAC availability, and competition with endogenous ligands, making it the most predictive assay for actual degradation efficacy[10].

Data Presentation: Modality Comparison Matrix
FeatureSPR (Biacore)TR-FRET / AlphaLISANanoBRET
Environment In vitro (Purified Proteins)In vitro (Purified Proteins)In cellulo (Live Cells)
Primary Output Kinetics (

)
Steady-state (

, Hook Point)
Cellular permeability, real-time kinetics
Throughput MediumHighMedium to High
Labeling Required No (Label-free)Yes (Fluorophores/Beads)Yes (Genetic fusions: NanoLuc/HaloTag)
Key Advantage Quantifies residence time (

)
Excellent for initial library screeningAccounts for cellular context & barriers
Key Limitation Requires high-quality purified proteinsSusceptible to optical interferenceRequires cell transfection/engineering

Recommended Validation Workflow

A robust drug discovery pipeline does not rely on a single assay. Instead, it utilizes an orthogonal, self-validating workflow.

Validation_Workflow Library Thalidomide-PROTAC Library TRFRET Primary Screen: TR-FRET (Identify Binders & Hook Point) Library->TRFRET High-Throughput SPR Kinetic Profiling: SPR (Select for Positive Cooperativity) TRFRET->SPR Hit Triage NanoBRET Cellular Validation: NanoBRET (Confirm Intracellular Formation) SPR->NanoBRET Lead Optimization Degradation Functional Readout: Western Blot (Quantify Target Degradation) NanoBRET->Degradation Final Validation

Fig 2: Orthogonal workflow for validating PROTAC ternary complex formation.

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating necessary controls to rule out false positives.

Protocol A: SPR Kinetic Profiling of CRBN Ternary Complexes

Objective: Determine the cooperativity (


) and residence time of the ternary complex.
  • Surface Preparation: Immobilize recombinant CRBN-DDB1 complex onto a Series S Sensor Chip CM5 using standard amine coupling. Causality: Immobilizing the E3 ligase rather than the target protein allows the same sensor surface to be used to screen multiple target proteins or mutants, ensuring baseline consistency[3].

  • Binary Affinity Measurement: Inject the thalidomide-PROTAC over the CRBN surface in a multi-cycle kinetic format (e.g., 0.1 nM to 1 μM) to determine the binary

    
    .
    
  • Ternary Complex Formation: Pre-incubate a saturating concentration of the target protein (e.g., 50x its binary

    
    ) with varying concentrations of the PROTAC.
    
  • Kinetic Injection: Inject the Target-PROTAC mixture over the CRBN surface.

  • Data Analysis: Fit the sensorgrams to a 1:1 binding model to extract

    
     and 
    
    
    
    . Calculate
    
    
    by dividing the binary
    
    
    by the ternary
    
    
    .
  • Self-Validation Control: Inject the target protein alone (without PROTAC) over the CRBN surface to confirm the absence of PROTAC-independent protein-protein interactions.

Protocol B: Live-Cell NanoBRET Assay

Objective: Confirm that the PROTAC penetrates the cell and successfully bridges the target to CRBN.

  • Cell Engineering: Co-transfect HEK293 cells with two plasmids: Target-NanoLuc (donor) and HaloTag-CRBN (acceptor)[1].

  • Proteasome Inhibition: Pre-treat cells with MG132 (a proteasome inhibitor) for 1 hour. Causality: Ternary complex formation leads to target degradation, which would deplete the NanoLuc signal and artificially lower the BRET ratio. MG132 uncouples complex formation from degradation, allowing stable measurement[10].

  • Fluorophore Labeling: Add HaloTag® NanoBRET® 618 Ligand to the culture medium to label the CRBN fusion protein[1].

  • PROTAC Titration: Treat cells with a serial dilution of the thalidomide-PROTAC (e.g., 10 pM to 10 μM). Causality: A full titration is mandatory to identify the "hook point"—the concentration at which excess PROTAC saturates both proteins individually, breaking the ternary complex and causing the BRET signal to drop[4].

  • Signal Detection: Add furimazine (NanoLuc substrate) and measure dual luminescence at 460 nm (donor) and 618 nm (acceptor)[1].

  • Self-Validation Control: Include a competitive control using excess unconjugated thalidomide. This should outcompete the PROTAC for CRBN binding, ablating the BRET signal and proving the interaction is specifically mediated by the E3-recruiting moiety[4].

References

  • Riching, K. M., et al. (2021). Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells. PubMed. Retrieved from [Link]

  • Roy, M. J., et al. (2019). SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate. ACS Chemical Biology. Retrieved from [Link]

  • Cytiva. (2024). Characterizing PROTAC ternary complex formation using Biacore SPR systems. Retrieved from[Link]

  • ICE Bioscience. (2024). Targeted Protein Degradation. Retrieved from [Link]

  • Selvita. (2025). NanoBRET assays for PROTAC evaluation in the cellular context. Retrieved from [Link]

  • Drummond, M. L., et al. (2021). Rationalizing PROTAC-Mediated Ternary Complex Formation Using Rosetta. Journal of Chemical Information and Modeling. Retrieved from [Link]

Sources

Comprehensive Guide to Negative Controls for Thalidomide-5-O-C10-NH2 PROTAC Experiments

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Mechanistic Validation

Thalidomide-5-O-C10-NH2 hydrochloride is a highly versatile, commercially available building block used in the synthesis of Proteolysis Targeting Chimeras (PROTACs)[1]. It consists of a thalidomide moiety—which recruits the Cereblon (CRBN) E3 ubiquitin ligase—conjugated at the 5-position of the phthalimide ring to a 10-carbon alkyl linker terminating in a primary amine.

While synthesizing a PROTAC and observing target protein depletion is a significant milestone, depletion does not inherently prove degradation . The 10-carbon (C10) linker is highly lipophilic. Highly lipophilic bifunctional molecules can induce off-target cytotoxicity, non-specific protein aggregation, or lysosomal clearance—all of which manifest as "target loss" on a Western blot but are completely independent of the intended CRBN-mediated Ubiquitin-Proteasome System (UPS) pathway.

To unequivocally prove that your Thalidomide-5-O-C10-NH2-derived PROTAC functions via the intended catalytic mechanism, you must deploy a rigorous, self-validating system of negative controls[2]. This guide objectively compares the chemical, pharmacological, and genetic alternatives available for validating CRBN-dependent degradation.

Mechanistic Causality: Designing the Perfect Control

To validate a PROTAC, researchers must isolate the variables of the ternary complex (Target–PROTAC–CRBN). The most authoritative method to achieve this is through structural chemical controls and pharmacological pathway inhibitors .

The Gold Standard: N-Methylation of the Glutarimide Ring

Thalidomide binds to a shallow, hydrophobic pocket on the surface of CRBN. The critical anchoring interaction is a dual hydrogen-bond network formed by the imide nitrogen of thalidomide's glutarimide ring.

By synthesizing an exact structural analog of your PROTAC where this specific imide nitrogen is methylated (N-Me), you introduce a severe steric clash and eliminate the hydrogen bond donor capability[3]. The resulting N-Methyl PROTAC retains the exact molecular weight, lipophilicity (including the C10 chain), and target-binding affinity of the active PROTAC, but is fundamentally incapable of recruiting CRBN[4]. If the N-Me control also depletes your target, the mechanism is an off-target artifact[5].

G cluster_active Active PROTAC Mechanism cluster_inactive N-Methyl Negative Control Mechanism A1 Target Protein A2 PROTAC (Thal-C10-Ligand) A1->A2 A3 CRBN E3 Ligase A2->A3 A4 Proteasomal Degradation A3->A4 Ubiquitination I1 Target Protein I2 N-Me PROTAC (N-Me-Thal-C10-Ligand) I1->I2 I3 CRBN E3 Ligase I2->I3 Binding Blocked (Steric Clash) I4 No Degradation (Target Intact) I3->I4

Fig 1. Mechanism of active Thalidomide PROTACs vs. N-Methylated negative controls.

Comparative Analysis of Negative Control Strategies

The table below synthesizes the performance, utility, and limitations of various control alternatives used alongside Thalidomide-5-O-C10-NH2 experiments.

Control StrategyMechanism of ActionPrimary UtilityLimitationsSetup Complexity
N-Methyl PROTAC Sterically blocks CRBN binding via glutarimide methylation.Gold standard structural control. Isolates E3 recruitment from lipophilicity/linker effects.Requires de novo chemical synthesis of the methylated analog.High (Chemical Synthesis)
Warhead Alone Target ligand without the C10 linker or thalidomide.Proves that target engagement alone does not cause degradation.Fails to account for off-target effects induced by the lipophilic C10 linker.Low (Commercially available)
Free Thalidomide Saturates CRBN receptors, outcompeting the PROTAC.Rapid pharmacological proof of CRBN dependency.High doses (10-50 µM) can induce off-target toxicity or alter cellular states.Low (Reagent addition)
MLN4924 (Pevonedistat) Inhibits NAE, preventing cullin neddylation and inactivating CRL4-CRBN.Proves degradation is dependent on Cullin-RING ligase activity.Global shutdown of all cullin ligases; highly cytotoxic over long exposures (>24h).Low (Reagent addition)
MG132 / Bortezomib Directly inhibits the 26S proteasome.Differentiates proteasomal degradation from lysosomal/autophagic clearance.Accumulates polyubiquitinated proteins globally; induces severe cell stress.Low (Reagent addition)
CRBN Knockout (CRISPR) Genetic ablation of the CRBN gene.Absolute, irrefutable proof of CRBN dependency.Time-consuming to generate stable cell lines; potential compensatory mechanisms.Very High (Genetic Eng.)

Experimental Workflows & Protocols

To build a self-validating dataset, a combination of the above controls must be executed in parallel. Below are the field-proven, step-by-step methodologies for validating a Thalidomide-5-O-C10-NH2-derived PROTAC.

Workflow Step1 1. Cell Culture & Seeding (e.g., 2x10^5 cells/well) Split Treatment Groups Step1->Split Grp1 Vehicle (0.1% DMSO) Split->Grp1 Grp2 Active PROTAC (Dose-Response) Split->Grp2 Grp3 N-Methyl PROTAC (Negative Control) Split->Grp3 Grp4 PROTAC + MLN4924 (Neddylation Block) Split->Grp4 Grp5 PROTAC + Free Thalidomide (Competition) Split->Grp5 Step2 2. Incubation (e.g., 4-24h) Grp1->Step2 Grp2->Step2 Grp3->Step2 Grp4->Step2 Grp5->Step2 Step3 3. Cell Lysis & Immunoblotting (Target vs. Loading Control) Step2->Step3

Fig 2. Experimental workflow for validating CRBN-mediated PROTAC degradation.

Protocol 1: Structural Validation via N-Methyl PROTAC

Objective: Prove that degradation requires direct CRBN engagement.

  • Cell Seeding: Seed target cells (e.g., HeLa, HEK293T, or specific cancer lines) in 6-well plates at

    
     cells/well. Incubate overnight at 37°C, 5% CO₂.
    
  • Compound Preparation: Prepare 1000x stock solutions of the Active PROTAC and the N-Methyl PROTAC in DMSO.

  • Treatment: Treat cells with a concentration gradient (e.g., 10 nM, 100 nM, 1 µM, 5 µM) of both compounds. Ensure the final DMSO concentration is strictly normalized to 0.1% across all wells.

  • Incubation: Incubate for the empirically determined

    
     (typically 4 to 24 hours).
    
  • Harvest & Lysis: Wash cells with ice-cold PBS. Lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Analysis: Perform SDS-PAGE and Western Blotting. Probe for the target protein and a stable loading control (e.g., GAPDH or β-Actin). Expected Result: The Active PROTAC will show dose-dependent target depletion (potentially exhibiting a "hook effect" at high doses), while the N-Methyl PROTAC will show no change in target levels compared to the DMSO control.

Protocol 2: Pharmacological Rescue (Competition & Inhibition)

Objective: Prove that degradation utilizes the UPS and the CRL4-CRBN complex.

  • Cell Seeding: Seed cells as described in Protocol 1.

  • Pre-treatment (Critical Step):

    • Competition Group: Pre-treat cells with 10 µM free Thalidomide for 1 hour.

    • Proteasome Block Group: Pre-treat cells with 1 µM MG132 or 100 nM Bortezomib for 1 hour.

    • Neddylation Block Group: Pre-treat cells with 1 µM MLN4924 for 1 hour.

  • PROTAC Addition: Without removing the pre-treatment media, spike in the Active PROTAC at its

    
     or 
    
    
    
    concentration (e.g., 100 nM).
  • Incubation: Incubate for 4-8 hours. (Note: Prolonged exposure to MG132 or MLN4924 >12 hours will cause severe apoptosis, confounding results).

  • Analysis: Harvest, lyse, and analyze via Western Blot. Expected Result: The target protein degradation observed with the Active PROTAC alone should be completely rescued (restored to baseline levels) in the presence of free Thalidomide, MG132, and MLN4924.

References

  • Frontiers in Chemistry. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Retrieved from:[Link]

  • PubMed Central (PMC). A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders. Retrieved from:[Link]

  • ChemRxiv. PROTAC degraders of the METTL3-14 m6A-RNA methyltransferase. Retrieved from:[Link]

Sources

Impact of Linker Composition on PROTAC Selectivity and Potency: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Linkerology" Paradigm Shift

In the early days of Proteolysis Targeting Chimeras (PROTACs), the linker was often viewed merely as a passive connector—a simple tether to bridge the E3 ligase ligand and the Protein of Interest (POI) warhead. This view has been fundamentally overturned.

We now understand that the linker is a critical structural determinant of PROTAC efficacy.[1][2] It governs physicochemical properties (solubility, permeability), metabolic stability, and, most importantly, the spatial orientation required for the formation of a productive Ternary Complex.[3]

This guide provides an objective, technical comparison of linker strategies (PEG, Alkyl, Rigid), supported by experimental data and mechanistic insights. It is designed to help you move beyond trial-and-error "linkerology" toward rational design.

Mechanistic Foundation: Cooperativity and the Hook Effect[1]

To optimize a linker, one must first understand the thermodynamic equilibrium it controls. The efficacy of a PROTAC is not solely defined by its binary affinity to the POI or E3 ligase, but by the stability of the Ternary Complex (POI-PROTAC-E3) .[1]

The Cooperativity Factor ( )

The linker determines the cooperativity (


) of the complex.
  • 
     (Positive Cooperativity):  The linker facilitates favorable de novo protein-protein interactions (PPIs) between the POI and E3 ligase. This is the gold standard for high selectivity.
    
  • 
     (Negative Cooperativity):  The linker causes steric clashes, destabilizing the complex.
    
The Hook Effect

At high PROTAC concentrations, binary complexes (PROTAC-POI and PROTAC-E3) saturate the available proteins, preventing them from meeting. An optimal linker shifts the window of productive ternary complex formation to lower, more therapeutically relevant concentrations.

Visualization: Ternary Complex Equilibrium

The following diagram illustrates the kinetic competition between binary and ternary complexes, highlighting where the linker exerts its influence.

TernaryComplex cluster_hook Hook Effect Zone (High [PROTAC]) PROTAC PROTAC Binary_POI Binary Complex [POI :: PROTAC] PROTAC->Binary_POI Kd (Binary) Binary_E3 Binary Complex [E3 :: PROTAC] PROTAC->Binary_E3 Kd (Binary) POI Target Protein (POI) POI->Binary_POI Kd (Binary) E3 E3 Ligase E3->Binary_E3 Kd (Binary) Ternary Productive Ternary Complex [POI :: Linker :: E3] Binary_POI->Ternary + E3 (Cooperativity α) Binary_E3->Ternary + POI (Cooperativity α) Degradation Ubiquitination & Degradation Ternary->Degradation k_ub

Figure 1: The central equilibrium of PROTAC action. The linker composition directly dictates the stability (Cooperativity α) of the central Ternary Complex node.

Comparative Analysis: Linker Composition

The choice of linker backbone fundamentally alters the drug-like properties of the PROTAC.[2][4] Below is a direct comparison of the three primary linker classes.

Table 1: Physicochemical & Functional Comparison
FeaturePEG (Polyethylene Glycol) Alkyl Chains Rigid / Cyclic
Solubility High. Increases aqueous solubility, vital for lipophilic warheads.[3]Low. Increases lipophilicity (logP), often requiring formulation aids.Variable. Depends on heteroatoms (e.g., Piperazine adds polarity).
Permeability Moderate/Low. High TPSA can hinder passive diffusion.High. Lipophilic nature aids membrane crossing.Optimized. Can shield polar groups and reduce entropic penalty.
Metabolic Stability Low. Susceptible to oxidative metabolism (CYP450) at ether bonds.Moderate. Susceptible to oxidation, but generally more stable than PEG.High. Rigid structures (triazoles, piperidines) resist metabolic clearance.
Conformation Flexible. "Floppy" chain; high entropic cost upon binding.[5]Flexible. Similar entropic penalty to PEG.[5]Constrained. Pre-organized conformation minimizes entropy loss.[3]
Primary Use Case Initial screening; solubilizing hydrophobic warheads.Increasing permeability; simple length optimization.Improving selectivity; late-stage optimization for oral bioavailability.

Impact on Selectivity and Potency: Case Studies

The following case studies demonstrate how subtle changes in linker "linkerology" translate to drastic differences in biological activity.

Case Study A: Linker Length & Selectivity (EGFR vs. HER2)

Source: Burslem et al. (2018)[6]

In this study, a promiscuous kinase inhibitor (foretinib) was used.[7] The warhead binds both EGFR and HER2.[6] However, the PROTAC's selectivity was entirely determined by the linker length, which controlled the ability to span the gap to the E3 ligase (VHL).

PROTAC VariantLinker CompositionTargetResultMechanism
PROTAC A Short PEG (2 units)EGFR / HER2Inactive Steric clash prevents ternary complex.
PROTAC B Medium PEG (3 units)EGFR Selective Degrades EGFR Perfect fit for EGFR; too short for HER2.
PROTAC C Long PEG (4+ units)EGFR & HER2Dual Degradation Sufficient length to accommodate both complexes.

Insight: "Just right" positioning (PROTAC B) creates a discriminatory ternary complex that physically excludes the off-target (HER2) despite the warhead binding to it.

Case Study B: Rigidity & Potency (BRD4 Degraders)

Source: Ciulli et al. (MZ1 Series)

The PROTAC MZ1 uses a PEG linker to connect a JQ1 derivative (BRD4 ligand) to a VHL ligand. Structural studies revealed that the linker folds in a specific way to facilitate a "molecular glue" interaction between VHL and BRD4.

  • Flexible Linker (MZ1): High potency (DC50 < 100 nM). The linker allows the proteins to collapse into a highly cooperative interface (

    
    ).
    
  • Linear/Rigidified Analogs: When the linker was altered to prevent this specific folding, the cooperativity was lost, and degradation potency dropped significantly, even though binary binding affinity remained unchanged.

Experimental Protocols

To rationally select a linker, you cannot rely on degradation assays alone.[8] You must validate the mechanism.

Workflow: Linker Optimization Cycle

Optimization Step1 1. Design & Synthesis (Direct-to-Biology / Click Chem) Step2 2. Binary Binding Check (FP / SPR) Step1->Step2 Step3 3. Ternary Complex Formation (TR-FRET / AlphaLISA) Step2->Step3 Select Binders Step4 4. Degradation Assay (Western Blot / HiBiT) Step3->Step4 Select Cooperativity Step5 5. Permeability & Toxicity (PAMPA / CTG) Step4->Step5 Select Potency Step5->Step1 Iterate (SAR)

Figure 2: The iterative cycle for PROTAC linker optimization. Note that Ternary Complex assessment (Step 3) precedes degradation (Step 4) to distinguish binding issues from geometry issues.

Detailed Protocol: Fluorescence Polarization (FP) for Cooperativity

This assay determines if your linker is promoting or hindering the ternary complex.[6][4][9]

Objective: Calculate the Cooperativity Factor (


).

Materials:

  • Fluorescently labeled PROTAC probe (or Warhead-Fluorophore).

  • Recombinant POI and E3 Ligase proteins.[10]

  • Microplate reader (Polarization mode).

Procedure:

  • Binary Kd Measurement: Titrate E3 ligase against the fixed fluorescent probe. Determine ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    .
    
  • Ternary Titration: Prepare a mixture of Probe + E3 Ligase (at concentration

    
    ).
    
  • Titrate POI: Add increasing concentrations of the POI to the mixture.

  • Read FP: Measure mP (milli-polarization) units. Formation of the large Ternary Complex will significantly increase mP.

  • Calculate

    
    :  Fit the data to a cooperativity model (e.g., using GraphPad Prism).
    
    • If

      
      : Negative cooperativity (Linker clash).
      
    • If

      
      : Positive cooperativity (Linker synergy).
      

Troubleshooting & Optimization Matrix

Use this matrix to guide your next synthesis round based on assay results.

ObservationDiagnosisRecommended Linker Modification
Good Binary Binding, No Degradation Steric Clash / Geometry Change linker length (usually extend). Switch attachment point on warhead.
Good Degradation, Poor Permeability High TPSA / "Floppy" Switch from PEG to Alkyl. Introduce rigid elements (piperazines) to reduce conformational entropy and shield polarity.
"Hook Effect" at low concentrations High Binary Affinity, Low Cooperativity Shorten linker to enforce tighter proximity (if geometry allows).
Low Solubility Lipophilicity Introduce PEG units or polar heterocycles (e.g., piperidine) into the linker backbone.[7]

References

  • Cyrus, K., et al. (2011). "Impact of linker length on the activity of PROTACs." Molecular BioSystems. Link

  • Burslem, G. M., et al. (2018).[6] "Small-Molecule Proteolysis-Targeting Chimeras (PROTACs) that Selectively Degrade EGFR and HER2." Journal of Medicinal Chemistry. Link

  • Gadd, M. S., et al. (2017). "Structural basis of PROTAC cooperative recognition for selective protein degradation." Nature Chemical Biology.[11] Link

  • Sun, Y., et al. (2018). "PROTACs: great opportunities for small molecule drug discovery." Signal Transduction and Targeted Therapy. Link

  • Testa, A., et al. (2020). "3D-Linker functionality in PROTACs." Medicinal Chemistry Reviews. Link

Sources

Safety Operating Guide

Proper Disposal Procedures: Thalidomide-5-O-C10-NH2 (hydrochloride)

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Safety Assessment

Thalidomide-5-O-C10-NH2 (hydrochloride) (Catalog Ref: HY-149567) is a functionalized cereblon (CRBN) ligand used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). While it is a research chemical, it retains the phthalimide glutarimide pharmacophore of thalidomide, a potent human teratogen.

Core Directive: Treat this compound and all waste streams containing it as High-Hazard Cytotoxic/Teratogenic Waste . There is no "safe" lower limit for disposal into municipal sewage or general trash.

Immediate Hazard Profile:

Parameter Classification Critical Note
GHS Classification Reproductive Toxicity (Category 1B) May damage fertility or the unborn child.[1][2]
Signal Word DANGER Strict isolation required.[3]
Physical State Solid (Powder) High risk of aerosolization during weighing.

| Solubility | DMSO, Organic Solvents | Lipophilic linker (C10 chain) enhances dermal absorption. |

Part 2: Operational Handling & Engineering Controls

Effective disposal begins with containment during use. The addition of the C10-alkyl linker increases the compound's lipophilicity compared to the parent thalidomide, potentially accelerating permeation through standard nitrile gloves.

1. Personal Protective Equipment (PPE) Matrix
  • Hand Protection: Double-gloving is mandatory. [3]

    • Inner Glove: Nitrile (4 mil) – Acts as a sacrificial layer.

    • Outer Glove: Extended cuff Nitrile (minimum 5-8 mil) or Laminate (Silver Shield) if handling concentrated stock solutions (>100 mM).

    • Rationale: The C10 aliphatic chain acts as a permeation enhancer. Standard thin nitrile provides insufficient breakthrough time for organic solutions of this compound [1].

  • Respiratory Protection: N95/P100 respirator required if handling open powder outside a fume hood (not recommended).

  • Body Protection: Tyvek® lab coat or disposable gown with elastic cuffs to prevent sleeve contamination.

2. Engineering Controls
  • Primary Barrier: All weighing and solvation must occur within a certified Class II Biological Safety Cabinet (BSC) or a Chemical Fume Hood with HEPA filtration.

  • Static Control: Use an ionizing bar during weighing. The hydrochloride salt form can be hygroscopic and prone to static charge, increasing dispersion risk.

Part 3: Waste Segregation & Packaging Protocols

Improper segregation is the leading cause of regulatory violations. Use the following decision matrix to categorize waste streams.

Waste Stream Decision Matrix (Graphviz)

WasteSegregation Start Waste Generation Source TypeCheck Determine Physical State Start->TypeCheck Solid Solid Waste (Gloves, Weigh Boats, Wipes) TypeCheck->Solid Dry Items Liquid Liquid Waste (Mother Liquor, HPLC Waste) TypeCheck->Liquid Solutions Sharps Sharps (Needles, Glass Vials) TypeCheck->Sharps Glass/Metal SolidAction Double Bag in 'Cytotoxic' Yellow/Purple Bags Solid->SolidAction LiquidAction Segregate into Compatible Carboy Liquid->LiquidAction SharpsAction Place in Rigid Cytotoxic Sharps Bin Sharps->SharpsAction Label Label: 'Hazardous Waste - Teratogenic' List: Thalidomide Derivative SolidAction->Label LiquidAction->Label SharpsAction->Label Disposal Final Disposal: High-Temp Incineration Label->Disposal

Figure 1: Decision matrix for segregating thalidomide-derivative waste streams to ensure regulatory compliance.

Detailed Packaging Steps

A. Solid Waste (Trace Contaminated)

  • Collect all disposable items (weigh boats, pipette tips, gloves) in a clear plastic bag inside the fume hood.

  • Seal this bag and place it into a secondary yellow or purple hazardous waste bag pre-labeled "Cytotoxic/Teratogenic".

  • Do not compact the waste manually to avoid puffing contaminated air out of the bag.

B. Liquid Waste (Stock Solutions & HPLC Effluent)

  • Vehicle Compatibility: Ensure the waste carboy is compatible with the solvent (typically DMSO or Methanol).

  • Segregation: Do NOT mix with oxidative waste (e.g., nitric acid) or strong bases, as this may cause uncontrolled exothermic reactions or degradation into unknown byproducts.

  • Labeling: The tag must explicitly list "Thalidomide-5-O-C10-NH2" and "Teratogen". Do not use generic abbreviations like "PROTAC linker".

Part 4: Spill Response Protocol

In the event of a powder spill or solution leak, immediate containment is vital to prevent lab-wide contamination.

Spill Response Workflow (Graphviz)

SpillResponse Alert 1. ALERT & EVACUATE Notify personnel, post signage PPE 2. DON PPE Double gloves, Tyvek suit, N95/P100 respirator Alert->PPE Contain 3. CONTAIN Cover with absorbent pads (Do not sweep dry powder) PPE->Contain Decon 4. DECONTAMINATE Wet wipe with 10% Bleach, then 70% Ethanol Contain->Decon Dispose 5. DISPOSE All cleanup materials as Hazardous Waste Decon->Dispose

Figure 2: Emergency response workflow for thalidomide-derivative spills.

Decontamination Chemistry: While specific degradation data for the 5-O-C10-NH2 derivative is limited, the thalidomide glutarimide ring is susceptible to hydrolysis under basic conditions.

  • Step 1: Apply 10% Sodium Hypochlorite (Bleach) . The oxidative environment helps degrade the amine linker and disrupt the aromatic system [2].

  • Step 2: Wait 15 minutes contact time.

  • Step 3: Rinse with water, followed by 70% Ethanol to remove the lipophilic residues of the C10 chain.

Part 5: Final Disposal & Regulatory Compliance

Destruction Method: The only acceptable disposal method for thalidomide derivatives is High-Temperature Incineration at a licensed TSDF (Treatment, Storage, and Disposal Facility).

  • Temperature: >1000°C (1832°F).

  • Residence Time: >2 seconds.

  • Reasoning: Incineration ensures complete mineralization of the teratogenic pharmacophore and the chlorinated hydrochloride salt [3].

Regulatory Status (US EPA - RCRA):

  • While "Thalidomide-5-O-C10-NH2" is not explicitly P-listed (unlike the parent Thalidomide, P075, in some contexts), it must be managed as Hazardous Waste due to its toxicity characteristic.

  • Generator Status: If you generate >1 kg of acute hazardous waste (or 100 kg of non-acute) per month, you are a Large Quantity Generator (LQG) subject to stricter accumulation time limits (90 days).

References
  • U.S. Environmental Protection Agency (EPA) . (2022). Management of Pharmaceutical Hazardous Waste. Retrieved from [Link]

  • National Institutes of Health (NIH) . (2021). Safe Handling of Hazardous Drugs. Occupational Safety and Health Administration.[1][2][4][5] Retrieved from [Link]

Sources

Navigating the Handling of Thalidomide-5-O-C10-NH2 (hydrochloride): A Guide to Personal Protective Equipment and Safety

Author: BenchChem Technical Support Team. Date: March 2026

Researchers and drug development professionals handling potent compounds like Thalidomide-5-O-C10-NH2 (hydrochloride) are at the forefront of innovation, but also bear a significant responsibility for safety. This guide provides essential, in-depth information on the correct personal protective equipment (PPE) and handling procedures to ensure both personal and environmental safety. The primary hazard associated with thalidomide and its analogs is their potent teratogenicity, meaning they can cause severe birth defects[1][2][3]. Therefore, all handling protocols must be approached with the utmost caution.

Core Principles of Safe Handling

Before detailing specific PPE, it is crucial to understand the foundational principles of handling highly potent compounds. Engineering controls are the first and most critical line of defense.

  • Primary Containment: All handling of Thalidomide-5-O-C10-NH2 (hydrochloride), especially when in powdered form, must be conducted within a certified chemical fume hood to minimize the risk of inhalation[1][4]. For larger scale operations or when the risk of aerosolization is high, more advanced containment systems like glove boxes or isolators should be considered[5][6][7].

  • Restricted Access: The area where this compound is handled should be clearly marked and access should be restricted to trained personnel only[8].

  • Emergency Preparedness: An emergency plan for spills should be in place, and a spill kit containing appropriate absorbent materials, cleaning agents, and waste disposal bags should be readily available[4][9][10].

Personal Protective Equipment (PPE): A Multi-Layered Defense

PPE should be considered the final barrier between the researcher and the hazardous compound, to be used in conjunction with robust engineering controls. A multi-layered approach to PPE is mandatory[1].

PPE ComponentSpecificationRationale
Hand Protection Double-gloving with nitrile gloves tested for use with chemotherapy drugs[1][11].Provides a primary barrier against dermal absorption. Double-gloving allows for the safe removal of the outer glove if it becomes contaminated, without exposing the skin[1][12].
Body Protection Disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs[9][13].Protects skin and personal clothing from contamination. Disposable gowns prevent the cross-contamination of other areas and eliminate the need for laundering contaminated clothing[9][13].
Eye and Face Protection Chemical splash goggles and a full-face shield[1][13].Protects against splashes and airborne particles. A face shield provides an additional layer of protection for the entire face[10][13].
Respiratory Protection An N95 respirator or higher, depending on the risk of aerosolization. A fit-tested respirator is essential[5][13][14].Required when handling the solid compound or if there is a risk of generating dust or aerosols, to prevent inhalation of the potent compound[13][14]. The need for respiratory protection should be determined by a formal risk assessment.

Procedural Guidance: Donning and Doffing PPE

The order in which PPE is put on (donning) and taken off (doffing) is critical to prevent cross-contamination.

Donning Sequence:
  • Gown: Put on the disposable gown, ensuring it is securely fastened.

  • Respiratory Protection: If required, put on and fit-check the respirator.

  • Eye and Face Protection: Put on safety goggles, followed by a face shield.

  • Gloves: Put on the first pair of gloves, ensuring the cuffs are tucked under the sleeves of the gown. Put on the second pair of gloves over the first.

Doffing Sequence (to be performed in a designated area):
  • Outer Gloves: Remove the outer pair of gloves, turning them inside out as you remove them. Dispose of them in the designated hazardous waste container.

  • Gown and Inner Gloves: Remove the gown and the inner pair of gloves together, rolling the gown inward to contain any contamination. Dispose of them in the designated hazardous waste container.

  • Face and Eye Protection: Remove the face shield and goggles.

  • Respiratory Protection: Remove the respirator.

  • Hand Hygiene: Thoroughly wash hands with soap and water[15][16].

Waste Disposal: A Critical Final Step

All materials that come into contact with Thalidomide-5-O-C10-NH2 (hydrochloride) are considered hazardous waste and must be disposed of accordingly[4][17].

  • Segregation: A dedicated, clearly labeled, and sealed hazardous waste container must be used for all contaminated materials, including gloves, gowns, pipette tips, and weighing papers[1][4].

  • Sharps: Any contaminated sharps, such as needles or broken glass, must be placed in a designated sharps container that is also labeled as hazardous waste[1][18].

  • Decontamination: Work surfaces and equipment should be decontaminated after use. This typically involves a wipe-down with a suitable solvent, followed by a cleaning agent. The cleaning materials must also be disposed of as hazardous waste[1][4].

  • Final Disposal: Hazardous waste should be disposed of through an approved hazardous waste management program, which often involves high-temperature incineration[4]. Do not dispose of this material down the drain or in the regular trash[17].

Experimental Workflow for Handling Thalidomide-5-O-C10-NH2 (hydrochloride)

G cluster_prep Preparation cluster_handling Handling (in Chemical Fume Hood) cluster_cleanup Cleanup and Disposal prep_area Enter Designated Handling Area don_ppe Don PPE (Gown, Respirator, Goggles, Face Shield, Double Gloves) prep_area->don_ppe 1. weigh Weigh Compound don_ppe->weigh 2. dissolve Dissolve in Solvent weigh->dissolve 3. experiment Perform Experimental Procedure dissolve->experiment 4. decontaminate Decontaminate Work Surfaces and Equipment experiment->decontaminate 5. dispose_waste Segregate and Dispose of All Contaminated Waste decontaminate->dispose_waste 6. doff_ppe Doff PPE in Designated Area dispose_waste->doff_ppe 7. wash_hands Thoroughly Wash Hands doff_ppe->wash_hands 8.

Caption: Workflow for safe handling of Thalidomide-5-O-C10-NH2 (hydrochloride).

References

  • Safe Disposal of Thalidomide-NH-C5-NH2: A Procedural Guide for Laboratory Professionals. Benchchem.
  • Essential Guide to the Proper Disposal of Thalidomide-O-C2-Br. Benchchem.
  • Essential Safety and Handling Guide for Potent Chemical Compounds. Benchchem.
  • Thalomid® Capsules (50, 100, 150 and 200 mg). Celgene Corporation.
  • Strategies for High Containment. Pharmaceutical Technology.
  • Containment of High-Potency Products in a GMP Environment. BioProcess International.
  • Freund-Vector's Approach to Safely Processing Potent Compounds. Freund-Vector Corporation.
  • Hazardous Drugs - Overview. Occupational Safety and Health Administration.
  • Potent Pharmaceutical Compound Containment Case Study. AIHA.
  • Pharmacy Guide to Hazardous Drug Safety. Simplivia.
  • TERATOGENS SAFE WORK PRACTICES. UNIVERSITY OF TOLEDO.
  • USP 800 & OSHA HazCom: Understanding Your Requirements for Handling Hazardous Drugs in the Healthcare Industry. VelocityEHS.
  • Technical Manual, Sec. 6, Ch. 2: Controlling Occupational Exposure to Hazardous Drugs. Oregon OSHA.
  • Teratogens - Environmental Health and Safety. Purdue University.
  • Guidelines on Handling Hazardous Drugs. ASHP.
  • SAFETY DATA SHEET. Thermo Fisher Scientific.
  • Laboratory Safety Manual - Chapter 08: Reproductive Hazards. UNC Policies.
  • Thalidomide BMS, INN-thalidomide. European Medicines Agency.
  • HAZARDOUS DRUG HANDLING AND DISPOSAL SOP. University of Delaware.
  • ORAL CANCER TREATMENT EDUCATION. NCODA.org.
  • Safe Handling of Hazardous Drugs. safety.duke.edu.
  • Thalidomide - Safety Data Sheet. ChemicalBook.
  • THALOMID U.S. Prescribing Information. Bristol Myers Squibb.
  • Safety Data Sheet. TargetMol.
  • POLICY STATEMENT ON RESEARCH INVOLVING THE USE OF THALIDOMIDE, LENALIDOMIDE OR ANALOGS THEREOF. DUHS IRB.
  • Material Safety Data Sheet of Thalidomide. AbMole BioScience.
  • Safety Data Sheet. Cayman Chemical.
  • Management of Thalidomide Toxicity. PMC - NIH.
  • Safe handling of cytotoxics: guideline recommendations. PMC - NIH.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.